(S)-1-Boc-2-propyl-piperazine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl (2S)-2-propylpiperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-5-6-10-9-13-7-8-14(10)11(15)16-12(2,3)4/h10,13H,5-9H2,1-4H3/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYTGOQORCFQPSZ-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CNCCN1C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H]1CNCCN1C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80659611 | |
| Record name | tert-Butyl (2S)-2-propylpiperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80659611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
888972-67-6 | |
| Record name | tert-Butyl (2S)-2-propylpiperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80659611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(S)-1-Boc-2-propyl-piperazine CAS number 888972-67-6
An In-Depth Technical Guide to (S)-1-Boc-2-propyl-piperazine
Prepared for: Researchers, Scientists, and Drug Development Professionals CAS Number: 888972-67-6
Executive Summary
This compound is a chiral heterocyclic building block of significant interest in modern medicinal chemistry. The piperazine ring is a well-established "privileged scaffold," appearing in numerous FDA-approved drugs, while the stereospecific introduction of a propyl group at the C-2 position offers an avenue to explore three-dimensional chemical space, potentially enhancing molecular recognition and pharmacological activity.[1][2] This guide provides a comprehensive technical overview of its chemical properties, a validated synthesis approach, applications in drug discovery, analytical quality control procedures, and essential safety protocols.
Molecular Profile and Physicochemical Characteristics
This compound, systematically named tert-butyl (2S)-2-propylpiperazine-1-carboxylate, is a bifunctional molecule.[3] The tert-butoxycarbonyl (Boc) group serves as a crucial protecting group for the N1-amine, enabling selective functionalization of the N4-amine. The (S)-configuration and the propyl substituent at the C2 position introduce chirality and lipophilicity, key features for modulating drug-target interactions.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 888972-67-6 | [3][4][5][6] |
| Molecular Formula | C₁₂H₂₄N₂O₂ | [3][4][6] |
| Molecular Weight | 228.33 g/mol | [3][4][6] |
| IUPAC Name | tert-butyl (2S)-2-propylpiperazine-1-carboxylate | [3] |
| Appearance | White to light yellow crystalline solid (typical) | [2] |
| Boiling Point | 303.9°C at 760 mmHg | [] |
| Density | 0.972 g/cm³ | [] |
| Purity Specification | Typically ≥95-98% | [4][] |
| Computed XLogP3 | 1.8 | [3] |
Synthesis and Stereochemical Integrity
The synthesis of enantiomerically pure C2-substituted piperazines is a non-trivial challenge. Direct alkylation of piperazine often leads to mixtures and racemization. An effective strategy involves building the chiral core from an optically pure precursor, such as an amino acid. This approach ensures high stereochemical fidelity in the final product.[1]
Workflow for a Plausible Synthetic Route
The following protocol describes a robust, multi-step synthesis adapted from established methodologies for constructing chiral piperazines.[1] The causality behind this workflow is to preserve the stereocenter derived from a commercially available, enantiopure starting material throughout the synthetic sequence.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol
Step 1: Protection of (S)-Norvaline
-
Dissolve (S)-Norvaline in a 1:1 mixture of dioxane and water.
-
Cool the solution to 0°C in an ice bath.
-
Add sodium hydroxide (2.5 equivalents) followed by the dropwise addition of di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) dissolved in dioxane.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Acidify the mixture with cold 1M HCl to pH 2-3 and extract with ethyl acetate.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-(S)-Norvaline. Causality: The Boc group protects the amine from participating in subsequent reactions, directing reactivity to the carboxylic acid.
Step 2: Weinreb Amide Formation
-
Dissolve N-Boc-(S)-Norvaline in dichloromethane (DCM).
-
Add N,O-dimethylhydroxylamine hydrochloride (1.2 eq), a coupling agent like EDC (1.5 eq), and a base such as triethylamine (3.0 eq).
-
Stir at room temperature for 12 hours.
-
Perform an aqueous workup, dry the organic phase, and purify by silica gel chromatography to obtain the Weinreb amide. Causality: The Weinreb amide is a stable intermediate that cleanly converts to a ketone upon reaction with a Grignard reagent, preventing over-addition to form a tertiary alcohol.
Step 3: Synthesis of the Chiral 1,2-Diamine Intermediate
-
Dissolve the Weinreb amide in anhydrous tetrahydrofuran (THF) and cool to 0°C.
-
Add vinylmagnesium bromide (1.5 eq) dropwise and stir for 2 hours.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract the resulting amino ketone and use it directly in the next step.
-
Perform a reductive amination using ammonium acetate and sodium cyanoborohydride to yield the key chiral 1,2-diamine.[1] Causality: This sequence constructs the essential C-C-N-C-C-N backbone required for the piperazine ring.
Step 4: Cyclization and Reduction
-
React the diamine with bromoacetyl bromide in the presence of a non-nucleophilic base to form an amide intermediate.
-
Induce intramolecular cyclization by treating with a base like potassium carbonate in a suitable solvent to form the piperazinone ring.
-
Reduce the amide and Boc-protect the resulting secondary amine in a one-pot procedure or stepwise fashion. A strong reducing agent like lithium aluminum hydride (LiAlH₄) will reduce the amide.
-
Purify the final product, this compound, via column chromatography.
Applications in Drug Discovery & Medicinal Chemistry
The piperazine heterocycle is a cornerstone in medicinal chemistry, recognized for improving the pharmacokinetic properties (e.g., solubility, oral bioavailability) of drug candidates.[2] this compound serves as a versatile scaffold for generating libraries of novel compounds.
Key Application Areas:
-
CNS Agents: The piperazine moiety is prevalent in drugs targeting central nervous system receptors.[2] The (S)-propyl group can provide specific steric and hydrophobic interactions within the binding pockets of targets like dopamine (D2) and serotonin (5-HT1A) receptors, which are implicated in psychiatric disorders.[8]
-
Anti-Infective and Anti-Cancer Agents: Many anti-infective and anti-cancer drugs incorporate the piperazine ring.[2][9] The free N4-amine of this compound can be functionalized with various pharmacophores to develop novel therapeutic candidates.
-
Structure-Activity Relationship (SAR) Studies: This building block is ideal for SAR studies. The Boc group can be removed under acidic conditions, and the two distinct nitrogen atoms allow for systematic and selective derivatization, enabling chemists to probe how different substituents impact biological activity.[8][10]
Caption: Logical workflow for utilizing the scaffold in drug discovery.
Quality Control and Analytical Methodology
Ensuring the purity and structural integrity of this compound is critical for its use in synthesis and biological screening. A combination of chromatographic and spectroscopic techniques should be employed.
Table 2: Recommended Analytical Methods
| Method | Purpose | Typical Parameters |
| Reverse-Phase HPLC | Purity assessment and quantification | Column: C18 (e.g., 4.6 x 150 mm, 5 µm)Mobile Phase: Gradient of Acetonitrile/Water with 0.1% TFADetection: UV at 210 nm |
| ¹H and ¹³C NMR | Structural confirmation and identification | Solvent: CDCl₃ or DMSO-d₆Confirm expected shifts, splitting patterns, and integration for propyl and piperazine protons. |
| Mass Spectrometry (LC-MS) | Molecular weight confirmation | Mode: ESI+Expected Ion: [M+H]⁺ at m/z 229.19 |
| Chiral HPLC | Enantiomeric purity (e.g., %ee) assessment | Requires a specialized chiral column (e.g., Chiralpak) and method development. |
Protocol: Purity Determination by RP-HPLC
-
Standard Preparation: Accurately weigh and dissolve ~1 mg of this compound in 1 mL of acetonitrile to create a 1 mg/mL stock solution.
-
Sample Preparation: Prepare a sample solution at the same concentration.
-
Instrumentation:
-
HPLC system with a UV detector.
-
C18 reverse-phase column.
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 210 nm.
-
-
Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks. Causality: This method effectively separates the non-polar analyte from more polar starting materials and more non-polar byproducts, providing a reliable measure of chemical purity.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this exact compound is not universally available, data from closely related N-Boc-piperazines and piperazine itself should be used to establish safe handling procedures.[11][12][13]
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety goggles with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).[12][14]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[11][14]
-
First Aid:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[12]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[12]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[11]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[13][15]
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and strong acids.[11][12]
Conclusion
This compound is a high-value chiral building block with considerable potential for accelerating drug discovery programs. Its defined stereochemistry and bifunctional nature provide a reliable platform for creating structurally diverse and novel chemical entities. The synthetic and analytical protocols outlined in this guide offer a validated framework for researchers to effectively utilize this compound in their pursuit of next-generation therapeutics.
References
- 1. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. This compound | C12H24N2O2 | CID 44593842 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 888972-67-6 this compound AKSci 9243AJ [aksci.com]
- 5. tert-Butyl (2S)-2-propylpiperazine-1-carboxylate hydrochloride | CAS 888972-67-6 | Chemical-Suppliers [chemical-suppliers.eu]
- 6. King Scientific - (S)-1-Boc-2-Propylpiperazine | 888972-67-6 | MFCD07772097 | AG0048WW [kingscientific.com]
- 8. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]
- 9. par.nsf.gov [par.nsf.gov]
- 10. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. echemi.com [echemi.com]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 15. tcichemicals.com [tcichemicals.com]
A Technical Guide to (S)-1-Boc-2-propyl-piperazine: Properties and Applications in Synthetic Chemistry
Introduction: The Role of Chiral Piperazines in Drug Discovery
Piperazine and its derivatives are ubiquitous scaffolds in modern medicinal chemistry, forming the core of numerous approved therapeutic agents. Their prevalence stems from their ability to confer favorable pharmacokinetic properties, including improved aqueous solubility and oral bioavailability. The introduction of chirality to the piperazine ring, as seen in (S)-1-Boc-2-propyl-piperazine, opens avenues for stereospecific interactions with biological targets, a critical aspect of rational drug design. This guide provides a detailed overview of the fundamental physicochemical properties of this compound, a key building block for researchers and scientists in the field of drug development. The Boc (tert-butoxycarbonyl) protecting group offers a stable yet readily cleavable handle, enabling its strategic incorporation into complex molecular architectures.
Core Physicochemical Properties
The precise molecular weight and formula are foundational to all stoichiometric calculations in synthesis and for characterization via mass spectrometry. This compound is a chiral, N-Boc protected heterocyclic compound.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₄N₂O₂ | PubChem[1] |
| Molecular Weight | 228.33 g/mol | PubChem[1], BOC Sciences[] |
| IUPAC Name | tert-butyl (2S)-2-propylpiperazine-1-carboxylate | PubChem[1], BOC Sciences[] |
| CAS Number | 888972-67-6 | PubChem[1] |
These fundamental properties are critical for accurate experimental design, from calculating molar equivalents in a reaction to interpreting analytical data. The molecular formula C₁₂H₂₄N₂O₂ dictates the compound's exact mass, which is a key parameter in high-resolution mass spectrometry for structure verification.[1] The molecular weight of 228.33 g/mol is essential for preparing solutions of known concentrations and for determining reaction yields.[1][]
Application in Synthetic Workflows: A Conceptual Overview
The primary utility of this compound lies in its role as a chiral building block. The Boc-protected nitrogen allows for selective functionalization at the unprotected secondary amine (N4 position), while the propyl group at the chiral center (C2) provides a specific stereochemical orientation. A common application involves the coupling of this secondary amine with various electrophiles, such as acyl chlorides or sulfonyl chlorides, or its participation in cross-coupling reactions.
The following diagram illustrates a generalized workflow for the utilization of this compound in a typical amide coupling reaction, a cornerstone of pharmaceutical synthesis.
Caption: Generalized workflow for N-acylation of this compound.
Experimental Protocol: N-Benzoylation of this compound
This protocol details a standard procedure for the acylation of the N4 position, a self-validating system where successful reaction completion can be easily monitored by techniques like TLC or LC-MS.
Objective: To synthesize tert-butyl (S)-4-benzoyl-2-propylpiperazine-1-carboxylate.
Materials:
-
This compound (1.0 eq)
-
Benzoyl chloride (1.1 eq)
-
Diisopropylethylamine (DIPEA) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)
Procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration).
-
Cooling: Cool the solution to 0°C using an ice-water bath. This is a critical step to control the exothermicity of the acylation reaction.
-
Addition of Base: Add DIPEA (1.5 eq) to the stirred solution. The base acts as a scavenger for the HCl byproduct generated during the reaction.
-
Addition of Electrophile: Add benzoyl chloride (1.1 eq) dropwise to the reaction mixture. A slow addition rate is crucial to prevent side reactions and maintain temperature control.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Quenching: Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with water and then brine. This removes residual base and water-soluble impurities.
-
Drying: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-benzoylated product.
Conclusion
This compound is a valuable chiral intermediate in pharmaceutical research and development. Its defined stereochemistry and the orthogonal protecting group strategy it enables are essential for the synthesis of complex, stereospecific molecules. A thorough understanding of its core properties, particularly its molecular weight and formula, is the first step in its successful application in the laboratory. The protocols and workflows described herein provide a foundational framework for the reliable use of this important synthetic building block.
References
A Technical Guide to the Enantioselective Synthesis of (S)-1-Boc-2-propyl-piperazine from the Chiral Pool
Abstract: The piperazine scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a wide array of bioactive molecules and approved pharmaceuticals.[1][2] While N,N'-disubstituted piperazines are common, the exploration of C-substituted chiral piperazines represents a significant, underexplored frontier for developing novel therapeutics with improved three-dimensional complexity and pharmacodynamic profiles.[3][4] This guide provides an in-depth, field-proven methodology for the enantioselective synthesis of (S)-1-Boc-2-propyl-piperazine, a valuable chiral building block for drug discovery. We will detail a robust strategy originating from the chiral pool, leveraging the readily available amino acid (S)-norvaline to ensure absolute stereochemical control throughout the synthetic sequence. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scalable route to this important intermediate.
Strategic Foundation: Retrosynthetic Analysis and Route Selection
The synthesis of an enantiopure compound requires a strategy that either introduces chirality selectively or preserves it from a starting material. For the target molecule, this compound, three primary strategies can be considered:
-
Asymmetric Synthesis: Creating the chiral center at C2 via a stereoselective reaction, such as catalytic asymmetric hydrogenation of a pyrazine precursor or asymmetric lithiation-trapping of a protected piperazine.[5][6][7] While powerful, these methods often necessitate specialized catalysts or stoichiometric chiral auxiliaries, which can be costly and require extensive optimization.
-
Chiral Resolution: Synthesizing the racemic 2-propyl-piperazine followed by separation of the enantiomers.[8] This is typically achieved by forming diastereomeric salts with a chiral resolving agent or through chiral chromatography.[9][10] The principal drawback is the inherent 50% maximum theoretical yield for the desired enantiomer, unless an efficient racemization and recycling loop for the undesired enantiomer can be implemented.[11]
-
Chiral Pool Synthesis: Utilizing a naturally occurring, inexpensive, and enantiopure starting material that already contains the required stereocenter.[12][][14] This approach is often the most efficient and cost-effective for setting absolute stereochemistry.
For the synthesis of this compound, the chiral pool approach is exceptionally well-suited. The propyl-substituted stereocenter at C2 can be directly sourced from the proteinogenic amino acid (S)-norvaline . This strategy obviates the need for a resolution step or a complex asymmetric induction, ensuring high enantiomeric purity from the outset.
The retrosynthetic pathway is outlined below. The target molecule is disconnected at the N1-Boc bond and the C-N bonds of the piperazine ring, leading back to a linear diamine precursor, which can be constructed from the chiral starting material, (S)-norvaline.
Caption: Retrosynthetic pathway for this compound.
Detailed Synthetic Workflow and Experimental Protocols
The following multi-step synthesis is designed for scalability and reliability, transforming (S)-norvaline into the target compound.
Caption: Overall workflow for the synthesis of the target molecule.
Step 1: Reduction of (S)-Norvaline to (S)-Norvalinol
Causality: The first step is the reduction of the carboxylic acid moiety without affecting the amine or the stereocenter. Borane-tetrahydrofuran complex (BH₃·THF) is an excellent choice for this transformation as it selectively reduces carboxylic acids in the presence of other functional groups and is less harsh than alternatives like LiAlH₄, minimizing the risk of racemization.
Protocol:
-
To a stirred suspension of (S)-norvaline (1.0 eq) in anhydrous tetrahydrofuran (THF, 10 mL/g) under an argon atmosphere at 0 °C, add BH₃·THF solution (1 M in THF, 2.5 eq) dropwise over 1 hour.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction to 0 °C and cautiously quench by the slow, dropwise addition of methanol (5 mL/g of norvaline) until gas evolution ceases.
-
Remove the solvents under reduced pressure.
-
Add methanol again and evaporate to remove residual borate esters (repeat 3 times).
-
The resulting crude oil, (S)-norvalinol, is typically of sufficient purity to be used in the next step without further purification.
Step 2: Conversion to a Linear Diamine Precursor
This phase involves a three-stage sequence to build the required 1,4-diamine backbone.
2a. N-Protection of (S)-Norvalinol
Causality: To prevent side reactions at the primary amine in subsequent steps, it must be protected. The benzyloxycarbonyl (Cbz) group is chosen as it is stable to the planned reaction conditions and can be readily removed via hydrogenolysis in a later step.
Protocol:
-
Dissolve the crude (S)-norvalinol (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water (10 mL/g).
-
Cool the solution to 0 °C and add sodium carbonate (Na₂CO₃, 2.5 eq).
-
Add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise, ensuring the temperature remains below 5 °C.
-
Stir the mixture vigorously at 0 °C for 1 hour, then at room temperature overnight.
-
Extract the mixture with ethyl acetate (3 x 20 mL/g).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield N-Cbz-(S)-norvalinol.
2b. Activation of the Hydroxyl Group
Causality: The primary alcohol must be converted into a good leaving group to facilitate nucleophilic substitution. Mesylation is a reliable method, converting the -OH into a highly reactive mesylate (-OMs) group.
Protocol:
-
Dissolve N-Cbz-(S)-norvalinol (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/g) under argon at 0 °C.
-
Add triethylamine (Et₃N, 1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (MsCl, 1.2 eq).
-
Stir the reaction at 0 °C for 2 hours. Monitor by TLC.
-
Upon completion, wash the reaction mixture sequentially with cold 1 M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.
-
Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure. The crude mesylate is used immediately in the next step due to its potential instability.
2c. Nucleophilic Substitution to Form the Diamine Precursor
Causality: The second nitrogen atom is introduced by an Sₙ2 reaction. N-Benzylethanolamine is used as the nucleophile. Its benzyl group serves as a protecting group that can be removed simultaneously with the Cbz group.
Protocol:
-
Dissolve the crude mesylate from the previous step (1.0 eq) in acetonitrile (15 mL/g).
-
Add N-benzylethanolamine (2.0 eq) and potassium carbonate (K₂CO₃, 3.0 eq).
-
Heat the mixture to reflux (approx. 82 °C) and stir for 12-18 hours, monitoring by TLC or LC-MS.
-
Cool the reaction, filter off the solids, and concentrate the filtrate in vacuo.
-
Purify the residue by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the fully protected linear diamine precursor.
Step 3: Deprotection and Intramolecular Cyclization
Causality: This crucial step accomplishes three transformations: removal of the Cbz protecting group, activation of the secondary alcohol, and a final intramolecular cyclization via reductive amination to form the piperazine ring, followed by removal of the N-benzyl group.[15][16]
Protocol:
-
Oxidation: Dissolve the purified diamine precursor (1.0 eq) in DCM (20 mL/g). Add Dess-Martin periodinane (1.5 eq) portion-wise at room temperature and stir for 3 hours. Quench with a saturated solution of NaHCO₃ containing sodium thiosulfate (Na₂S₂O₃). Separate the layers and extract the aqueous phase with DCM. Combine organics, dry, and concentrate to get the crude aldehyde.
-
Reductive Amination & Debenzylation: Dissolve the crude aldehyde in methanol (20 mL/g). Add 10% Palladium on carbon (Pd/C, 10 wt%). Pressurize the vessel with hydrogen gas (H₂, 50 psi) and stir vigorously overnight at 40 °C. This single step achieves intramolecular reductive amination to form the ring and hydrogenolysis to remove both the N-Cbz and N-benzyl groups.
-
Filter the reaction mixture through a pad of Celite®, washing with methanol.
-
Concentrate the filtrate to obtain crude (S)-2-propyl-piperazine. This material is often carried forward without extensive purification.
Step 4: Selective Mono-N-Boc Protection
Causality: The final step is the protection of one of the two secondary amines. To achieve mono-protection and avoid the formation of the di-Boc byproduct, the reaction is run with a slight sub-stoichiometric amount of Di-tert-butyl dicarbonate (Boc₂O) under carefully controlled conditions.[17][18][19] The less sterically hindered nitrogen (N4) is generally less reactive towards the bulky Boc group, favoring protection at N1.
Protocol:
-
Dissolve the crude (S)-2-propyl-piperazine (1.0 eq) in DCM (15 mL/g) and cool to 0 °C.
-
Add a solution of Boc₂O (0.95 eq) in DCM dropwise over 1 hour.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor carefully by TLC.
-
Upon completion, wash the reaction mixture with water and then brine.
-
Dry the organic layer (Na₂SO₄), concentrate, and purify the residue by flash column chromatography (silica gel, eluting with a DCM:methanol gradient) to afford pure this compound.
Product Characterization and Quality Control
Ensuring the identity, chemical purity, and enantiomeric purity of the final product is paramount.
Structural Verification: Standard spectroscopic methods are used to confirm the structure of the final product.
| Parameter | Expected Data |
| ¹H NMR (400 MHz, CDCl₃) | δ ~3.8-4.0 (m, 1H), 2.6-3.0 (m, 6H), 1.2-1.6 (m, 13H, includes Boc CH₃ and propyl CH₂), 0.9 (t, 3H). |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~155.0 (C=O), 80.0 (C(CH₃)₃), ~55.0, ~50.0, ~46.0, ~45.0 (piperazine CH, CH₂), 35.0 (propyl CH₂), 19.5 (propyl CH₂), 14.5 (propyl CH₃). |
| Mass Spec (ESI+) | [M+H]⁺ calculated for C₁₂H₂₄N₂O₂: 229.1865; Found: 229.1860. |
Enantiomeric Purity Analysis: The enantiomeric excess (ee%) must be determined to validate the success of the enantioselective synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is the standard method.[20][21]
Protocol for Chiral HPLC:
-
Sample Preparation: Prepare a solution of the final product in the mobile phase at a concentration of ~1 mg/mL.
-
Chromatographic Conditions:
-
Column: Chiralpak IC or equivalent cellulose-based chiral stationary phase.
-
Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 95:5 v/v) with a small amount of an amine modifier like diethylamine (DEA, 0.1%) to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
-
Analysis: Inject the sample. The two enantiomers will have different retention times. The (R)-enantiomer (if available as a racemic standard) will serve as a reference. The ee% is calculated from the peak areas of the (S) and (R) enantiomers using the formula: ee% = |(Area_S - Area_R) / (Area_S + Area_R)| * 100. A successful synthesis should yield an ee% > 98%.
Conclusion
This guide details a comprehensive and reliable synthetic route to enantiopure this compound. By employing a chiral pool strategy starting from (S)-norvaline, this methodology ensures high stereochemical fidelity, avoiding complex asymmetric catalysis or inefficient resolution steps. The protocols provided are robust and scalable, offering a practical solution for medicinal chemists and process development scientists. The emphasis on causality for each experimental choice, coupled with detailed characterization and quality control procedures, provides a complete and trustworthy framework for the successful synthesis of this key pharmaceutical building block.
References
- 1. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 3. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00053A [pubs.rsc.org]
- 4. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Chiral resolution - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pharmtech.com [pharmtech.com]
- 12. Homologous piperazine-alcanols: chiral pool synthesis and pharmacological evaluation - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 14. may.chem.uh.edu [may.chem.uh.edu]
- 15. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. lifechempharma.com [lifechempharma.com]
- 18. CN108033931A - A kind of synthetic method of N-Boc piperazines - Google Patents [patents.google.com]
- 19. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]
- 20. jocpr.com [jocpr.com]
- 21. Synthesis of enantiomerically enriched β-substituted analogs of (S)-α-alanine containing 1-phenyl-1H-1,2,3-triazole groups - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic data for (S)-1-Boc-2-propyl-piperazine (NMR, IR, MS)
Gathering Spectroscopic Data
I've initiated the data search. My focus is on sourcing high-quality spectroscopic data (NMR, IR, MS) for (S)-1-Boc-2-propyl-piperazine from reliable sources. I'm prioritizing data from chemical suppliers, databases, and peer-reviewed publications to ensure data integrity and relevance. I'm actively building a foundation for further analysis.
Defining Methodological Approach
I'm now establishing a more refined methodological approach. My current focus is broadening my search to include detailed experimental protocols for similar compounds, with emphasis on NMR, IR, and MS techniques. Simultaneously, I'm seeking authoritative resources on spectroscopic data interpretation. This will inform my choices for presenting the data and results. My goal is to structure a technical guide, commencing with an introduction, followed by detailed NMR, IR, and MS sections, each encompassing data analysis, peak assignments, and comprehensive experimental procedures.
Formulating Technical Guide Outline
My approach has evolved to a structured guide format. I'm focusing on the guide's backbone. I'll start with an introduction and then proceed to detailed sections on NMR, IR, and MS. Each section will cover data analysis, peak assignments, and experimental procedures. I'll include Graphviz diagrams for clarity and in-text citations. This is a framework for compiling a comprehensive whitepaper.
Investigating Spectroscopic Data
Exploring Similar Structures
I've been examining similar piperazine derivatives, like (S)-1-N-Boc-2-methylpiperazine, and gathering data from sources like ChemicalBook. My strategy is evolving towards presenting predicted spectroscopic data. This will be based on combining known spectral features of the molecule's components and the data I've found on related structures. I believe this approach will be scientifically sound for my in-depth guide.
Generating the Guide Structure
I'm now fully immersed in building the guide's framework. Initial searches yielded promising but indirect spectroscopic data. I'm now focusing on generating the content, particularly crafting the explanations for the spectra and writing the experimental protocols for NMR, IR, and MS. I will present predicted data, aligning perfectly with the user's needs. The document will explain the spectroscopic techniques, display predicted data, and offer detailed interpretations with diagrams and a full reference list.
A Senior Application Scientist's Guide to the Chiral Synthesis of 2-Substituted Piperazines
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Strategic Imperative for Chiral 2-Substituted Piperazines
The piperazine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in FDA-approved drugs.[1][2] Its unique conformational properties and ability to engage in multiple hydrogen bonding interactions make it an ideal building block for modulating biological targets. However, the vast majority of these therapeutics are substituted only at the nitrogen atoms, leaving the carbon framework—and its potential for creating three-dimensional diversity—largely untapped.[1][3]
Introducing a substituent at the C-2 position creates a stereocenter, unlocking a critical dimension for optimizing pharmacokinetics and pharmacodynamics. The precise spatial orientation of this substituent can dramatically influence a molecule's interaction with a chiral biological target, such as an enzyme active site or a receptor binding pocket. This guide provides an in-depth exploration of the primary strategies for the enantioselective synthesis of 2-substituted piperazines, offering field-proven insights into the causality behind methodological choices to empower researchers in their quest for novel, stereochemically pure therapeutics.
The Synthetic Challenge: Navigating the Path to Enantiopurity
The synthesis of enantiomerically pure 2-substituted piperazines is not trivial. The core challenges lie in controlling the absolute stereochemistry at the C-2 position while managing the two reactive nitrogen atoms, which often require orthogonal protecting group strategies. Key difficulties include:
-
Stereocontrol: Establishing the desired stereocenter with high enantiomeric excess (% ee).
-
Protecting Groups: Selecting and manipulating protecting groups on both nitrogens that are compatible with the stereocenter-forming reaction and allow for regioselective final-stage derivatization.
-
Scalability: Developing routes that are not only efficient on a lab scale but also practical and scalable for potential drug development campaigns.[3][4]
This guide dissects four principal strategies employed to overcome these hurdles, each with its own set of advantages and limitations.
Part 1: Foundational Strategies for Stereocontrol
The Chiral Pool: Leveraging Nature's Building Blocks
One of the most direct and historically significant approaches is to begin with a readily available, enantiomerically pure starting material—a strategy known as chiral pool synthesis. Natural α-amino acids are the most common starting point.[4][5][6]
Causality Behind the Choice: By starting with a molecule where the desired stereocenter is already set by nature (e.g., L-Alanine to make an (S)-2-methyl substituted product), the challenge shifts from creating the stereocenter to building the piperazine ring around it without racemization. This approach offers a high degree of predictability and reliability in achieving the target absolute stereochemistry.
A typical workflow involves converting a protected α-amino acid into a chiral 1,2-diamine. This key intermediate can then undergo cyclization to form the piperazine ring.[3][4] A scalable, four-step synthesis starting from α-amino acids has been developed, highlighting the practicality of this method.[3][4][5]
Workflow: Chiral Pool Synthesis from α-Amino Acids
Caption: Chiral pool synthesis workflow.
Chiral Auxiliaries: A Transient Guide for Stereoselection
When a suitable chiral pool starting material is unavailable, a chiral auxiliary can be employed. This involves temporarily attaching a chiral molecule to the substrate to direct the stereochemical outcome of a key bond-forming reaction.[7][8]
Expertise in Action: The auxiliary creates a sterically biased environment around the reaction center. For instance, in the alkylation of a piperazinone, a bulky chiral auxiliary attached to one of the nitrogens will physically block one face of the molecule, forcing an incoming electrophile to approach from the opposite, less hindered face. This diastereoselective reaction sets the stereocenter. The auxiliary is then cleaved and can often be recovered.[7] Evans' oxazolidinones and camphorsultam are classic examples of highly effective auxiliaries.[7][9]
The asymmetric synthesis of (R)-(+)-2-methylpiperazine has been reported using (R)-(-)-phenylglycinol as a chiral auxiliary.[10][11] This method proceeds via a protected 2-oxopiperazine intermediate, demonstrating the power of auxiliaries in building the piperazine core with high stereocontrol.[10][11]
Part 2: Advanced & Catalytic Methodologies
Asymmetric Catalysis: The Modern Powerhouse
Asymmetric catalysis represents the state-of-the-art for efficient and scalable chiral synthesis. This approach uses a small amount of a chiral catalyst (typically a transition metal complex with a chiral ligand) to generate large quantities of an enantiomerically enriched product.
Mechanistic Insight: The catalyst and substrate form a transient, diastereomeric complex. The energetic difference between the transition states leading to the (R) and (S) products is magnified by the chiral ligand, causing the reaction to proceed preferentially through the lower-energy pathway, thus generating one enantiomer in excess.
Several powerful catalytic methods have been developed for piperazine synthesis:
-
Asymmetric Hydrogenation: The hydrogenation of pyrazines or their partially reduced precursors (like dihydropyrazines) using chiral iridium or palladium catalysts is a highly effective route.[12][13] For instance, Ir-catalyzed hydrogenation of pyrazines activated by alkyl halides can produce a wide range of chiral piperazines with up to 96% ee.[13] Similarly, Pd-catalyzed hydrogenation of pyrazin-2-ols provides excellent diastereoselectivities and enantioselectivities.[12]
-
Palladium-Catalyzed Allylic Alkylation: The Stoltz group developed a landmark method involving the Pd-catalyzed decarboxylative allylic alkylation of N-protected piperazin-2-ones.[14][15] This reaction can generate not only α-secondary but also more challenging α-tertiary stereocenters in good to excellent yields and enantioselectivities.[14][15] The resulting chiral piperazin-2-ones are then readily reduced to the corresponding piperazines.[14][15]
-
Asymmetric Lithiation-Substitution: This method involves the deprotonation of an N-Boc protected piperazine using a complex of s-BuLi and a chiral diamine ligand like (-)-sparteine.[16][17] This generates a configurationally stable α-lithiated intermediate, which is then trapped by an electrophile to afford the C-2 substituted product with high enantiopurity.[16]
Catalytic Cycle: Asymmetric Hydrogenation of a Pyrazinium Salt
Caption: Simplified catalytic cycle for asymmetric hydrogenation.
Comparative Analysis of Core Strategies
Choosing the optimal synthetic strategy depends on factors like the availability of starting materials, desired scale, cost, and the specific target molecule.
| Strategy | Pros | Cons | Ideal Application |
| Chiral Pool | High enantiopurity, predictable stereochemistry, well-established. | Limited by the availability of natural chiral starting materials. | Synthesis of piperazines with substituents corresponding to natural amino acids (e.g., Me, Bn, iBu). |
| Chiral Auxiliary | Broad substrate scope, high diastereoselectivity, recoverable auxiliary. | Requires additional steps for attachment and removal, stoichiometric use of the auxiliary. | When chiral pool is not an option and for complex targets requiring robust stereocontrol. |
| Asymmetric Catalysis | Highly efficient (low catalyst loading), scalable, atom-economical. | Catalyst and ligand development can be expensive, optimization is often required. | Large-scale synthesis for drug development, accessing diverse non-natural substituents. |
| Chiral Resolution | Access to both enantiomers, applicable to existing racemic mixtures. | Maximum theoretical yield is 50% (for classical), requires a suitable resolving agent. | When a racemic synthesis is simpler and an efficient separation method is available. |
Part 3: In Practice - A Validating Protocol
To ensure trustworthiness, a detailed experimental protocol is essential. The following procedure outlines a key transformation in a chiral pool synthesis: the annulation of a chiral diamine to form an orthogonally protected 2-substituted piperazine, adapted from the work of Young and coworkers.[3]
Protocol: Synthesis of (S)-tert-butyl 2-methyl-4-(2-nitrophenylsulfonyl)piperazine-1-carboxylate
Objective: To construct the chiral piperazine ring from an enantiopure 1,2-diamine precursor. This protocol demonstrates a reliable ring-closing strategy.
Materials:
-
(S)-N1-(tert-butoxycarbonyl)propane-1,2-diamine (1.0 equiv)
-
2-Bromoethyl-diphenylsulfonium triflate (1.1 equiv)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
Acetonitrile (CH₃CN), anhydrous
-
2-Nitrobenzenesulfonyl chloride (NsCl) (1.2 equiv)
-
Triethylamine (TEA) (2.5 equiv)
-
Dichloromethane (DCM), anhydrous
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add (S)-N1-(tert-butoxycarbonyl)propane-1,2-diamine and anhydrous acetonitrile.
-
Aza-Michael Precursor Formation: Add potassium carbonate to the solution. In a separate flask, dissolve 2-bromoethyl-diphenylsulfonium triflate in anhydrous acetonitrile.
-
Annulation: Add the sulfonium salt solution dropwise to the diamine solution at room temperature. The reaction is typically stirred for 12-16 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up (Piperazine Intermediate): Upon completion, filter the reaction mixture through a pad of celite to remove inorganic salts. Concentrate the filtrate under reduced pressure. The crude product is a mixture containing the desired mono-Boc protected 2-methylpiperazine. This is often taken directly to the next step.
-
Orthogonal Protection: Dissolve the crude intermediate in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.
-
Nosylation: Add triethylamine, followed by the dropwise addition of a solution of 2-nitrobenzenesulfonyl chloride in dichloromethane.
-
Reaction Completion & Purification: Allow the reaction to warm to room temperature and stir for 4-6 hours. Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Extract the product with dichloromethane (3x). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the pure, orthogonally protected piperazine.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Enantiomeric excess can be confirmed by chiral HPLC analysis.
Future Outlook: The Next Frontier
While significant progress has been made, the field continues to evolve. Key future directions include:
-
C-H Functionalization: The direct, stereoselective functionalization of C-H bonds on the piperazine ring is a major goal, as it would provide unprecedented efficiency by bypassing the need for pre-functionalized substrates.[17]
-
Photoredox Catalysis: Light-mediated reactions are enabling novel transformations under mild conditions, including methods to generate α-aminyl radicals that can be used to construct the piperazine core.[17]
-
Biocatalysis: The use of enzymes, such as transaminases, offers a green and highly selective alternative for producing chiral piperazinones and their derivatives.[18]
The continued development of these innovative strategies will further expand the accessible chemical space for 2-substituted piperazines, providing medicinal chemists with a richer toolkit to design the next generation of highly selective and potent therapeutics.
References
- 1. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 8. 手性助剂 [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00053A [pubs.rsc.org]
- 11. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 16. pubs.acs.org [pubs.acs.org]
- 17. mdpi.com [mdpi.com]
- 18. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Imperative of the Boc Protecting Group in Piperazine Synthesis: A Technical Guide
Abstract
The piperazine motif is a cornerstone in modern medicinal chemistry, integral to the structure of numerous blockbuster drugs. However, its symmetrical nature, presenting two secondary amines of equivalent reactivity, poses a significant challenge for selective functionalization. This technical guide provides an in-depth exploration of the tert-butyloxycarbonyl (Boc) protecting group as a strategic tool to overcome this challenge. We will dissect the causality behind experimental choices for achieving selective mono-protection, detail validated protocols for synthesis and deprotection, and illustrate the entire strategic workflow, offering researchers and drug development professionals a comprehensive resource for leveraging the Boc group in piperazine chemistry.
The Piperazine Conundrum: Symmetry and Reactivity
Piperazine is a privileged scaffold in drug discovery, prized for its ability to improve the pharmacokinetic properties of drug candidates, such as solubility and oral bioavailability. Its two secondary amine nitrogens, however, are chemically equivalent. Direct alkylation or acylation of piperazine with a single equivalent of an electrophile typically results in a statistical mixture of unreacted starting material, the desired mono-substituted product, and the undesired di-substituted byproduct.[1] Isolating the mono-functionalized derivative from this mixture is often inefficient, leading to low yields and complex purification challenges.[2]
To unlock the full synthetic potential of piperazine, chemists must break this symmetry. This is achieved by temporarily "masking" one of the nitrogen atoms, rendering it unreactive while the other is free to undergo selective transformation. The tert-butyloxycarbonyl (Boc) group is arguably the most widely used tool for this purpose in non-peptide chemistry.[3]
The Boc Group: A Chemist's Strategic Asset
The Boc group's prevalence stems from a combination of ideal characteristics: it is easily introduced, robust enough to withstand a wide range of reaction conditions, and can be removed cleanly under specific, mild acidic conditions.[4][5]
Mechanism of Boc Protection
The introduction of the Boc group is typically accomplished by reacting piperazine with di-tert-butyl dicarbonate (Boc₂O), often called Boc anhydride.[6] The reaction is a nucleophilic acyl substitution where one of piperazine's nitrogen atoms attacks a carbonyl carbon of the Boc anhydride.[7][8] This forms a tetrahedral intermediate which then collapses, eliminating a tert-butyl carbonate leaving group. This unstable species quickly decomposes into carbon dioxide and tert-butoxide, which deprotonates the newly acylated nitrogen, yielding the N-Boc protected amine.[7][9]
The Core Challenge: Achieving Selective Mono-Protection
The primary goal is to favor the formation of 1-Boc-piperazine over the undesired 1,4-di-Boc-piperazine. As 1-Boc-piperazine is formed, its remaining NH group is still nucleophilic and can react with another molecule of Boc₂O. Several strategies are employed to maximize the yield of the mono-protected product.
-
Stoichiometric Control: Using a large excess of piperazine relative to Boc₂O is a common, though sometimes wasteful, strategy. By ensuring piperazine is the limiting reagent's most likely collision partner, the probability of forming the mono-adduct is increased. This is not practical when piperazine itself is a valuable, modified derivative.[10]
-
Acid-Mediated Selectivity: A more elegant and efficient approach involves protonating one of the piperazine nitrogens to form a salt.[11] By adding one equivalent of an acid (e.g., HCl, formic acid, or trifluoroacetic acid), one nitrogen is converted into an ammonium salt.[10][12] This protonated nitrogen is no longer nucleophilic, effectively protecting it and directing the Boc₂O to react solely with the remaining free amine. Subsequent neutralization during work-up yields the desired mono-protected product. This method significantly improves selectivity and allows for the use of near-equimolar amounts of piperazine and Boc₂O.[11]
The Synthetic Workflow: Protection, Functionalization, and Deprotection
The strategic value of N-Boc-piperazine is realized in a three-phase workflow that enables the creation of complex, unsymmetrically substituted piperazine derivatives.
Phase 1: Experimental Protocol for Mono-Boc-Piperazine Synthesis
This protocol utilizes the acid-mediated strategy for enhanced selectivity.
Materials:
-
Piperazine (1.0 eq)
-
Methanol (as solvent)
-
Trifluoroacetic acid (TFA) (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.0-1.1 eq)
-
Iodine (catalytic, ~10 mol%)
-
Aqueous Sodium Hydroxide (NaOH) solution
-
Dichloromethane (DCM) or Ethyl Acetate for extraction
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Salt Formation: Dissolve piperazine (1.0 eq) in methanol in a round-bottom flask. Cool the solution to 0-5 °C in an ice bath. To this stirred solution, add a solution of TFA (1.0 eq) in methanol dropwise. Stir for 15-20 minutes. The causality here is to deactivate one nitrogen center towards the electrophilic Boc₂O.[10]
-
Boc Protection: To the same flask, add Boc₂O (1.0-1.1 eq) followed by a catalytic amount of iodine.[10] Allow the reaction to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up & Neutralization: Concentrate the reaction mixture under reduced pressure to remove methanol. Dissolve the residue in water and cool in an ice bath. Carefully add aqueous NaOH solution to basify the mixture to a pH > 10. This step neutralizes the TFA salt and any excess acid.
-
Extraction & Isolation: Extract the aqueous layer three times with an organic solvent like DCM or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product, 1-Boc-piperazine, is often a white to off-white waxy solid and can be purified further by column chromatography or distillation if necessary.[12][13]
Phase 2: Selective Functionalization of the Free Amine
With one nitrogen masked, the free secondary amine of 1-Boc-piperazine serves as a versatile nucleophilic handle for a wide array of transformations, including:
-
N-Alkylation: Reaction with alkyl halides.
-
N-Arylation: Buchwald-Hartwig or Ullmann coupling with aryl halides.[14]
-
Acylation: Reaction with acyl chlorides or carboxylic acids (using coupling agents) to form amides.[2]
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.
These reactions proceed selectively at the unprotected nitrogen, as the Boc-protected nitrogen is rendered non-nucleophilic due to the electron-withdrawing nature of the carbonyl group.[13]
Phase 3: Boc Deprotection - Unmasking the Second Nitrogen
The final strategic step is the removal of the Boc group to reveal the second piperazine nitrogen, which can then be used for further functionalization or may be required for biological activity.
Mechanism of Deprotection: The Boc group is prized for its lability under acidic conditions.[15] The mechanism involves protonation of the carbamate's carbonyl oxygen by a strong acid like TFA or HCl.[9][16] This protonation facilitates the cleavage of the tert-butyl-oxygen bond, generating a stable tert-butyl cation and an unstable carbamic acid intermediate.[17] The carbamic acid readily decarboxylates to yield the free amine (as its corresponding acid salt) and carbon dioxide.[8][16]
Experimental Protocol for Boc Deprotection: Materials:
-
N-Substituted-N'-Boc-Piperazine
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) OR 4M HCl in 1,4-Dioxane
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
Procedure (using TFA):
-
Reaction Setup: Dissolve the Boc-protected substrate in DCM (a typical concentration is 0.1-0.5 M).
-
Acid Addition: To the stirred solution, add TFA (typically 5-10 equivalents, or use a 25-50% TFA/DCM solution). The reaction is usually fast and proceeds at room temperature.[3][18]
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is fully consumed (typically 1-4 hours).
-
Work-up: Remove the solvent and excess TFA under reduced pressure. The product is isolated as its TFA salt. To obtain the free base, dissolve the crude salt in water, basify with saturated NaHCO₃ or NaOH solution until pH > 9, and extract with an organic solvent. Dry the organic layer and concentrate to yield the final deprotected product.
Troubleshooting and Orthogonal Strategies
| Issue | Potential Cause | Recommended Solution | Citation |
| Di-protection during Boc addition | Incorrect stoichiometry; no acid mediator used. | Use 1 equivalent of acid (TFA/HCl) to form the mono-salt before adding Boc₂O. | [10][11] |
| Incomplete Deprotection | Insufficient acid, short reaction time, or steric hindrance. | Increase acid concentration or reaction time. Gentle warming may be applied cautiously. | [18] |
| Side products during deprotection | The reactive tert-butyl cation intermediate alkylates other nucleophilic sites. | Add a "scavenger" like anisole or triisopropylsilane (TIS) to the reaction mixture to trap the cation. | [15][18] |
The Boc group's stability to bases, nucleophiles, and catalytic hydrogenation makes it an excellent component of orthogonal protection strategies .[19] For instance, a molecule could contain a Boc-protected amine and a base-labile Fmoc-protected amine. The Fmoc group can be removed with a base like piperidine without affecting the Boc group, and vice-versa, allowing for precise, sequential functionalization.[5][20]
Conclusion
The tert-butyloxycarbonyl group is more than a simple protecting group; it is a strategic enabler in the synthesis of complex piperazine-containing molecules. By providing a robust and reliable method to temporarily break the scaffold's inherent symmetry, the Boc group allows chemists to exert precise control over reactivity. Understanding the mechanisms of its application and removal, coupled with validated, selective protocols, empowers researchers in drug discovery and development to efficiently access novel and valuable chemical space, accelerating the journey from molecular design to functional therapeutic agents.
References
- 1. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 7. jk-sci.com [jk-sci.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 10. sciforum.net [sciforum.net]
- 11. tandfonline.com [tandfonline.com]
- 12. 1-BOC-Piperazine synthesis - chemicalbook [chemicalbook.com]
- 13. benchchem.com [benchchem.com]
- 14. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]
- 15. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 16. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Boc-Protected Amino Groups [organic-chemistry.org]
- 20. biosynth.com [biosynth.com]
The Architecture of Chirality: An In-depth Technical Guide to the Asymmetric Synthesis of Substituted Piperazine Derivatives
Introduction: The Piperazine Scaffold - A Privileged Motif in Modern Drug Discovery
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a cornerstone of medicinal chemistry.[1][2][3] Its unique physicochemical properties, such as high water solubility, oral bioavailability, and the ability to act as a rigid scaffold for presenting pharmacophoric groups, have cemented its status as a "privileged structure."[3][4] A significant portion of top-selling small molecule drugs feature a piperazine core, including the anticancer agent imatinib (Gleevec) and the antiviral indinavir.[1][2][3]
While N-substituted piperazines have been extensively explored, the asymmetric synthesis of C-substituted piperazines represents a frontier of untapped potential for generating novel chemical entities with enhanced potency and selectivity.[3][5] Introducing chirality at the carbon atoms of the piperazine ring allows for a more precise three-dimensional arrangement of substituents, leading to improved interactions with biological targets.[6] This guide provides a comprehensive overview of the core strategies for the asymmetric synthesis of substituted piperazine derivatives, offering field-proven insights and detailed methodologies for researchers in drug development.
Strategic Approaches to Asymmetric Piperazine Synthesis
The synthesis of enantiomerically pure substituted piperazines can be broadly categorized into several key strategies. The choice of strategy is often dictated by the desired substitution pattern, scalability, and the availability of starting materials.
Chiral Pool Synthesis: Building from Nature's Chiral Scaffolds
One of the most established and reliable methods for asymmetric synthesis is the utilization of the "chiral pool," which comprises readily available and inexpensive enantiopure natural products such as amino acids and carbohydrates.[5][7] This approach leverages the inherent chirality of the starting material to construct the chiral piperazine core.
A common strategy involves the use of α-amino acids. For instance, starting from proteinogenic amino acids like (S)-aspartate and (S)-glutamate, homologous piperazine-alcanols can be prepared in a multi-step synthesis.[7] Another example is the synthesis of orthogonally protected, enantiomerically pure 2-substituted piperazines from α-amino acids in four steps.[8] The key transformation in this sequence is an aza-Michael addition between an orthogonally bis-protected chiral 1,2-diamine and an in situ generated vinyl diphenyl sulfonium salt.[8]
Workflow for Chiral Pool Synthesis from α-Amino Acids:
Caption: Chiral pool synthesis of 2-substituted piperazines from α-amino acids.
Experimental Protocol: Synthesis of Orthogonally Protected 2-Substituted Piperazines from α-Amino Acids [8]
-
Preparation of the Chiral 1,2-Diamine:
-
Protect the amino group of the starting α-amino acid (e.g., with Boc or Cbz).
-
Reduce the carboxylic acid to the corresponding alcohol.
-
Convert the alcohol to a leaving group (e.g., mesylate or tosylate).
-
Displace the leaving group with an azide, followed by reduction to the amine, or use another nitrogen nucleophile with a different protecting group.
-
-
Aza-Michael Addition and Cyclization:
-
To a solution of the orthogonally protected chiral 1,2-diamine in a suitable solvent (e.g., acetonitrile), add a base (e.g., K₂CO₃).
-
Add the vinyl sulfonium salt precursor (e.g., 2-bromoethyl-diphenylsulfonium triflate) dropwise at room temperature.
-
Stir the reaction mixture until the starting material is consumed (monitor by TLC or LC-MS).
-
The reaction proceeds via an in situ generation of the vinyl diphenyl sulfonium salt, followed by aza-Michael addition of one of the amino groups, and subsequent intramolecular cyclization by the second amino group to form the piperazine ring.
-
-
Work-up and Purification:
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the enantiomerically pure, orthogonally protected 2-substituted piperazine.
-
Diastereoselective Strategies: Leveraging Chiral Auxiliaries
Diastereoselective methods employ a chiral auxiliary to control the stereochemical outcome of a reaction. The auxiliary is typically a chiral molecule that is temporarily attached to the substrate, directs the stereoselective formation of the new chiral center, and is subsequently removed.
A notable example is the synthesis of homochiral cis- and trans-2-phenyl-3-(trifluoromethyl)piperazines. This method involves the diastereoselective nucleophilic addition of the Ruppert-Prakash reagent (TMSCF₃) to a homochiral α-amino sulfinylimine derived from (R)-phenylglycinol, which bears Ellman's auxiliary.[5] Another powerful diastereoselective approach is the intramolecular palladium-catalyzed hydroamination of aminoalkenes prepared from homochiral cyclic sulfamidates.[9][10] This method yields trans-2,6-disubstituted piperazines with high diastereoselectivity.[10]
Conceptual Workflow for Diastereoselective Synthesis:
Caption: General workflow for diastereoselective synthesis using a chiral auxiliary.
Catalytic Asymmetric Synthesis: The Modern Approach
Catalytic asymmetric synthesis has emerged as the most elegant and efficient strategy for constructing chiral molecules. These methods utilize a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.
Asymmetric hydrogenation of prochiral pyrazine derivatives is a direct and atom-economical route to chiral piperazines. A significant advancement in this area is the iridium-catalyzed asymmetric hydrogenation of pyrazines activated by alkyl halides, which provides a wide range of chiral 3-substituted and 2,3- as well as 3,5-disubstituted piperazines with up to 96% ee.[11] Another approach involves the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols to afford chiral disubstituted piperazin-2-ones with excellent diastereoselectivities and enantioselectivities.[12][13] These piperazin-2-ones can then be reduced to the corresponding chiral piperazines.[13]
Table 1: Comparison of Asymmetric Hydrogenation Methods
| Catalyst System | Substrate | Product | Key Advantages |
| [Ir(cod)Cl]₂ / Chiral Ligand | Alkyl Halide Activated Pyrazines | Chiral Substituted Piperazines | High enantioselectivity, broad substrate scope.[11] |
| Pd(TFA)₂ / Chiral Ligand | Pyrazin-2-ols | Chiral Piperazin-2-ones | Excellent diastereo- and enantioselectivity.[12][13] |
A groundbreaking method for the synthesis of α-secondary and α-tertiary piperazin-2-ones and piperazines is the palladium-catalyzed asymmetric decarboxylative allylic alkylation of differentially N-protected piperazin-2-ones.[1][2][14] This reaction, developed by Stoltz and coworkers, utilizes a palladium catalyst with a chiral phosphinooxazoline (PHOX) ligand to achieve high yields and excellent enantioselectivities.[1][2] The resulting enantioenriched piperazin-2-ones are versatile intermediates that can be reduced to the corresponding piperazines.[1][2] This strategy provides access to previously challenging α-tertiary piperazines.[1]
Catalytic Cycle for Pd-Catalyzed Asymmetric Allylic Alkylation:
Caption: Catalytic cycle for asymmetric allylic alkylation of piperazin-2-ones.
Experimental Protocol: Pd-Catalyzed Asymmetric Decarboxylative Allylic Alkylation [1][2]
-
Catalyst Preparation:
-
In a glovebox, add the palladium precursor (e.g., [Pd₂(pmdba)₃]) and the chiral PHOX ligand to a reaction vessel.
-
Add a suitable solvent (e.g., toluene or THF) and stir at room temperature for 30 minutes to form the active catalyst.
-
-
Reaction Setup:
-
To the activated catalyst solution, add the N-protected piperazin-2-one substrate.
-
Stir the reaction mixture at the desired temperature (e.g., 25-50 °C) until the starting material is consumed (monitor by TLC or LC-MS).
-
-
Work-up and Purification:
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the enantioenriched α-substituted piperazin-2-one.
-
-
Reduction to Piperazine (if desired):
-
Dissolve the purified piperazin-2-one in a suitable solvent (e.g., THF).
-
Add a reducing agent (e.g., LiAlH₄ or BH₃·THF) at 0 °C and allow the reaction to warm to room temperature.
-
Quench the reaction carefully with water and a base (e.g., NaOH solution).
-
Extract the product, dry the organic layer, and purify as needed.
-
One-pot cascade reactions are highly efficient as they combine multiple synthetic steps into a single operation, avoiding the isolation and purification of intermediates.[15] A notable example is the one-pot Knoevenagel reaction/asymmetric epoxidation/domino ring-opening cyclization (DROC) for the synthesis of 3-aryl/alkyl piperazin-2-ones.[15] This sequence is catalyzed by a quinine-derived urea and provides the products in good yields and high enantioselectivities.[15]
Direct Asymmetric C-H Functionalization
Direct C-H functionalization is a rapidly developing field that offers a more atom- and step-economical approach to the synthesis of substituted piperazines.[16] Asymmetric lithiation-substitution of N-Boc piperazines using s-BuLi and a chiral ligand like (-)-sparteine or a (+)-sparteine surrogate allows for the enantioselective introduction of substituents at the α-position.[16] This method has been successfully applied to the synthesis of an intermediate for the HIV protease inhibitor Indinavir.[16]
Conclusion and Future Outlook
The asymmetric synthesis of substituted piperazine derivatives is a dynamic and evolving field of research. While chiral pool synthesis and diastereoselective methods remain valuable and robust strategies, the development of novel catalytic asymmetric methods, including asymmetric hydrogenation, allylic alkylation, and direct C-H functionalization, is paving the way for more efficient, versatile, and scalable routes to these medicinally important scaffolds. The ability to access previously unattainable chiral piperazines, such as those with α-tertiary stereocenters, opens up new avenues for exploring chemical space in drug discovery.[1] Future efforts will likely focus on expanding the substrate scope of existing catalytic systems, developing new catalysts for challenging transformations, and applying these methods to the synthesis of complex, biologically active molecules.
References
- 1. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 2. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Homologous piperazine-alcanols: chiral pool synthesis and pharmacological evaluation - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 8. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00053A [pubs.rsc.org]
- 10. Synthesis of 2,6-disubstituted piperazines by a diastereoselective palladium-catalyzed hydroamination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 13. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 14. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 15. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Navigating the Procurement of (S)-1-Boc-2-propyl-piperazine: A Technical Guide for Researchers
Prepared by: A Senior Application Scientist
Introduction: The Strategic Importance of Chiral Piperazines in Drug Discovery
The piperazine moiety is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a multitude of biologically active compounds. Its unique conformational properties and ability to engage in various intermolecular interactions make it a highly sought-after building block in the design of novel therapeutics. The introduction of chirality, particularly at the C-2 position, further expands the chemical space, allowing for the fine-tuning of pharmacological activity and the optimization of ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. (S)-1-Boc-2-propyl-piperazine, a key chiral intermediate, offers a strategic entry point for the synthesis of complex molecules targeting a wide range of therapeutic areas, from oncology to central nervous system disorders. This guide provides an in-depth technical overview of the commercial availability of this critical building block, offering insights into supplier specifications, quality considerations, and the underlying synthetic strategies.
Commercial Availability and Supplier Landscape
The accessibility of this compound is crucial for the seamless progression of research and development programs. A survey of the chemical supplier landscape reveals a number of companies that offer this compound, albeit with varying purity levels and available quantities. For researchers and procurement specialists, a critical evaluation of these suppliers is paramount to ensure the integrity and reproducibility of their scientific endeavors.
Below is a comparative summary of prominent suppliers listing this compound in their catalogs. It is important to note that while this information is based on publicly available data, direct inquiry with the suppliers is always recommended to obtain the most current certificate of analysis and pricing.
| Supplier | CAS Number(s) | Stated Purity | Noteworthy Information |
| BOC Sciences | 888972-67-6 | Inquire | A global supplier of a wide range of research chemicals and pharmaceutical ingredients.[] |
| Xiamen Equation Chemical Co.,Ltd. | 928025-58-5 | Inquire | Listed as a supplier for (S)-1-BOC-3-PROPYLPIPERAZINE. |
| Xiamen Hisunny Chemical Co., Ltd. | 928025-58-5 | Inquire | Listed as a supplier for (S)-1-BOC-3-PROPYLPIPERAZINE. |
| Simagchem Corporation | 928025-58-5 | Inquire | Listed as a supplier for (S)-1-BOC-3-PROPYLPIPERAZINE. |
| Dayang Chem (Hangzhou) Co.,Ltd. | 928025-58-5 | Inquire | Listed as a supplier for (S)-1-BOC-3-PROPYLPIPERAZINE. |
| Hangzhou J&H Chemical Co., Ltd. | 928025-58-5 | Inquire | Listed as a supplier for (S)-1-Boc-3-propyl-piperazine. |
| Manchester Organics Limited | 928025-58-5 | Inquire | Listed as a supplier for (S)-1-Boc-3-propyl-piperazine. |
| AChemBlock | 1027511-67-6 | 97% | Provides building blocks for research purposes.[2] |
Disclaimer: The CAS numbers 888972-67-6 and 928025-58-5 appear to be used interchangeably by different suppliers for what is described as this compound or its isomer (S)-1-Boc-3-propyl-piperazine. Researchers should verify the exact structure with the supplier before purchase.
Quality Control and Specification Analysis: A Scientist's Perspective
The adage "garbage in, garbage out" holds particularly true in chemical synthesis. The quality of starting materials directly impacts the success of subsequent reactions, influencing yield, purity, and the overall feasibility of a synthetic route. When procuring this compound, a thorough examination of the supplier's Certificate of Analysis (CoA) is non-negotiable. Key parameters to scrutinize include:
-
Purity: Typically determined by High-Performance Liquid Chromatography (HPLC) and/or Gas Chromatography (GC). For most research applications, a purity of ≥95% is acceptable, while for more sensitive applications, such as late-stage drug development, a purity of ≥98% is often required.
-
Identity Confirmation: Verified through Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS). The spectral data should be consistent with the expected structure of this compound.
-
Enantiomeric Purity: For chiral molecules, the enantiomeric excess (ee) is a critical parameter. This is typically determined by chiral HPLC or chiral GC. A high enantiomeric excess is essential to ensure the desired stereospecific biological activity.
-
Residual Solvents: The presence of residual solvents from the manufacturing process should be minimal and within acceptable limits as defined by regulatory guidelines (e.g., ICH Q3C).
-
Water Content: Determined by Karl Fischer titration, excessive water can interfere with moisture-sensitive reactions.
Synthetic Strategies: A Glimpse into the Manufacturing Process
While specific proprietary synthesis protocols for this compound are not publicly disclosed by commercial suppliers, a general understanding of the synthetic approaches to chiral 2-substituted piperazines provides valuable context. A plausible and efficient strategy often commences from readily available chiral starting materials, such as α-amino acids.
A representative, albeit generalized, synthetic workflow is outlined below:
Caption: Generalized synthetic pathway to this compound.
Exemplary Experimental Protocol (Conceptual)
The following protocol is a conceptual illustration of how this compound might be synthesized, drawing upon established methodologies for the synthesis of 2-substituted piperazines.[3][4][5][6][7]
Step 1: Reduction of N-Boc-(S)-Norvaline
-
To a solution of N-Boc-(S)-norvaline in anhydrous tetrahydrofuran (THF) at 0 °C, add a reducing agent such as borane-dimethyl sulfide complex dropwise.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction carefully with methanol and concentrate under reduced pressure.
-
Purify the resulting N-Boc-(S)-norvalinol by column chromatography.
Step 2: Conversion to the Mesylate and Azide Displacement
-
Dissolve the N-Boc-(S)-norvalinol in dichloromethane (DCM) and cool to 0 °C.
-
Add triethylamine followed by methanesulfonyl chloride dropwise.
-
After completion, wash the reaction mixture with water and brine, dry over sodium sulfate, and concentrate.
-
Dissolve the crude mesylate in dimethylformamide (DMF) and add sodium azide.
-
Heat the reaction mixture to facilitate the SN2 displacement.
-
After completion, extract the product with an organic solvent and purify.
Step 3: Reduction of the Azide and Boc Protection of the Diamine
-
Reduce the azide to the corresponding amine using a standard method, such as catalytic hydrogenation (e.g., H₂, Pd/C) or Staudinger reduction.
-
To the resulting diamine, add di-tert-butyl dicarbonate (Boc₂O) and a base (e.g., triethylamine) in a suitable solvent to protect the primary amine.
Step 4: Cyclization to Form the Piperazine Ring
-
The final cyclization to form the piperazine ring can be achieved through various methods, often involving the reaction of the diamine with a two-carbon electrophile, such as a dihaloethane derivative, under basic conditions.
Conclusion: Empowering Research through Informed Procurement
The commercial availability of this compound provides a significant advantage to researchers in the field of drug discovery and development. By understanding the supplier landscape, critically evaluating product quality, and having a foundational knowledge of the synthetic strategies involved, scientists can make informed procurement decisions that directly contribute to the success and reproducibility of their research. As the demand for enantiomerically pure building blocks continues to grow, a robust and transparent supply chain for compounds like this compound will remain a critical enabler of innovation in medicinal chemistry.
References
- 2. 1-Boc-2-propyl-piperazine 97% | CAS: 1027511-67-6 | AChemBlock [achemblock.com]
- 3. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Synthesis of (S)-1-Boc-2-propyl-piperazine: A Guide for Drug Discovery
Introduction: The Piperazine Moiety as a Privileged Scaffold in Medicinal Chemistry
The piperazine ring is a cornerstone in the architecture of numerous pharmaceuticals, prized for its ability to impart favorable pharmacokinetic properties such as improved solubility and oral bioavailability. Its unique conformational flexibility and capacity for substitution at its two nitrogen atoms, as well as on the carbon framework, make it a versatile scaffold for engaging with a wide array of biological targets. Specifically, chiral 2-substituted piperazines represent a critical subclass, where the stereochemistry at the C-2 position can profoundly influence target binding and overall pharmacological activity. This guide provides an in-depth exploration of the synthesis of (S)-1-Boc-2-propyl-piperazine, a valuable building block in contemporary drug discovery. We will delve into the strategic considerations behind a robust and stereocontrolled synthetic route, moving beyond a simple recitation of steps to illuminate the chemical rationale that underpins a successful and scalable synthesis.
Retrosynthetic Analysis: A Logic-Driven Approach to Synthesis Design
A successful synthesis begins with a well-reasoned retrosynthetic analysis. For this compound, the primary challenge lies in establishing the stereocenter at the C-2 position with high fidelity. The most logical and efficient approach is to leverage the "chiral pool," utilizing a readily available and enantiomerically pure starting material. (S)-Norvaline, a non-proteinogenic amino acid, emerges as the ideal precursor, as its side chain directly corresponds to the desired propyl group at the C-2 position of the target piperazine.
Our retrosynthetic strategy is outlined below. The target molecule can be accessed through the selective N-Boc protection of (S)-2-propylpiperazine. This intermediate, in turn, can be synthesized via the cyclization of a chiral 1,2-diamine precursor. This key diamine can be derived from (S)-norvaline through a series of well-established transformations.
Caption: Retrosynthetic analysis of this compound.
Synthetic Strategy I: Synthesis from (S)-Norvaline via a Chiral Diamine Intermediate
This synthetic approach is a robust and reliable method that ensures the preservation of stereochemical integrity throughout the reaction sequence. The key steps involve the conversion of (S)-norvaline into a key orthogonally protected 1,2-diamine, followed by cyclization to form the piperazine ring.
Step 1: Synthesis of the Orthogonally Protected Diamine
The synthesis commences with the protection of the amino group of (S)-norvaline with a Boc group and the carboxyl group as a methyl ester. The resulting N-Boc-(S)-norvaline methyl ester is then subjected to reduction to the corresponding alcohol. Subsequent activation of the alcohol as a mesylate or tosylate, followed by displacement with a nucleophilic nitrogen source (e.g., sodium azide and subsequent reduction, or direct displacement with a protected amine), furnishes the key 1,2-diamine intermediate. For enhanced control and to facilitate the subsequent cyclization, it is advantageous to employ an orthogonal protecting group strategy. For instance, the newly introduced amino group can be protected with a nosyl (Ns) group, which is stable under the conditions required for Boc group removal.
Step 2: Cyclization to Form the Piperazine Ring
With the orthogonally protected diamine in hand, the piperazine ring can be constructed. A common and effective method is the aza-Michael addition of the less hindered nitrogen to an appropriate Michael acceptor, followed by intramolecular cyclization.[1][2] Alternatively, a reductive amination strategy can be employed.[3] In the case of the Boc- and Ns-protected diamine, selective deprotection of the Boc group under acidic conditions, followed by intramolecular nucleophilic substitution of a leaving group on a two-carbon electrophile, will yield the nosyl-protected 2-propylpiperazine.
Step 3: Boc Protection of (S)-2-propylpiperazine
The final step involves the removal of the nosyl group and the introduction of the Boc protecting group at the N-1 position. The nosyl group can be cleaved under mild conditions, for example, using a thiol and a base. The resulting (S)-2-propylpiperazine is then selectively protected with di-tert-butyl dicarbonate (Boc₂O) to yield the desired this compound. The reaction conditions can be tailored to favor mono-protection.
Synthetic Strategy II: Asymmetric Lithiation of a Piperazine Scaffold
An alternative and more convergent approach involves the direct functionalization of a pre-formed piperazine ring through asymmetric lithiation.[4][5] This method utilizes a chiral ligand, such as (-)-sparteine, to direct the deprotonation of an N-Boc protected piperazine at one of the α-carbons. The resulting lithiated species can then be trapped with an electrophile, in this case, a propyl halide, to introduce the desired substituent with stereocontrol. While potentially shorter, this method can be sensitive to reaction conditions, and optimization is often required to achieve high enantioselectivity.
Caption: Key transformations in the synthesis of this compound.
Detailed Experimental Protocol: Synthesis from (S)-Norvaline
The following protocol is a representative procedure based on established methodologies for the synthesis of chiral 2-substituted piperazines.
Materials and Methods
-
(S)-Norvaline
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Ethyl chloroformate
-
N-Methylmorpholine (NMM)
-
Sodium borohydride (NaBH₄)
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA)
-
Sodium azide (NaN₃)
-
Lithium aluminum hydride (LAH)
-
2-Nitrobenzenesulfonyl chloride (NsCl)
-
Bromoacetaldehyde diethyl acetal
-
Trifluoroacetic acid (TFA)
-
Sodium bicarbonate (NaHCO₃)
-
Thiophenol
-
Potassium carbonate (K₂CO₃)
Step-by-Step Procedure
-
N-Boc Protection of (S)-Norvaline: To a solution of (S)-norvaline in a 1:1 mixture of dioxane and water, add sodium hydroxide followed by di-tert-butyl dicarbonate. Stir at room temperature until the reaction is complete. Acidify the reaction mixture and extract the product with an organic solvent.
-
Reduction to N-Boc-(S)-norvalinol: To a solution of N-Boc-(S)-norvaline in THF at 0 °C, add N-methylmorpholine and ethyl chloroformate. After stirring, filter the mixture and add a solution of sodium borohydride in water to the filtrate. Stir until the reaction is complete.
-
Synthesis of the Azido Alcohol: To a solution of N-Boc-(S)-norvalinol in DCM at 0 °C, add triethylamine and methanesulfonyl chloride. After completion, wash the reaction mixture and concentrate. Dissolve the resulting mesylate in DMF and add sodium azide. Heat the mixture until the reaction is complete.
-
Reduction of the Azide: To a solution of the azido alcohol in THF, add lithium aluminum hydride at 0 °C. Stir until the reaction is complete and then quench carefully.
-
N-Nosyl Protection: To a solution of the resulting diamine in DCM, add triethylamine and 2-nitrobenzenesulfonyl chloride. Stir until the reaction is complete.
-
Cyclization to the Piperazine Ring: Treat the N-Boc, N'-Ns protected diamine with trifluoroacetic acid in DCM to remove the Boc group. Neutralize the resulting amine salt and react it with bromoacetaldehyde diethyl acetal. The resulting intermediate is then treated with an acid to promote cyclization to the nosyl-protected piperazine.
-
Nosyl Deprotection: To a solution of the nosyl-protected piperazine in a suitable solvent, add thiophenol and potassium carbonate. Stir until the reaction is complete.
-
N-Boc Protection: To a solution of the deprotected (S)-2-propylpiperazine in DCM, add di-tert-butyl dicarbonate and stir at room temperature until the reaction is complete. Purify the product by column chromatography.
Data Summary and Comparison of Synthetic Routes
| Parameter | Synthesis from (S)-Norvaline | Asymmetric Lithiation |
| Starting Materials | (S)-Norvaline, various reagents | N-Boc-piperazine, (-)-sparteine, propyl halide |
| Number of Steps | Multiple steps | Fewer steps |
| Stereocontrol | Excellent (derived from chiral pool) | Variable (dependent on conditions) |
| Scalability | Generally scalable | Can be challenging to scale |
| Key Advantages | High enantiopurity, reliable | Convergent, potentially shorter |
| Key Challenges | Longer synthetic sequence | Optimization of stereoselectivity |
Conclusion: A Versatile Building Block for a New Generation of Therapeutics
The synthesis of this compound is a critical enabling technology for the discovery and development of novel therapeutics. By understanding the underlying principles of stereoselective synthesis and leveraging the chiral pool, researchers can access this valuable building block with high purity and on a practical scale. The choice between a linear synthesis from a chiral precursor like (S)-norvaline and a more convergent approach such as asymmetric lithiation will depend on the specific needs of the research program, including scale, timeline, and available expertise. Ultimately, the ability to efficiently construct such chiral scaffolds is paramount to expanding the chemical space available to medicinal chemists and accelerating the journey towards new and improved medicines.
References
- 1. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. | Semantic Scholar [semanticscholar.org]
- 2. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocols: Strategic N-Alkylation of (S)-1-Boc-2-propyl-piperazine
Introduction: The Strategic Value of the Piperazine Scaffold
The piperazine ring is a quintessential "privileged scaffold" in modern medicinal chemistry, appearing in a vast portfolio of approved therapeutic agents targeting indications from oncology to central nervous system (CNS) disorders.[1][2] Its prevalence is due to a combination of favorable properties: it often imparts improved aqueous solubility and oral bioavailability, and its two nitrogen atoms provide versatile synthetic handles for molecular elaboration and interaction with biological targets.[2]
This guide focuses on a key building block, (S)-1-Boc-2-propyl-piperazine, and the critical N-alkylation reaction at its N4 position. The strategic placement of a tert-butoxycarbonyl (Boc) group on the N1 nitrogen is fundamental; it electronically deactivates this amine, thereby enabling selective functionalization exclusively at the unprotected secondary amine (N4).[3][4] This mono-alkylation is a cornerstone transformation for generating libraries of novel drug candidates. The presence of the chiral center at the C2 position introduces three-dimensional complexity, which is increasingly vital for achieving selective interactions with biological targets.
This document provides a detailed exploration of the two primary methodologies for N4-alkylation of this chiral substrate: Direct Alkylation via nucleophilic substitution and Reductive Amination . We will delve into the mechanistic rationale behind reagent selection and provide robust, field-tested protocols for researchers in drug discovery and development.
Core Mechanistic Principles
The Role of the Boc Protecting Group
The success of selective mono-alkylation hinges on the electronic effect of the Boc group. The lone pair of the N1 nitrogen participates in resonance with the adjacent carbonyl group of the carbamate. This delocalization significantly reduces the nucleophilicity of N1, rendering it unreactive under standard alkylating conditions. Consequently, the N4 nitrogen, which retains its lone pair, acts as the sole nucleophilic center for the reaction.[3] This elegant strategy prevents the formation of undesired di-alkylated byproducts, a common challenge when working with unprotected piperazine.[4][5]
Stereochemical Integrity
The N-alkylation reaction occurs at the N4 position, which is spatially removed from the C2 stereocenter. The reaction conditions for both direct alkylation and reductive amination are typically mild and do not induce epimerization at the C2 position. Therefore, the stereochemical purity of the (S)-enantiomer is preserved throughout the transformation, a critical consideration for the synthesis of enantiopure pharmaceuticals.
Synthetic Methodologies & Reaction Workflows
The choice between direct alkylation and reductive amination is dictated by the desired R-group and the availability of starting materials (alkyl halide vs. aldehyde/ketone).
Caption: General reaction pathways for N-alkylation.
Method A: Direct N-Alkylation with Alkyl Halides
This classic SN2 reaction involves the nucleophilic attack of the N4 amine on an electrophilic alkyl halide (R-X, where X = Br, I). The reaction requires a base to neutralize the hydrohalic acid (HX) byproduct, which would otherwise protonate the starting material and halt the reaction.[5]
Advantages:
-
Straightforward and widely applicable.
-
Utilizes readily available alkyl halides.
Limitations:
-
Not suitable for sterically hindered alkyl halides.
-
Risk of over-alkylation to form a quaternary ammonium salt if the R-group itself contains a leaving group, though this is rare under these conditions.
Method B: Reductive Amination with Carbonyl Compounds
This powerful one-pot, two-step process is a cornerstone of modern amine synthesis.[6] First, the N4 amine condenses with an aldehyde or ketone to form a transient iminium ion intermediate. This intermediate is then immediately reduced in situ by a mild hydride-donating reagent to yield the N-alkylated product.[5]
Advantages:
-
Excellent for preventing over-alkylation, as no quaternary salts can be formed.[4][6]
-
Broad substrate scope, including complex aldehydes and ketones.
-
Utilizes mild and highly selective reducing agents.
Limitations:
-
Requires a stoichiometric amount of the reducing agent.
-
The carbonyl compound must be stable under mildly acidic conditions often used to promote imine formation.
Experimental Protocols
The following protocols are designed as self-validating systems, incorporating steps for in-process monitoring and purification.
Caption: Standard experimental workflow for N-alkylation.
Protocol A: Direct Alkylation with Benzyl Bromide
Objective: To synthesize (S)-1-Boc-4-benzyl-2-propyl-piperazine.
Materials:
-
This compound (1.0 eq)
-
Benzyl bromide (1.1 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (2.0 eq)
-
Acetonitrile (ACN), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
TLC plates, ethyl acetate (EtOAc), hexanes
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an argon atmosphere, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous acetonitrile to create a slurry (approx. 0.1 M concentration relative to the piperazine).
-
Reagent Addition: Add benzyl bromide (1.1 eq) dropwise to the stirring suspension at room temperature.
-
Reaction: Heat the mixture to 60 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 30% EtOAc/hexanes). The starting material should be consumed within 4-6 hours.
-
Scientist's Note: The product will be less polar than the starting amine. A stain like potassium permanganate can help visualize the spots.
-
-
Work-up:
-
Cool the reaction to room temperature and filter off the inorganic salts, washing the filter cake with DCM.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated aq. NaHCO₃ (1x) and brine (1x).
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure product.[4]
Rationale:
-
Base: Anhydrous K₂CO₃ is a mild, inexpensive base sufficient to neutralize the HBr byproduct without causing side reactions.[5]
-
Solvent: Acetonitrile is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction.
Protocol B: Reductive Amination with 4-Methoxybenzaldehyde
Objective: To synthesize (S)-1-Boc-4-(4-methoxybenzyl)-2-propyl-piperazine.
Materials:
-
This compound (1.0 eq)
-
4-Methoxybenzaldehyde (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) (1.5 eq)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM), anhydrous
-
Acetic Acid (AcOH), glacial (optional, 1-2 drops)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Water, Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under argon, dissolve this compound (1.0 eq) and 4-methoxybenzaldehyde (1.1 eq) in anhydrous DCE.
-
Imine Formation: Stir the solution at room temperature for 20-30 minutes. A couple of drops of acetic acid can be added to catalyze imine formation, but is often not necessary.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. An exotherm may be observed.
-
Scientist's Note: STAB is moisture-sensitive but tolerates the small amount of water produced during imine formation. It is a milder and more selective alternative to sodium cyanoborohydride.[6]
-
-
Reaction: Allow the reaction to stir at room temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Work-up:
-
Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.[5]
-
Separate the organic layer. Extract the aqueous layer with DCM (2x).
-
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography on silica gel to isolate the desired tertiary amine.
Comparative Data & Troubleshooting
| Parameter | Method A: Direct Alkylation | Method B: Reductive Amination |
| Electrophile | Alkyl Halides (R-X) | Aldehydes, Ketones |
| Key Reagent | Base (e.g., K₂CO₃, Cs₂CO₃, DIPEA)[5][7] | Reducing Agent (e.g., NaBH(OAc)₃)[6] |
| Byproducts | Halide Salt (e.g., KBr) | Borate salts, Acetic Acid |
| Key Advantage | Procedural simplicity | Avoids over-alkylation; broad scope[4] |
| Common Solvents | ACN, DMF, THF[5] | DCE, DCM, THF[8] |
| Typical Temp. | Room Temp to 80 °C | Room Temperature |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Reaction Stalls / Low Conversion | Poorly reactive alkyl halide (Method A).[5] | Switch to a more reactive halide (I > Br > Cl). Consider adding a catalytic amount of NaI. Increase reaction temperature. |
| Steric hindrance around the carbonyl (Method B). | Increase reaction time or switch to a more powerful, yet selective, reducing agent if available. | |
| Impure Product | Incomplete reaction. | Ensure sufficient reaction time by monitoring carefully with TLC/LC-MS. Use a slight excess of the limiting reagent if it is easily removed.[8] |
| Ineffective work-up. | Ensure the quenching step is complete (pH > 8) to remove acidic byproducts. Perform all recommended aqueous washes.[8] | |
| Difficult Purification | Product and starting material have similar polarity. | Drive the reaction to completion to eliminate starting material. If unavoidable, derivatize the remaining starting material before chromatography. |
Conclusion
The N-alkylation of this compound is a robust and versatile transformation critical to pharmaceutical research. Both direct alkylation and reductive amination provide reliable entries into diverse chemical space while preserving the integrity of the vital C2 stereocenter. The choice of method depends on reagent availability and the specific synthetic strategy. By understanding the underlying mechanisms and adhering to rigorous experimental protocols that include in-process monitoring and purification, researchers can confidently and efficiently generate novel N-alkylated piperazine derivatives for drug discovery programs.
References
- 1. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
The Strategic Deployment of (S)-1-Boc-2-propyl-piperazine in Contemporary Medicinal Chemistry: Application Notes and Protocols
Introduction: The Privileged Scaffold and the Significance of Chiral Substitution
The piperazine ring is a quintessential pharmacophore in modern drug discovery, recognized as a "privileged scaffold" due to its frequent appearance in a vast array of biologically active compounds.[1][2] Its unique physicochemical properties, including two basic nitrogen atoms that can be functionalized, contribute to improved aqueous solubility and oral bioavailability of drug candidates.[3] The introduction of chirality to the piperazine core, specifically at the C-2 position, offers a sophisticated strategy for refining pharmacological activity by enabling precise three-dimensional interactions with biological targets. This guide focuses on (S)-1-Boc-2-propyl-piperazine , a chiral building block of increasing importance, particularly in the development of antiviral agents. The (S)-stereochemistry and the 2-propyl substituent provide a distinct conformational profile that medicinal chemists can exploit to enhance potency and selectivity.[4]
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It will elucidate the strategic applications of this compound, provide detailed, field-proven protocols for its synthesis and manipulation, and offer insights into the causality behind key experimental choices.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the fundamental properties of this compound is crucial for its effective use in synthesis and for the characterization of its derivatives.
| Property | Value | Source |
| CAS Number | 888972-67-6 | [1] |
| Molecular Formula | C₁₂H₂₄N₂O₂ | [1] |
| Molecular Weight | 228.33 g/mol | [1] |
| Appearance | White to off-white solid or powder | [3] |
| Melting Point | 40-49 °C | [3] |
| Boiling Point | 258 °C at 760 mmHg (Predicted) | [5] |
| XLogP3 | 1.8 | [1] |
Spectroscopic Characterization: The structural integrity of this compound and its derivatives is typically confirmed using a combination of spectroscopic techniques.[6]
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the propyl group, the piperazine ring protons, and the bulky tert-butyl group of the Boc protecting group. The diastereotopic nature of the piperazine ring protons can lead to complex splitting patterns.
-
¹³C NMR: The carbon NMR spectrum will display distinct resonances for each carbon atom, including the carbonyl of the Boc group.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will typically show the protonated molecule [M+H]⁺.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit a characteristic strong absorption band for the urethane carbonyl (C=O) of the Boc group, typically in the range of 1680-1700 cm⁻¹.
Core Applications in Medicinal Chemistry: A Focus on Antiviral Agents
The incorporation of a piperazine moiety has been shown to significantly enhance the anti-HIV activity of various compounds.[7] The this compound building block is particularly relevant in the design of HIV protease inhibitors. The stereochemistry and the alkyl substituent at the C-2 position can influence the binding affinity and pharmacokinetic properties of the final drug molecule.
Case Study: A Key Building Block for HIV Protease Inhibitors
Chiral 2-substituted piperazines are integral components of several potent HIV protease inhibitors.[8][9] The (S)-2-propylpiperazine moiety, accessed via the deprotection of this compound, can be strategically incorporated to interact with specific pockets of the HIV protease enzyme. The propyl group can occupy a hydrophobic pocket, while the piperazine nitrogens can form crucial hydrogen bond interactions or serve as attachment points for other pharmacophoric elements. While specific blockbuster drugs may utilize different 2-substituted piperazines, the synthetic strategies and principles are highly transferable.
The general workflow for incorporating the (S)-2-propylpiperazine scaffold is outlined below:
References
- 1. reddit.com [reddit.com]
- 2. Crystal structure and Hirshfeld surface analysis of the hydrated 2:1 adduct of piperazine-1,4-diium 3,5-dinitro-2-oxidobenzoate and piperazine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Conformational analysis of 2-substituted piperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of Darunavir-derived HIV-1 protease inhibitors incorporating P2’ amide-derivatives: Synthesis, biological evaluation and structural studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
- 7. Synthesis of Novel Piperazine-linked Anthranilic Acids as Potential Small Molecule Kinase Inhibitors [scielo.org.za]
- 8. tandfonline.com [tandfonline.com]
- 9. Design, Synthesis, and Biological Evaluation of Darunavir Analogs as HIV-1 Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Strategic Value of Chiral Piperazines in Modern Drug Discovery
An Application Guide to (S)-1-Boc-2-propyl-piperazine for the Synthesis of Active Pharmaceutical Ingredients (APIs)
The piperazine motif is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a vast array of biologically active compounds.[1][2][3] Its unique six-membered heterocyclic structure, containing two nitrogen atoms at the 1 and 4 positions, imparts favorable physicochemical properties to drug candidates, including improved aqueous solubility and bioavailability.[3] The introduction of chirality to the piperazine core further enhances its utility, allowing for more precise three-dimensional interactions with biological targets, which can lead to increased potency, selectivity, and improved pharmacokinetic profiles.[4][5][6]
This compound is a highly valuable chiral building block for the synthesis of complex pharmaceutical agents. This synthon offers a unique combination of features:
-
A defined stereocenter at the C2 position, providing a fixed spatial orientation for substituents.
-
A propyl group , which can modulate lipophilicity and engage in specific hydrophobic interactions within a target's binding pocket.
-
A tert-butyloxycarbonyl (Boc) protecting group on the N1 nitrogen. This is the key to its strategic utility, as it deactivates the N1 amine, enabling highly regioselective functionalization of the unprotected N4 nitrogen. The Boc group is stable under a wide range of reaction conditions but can be readily removed under acidic conditions, unmasking the N1 amine for subsequent synthetic transformations.[7][8]
This guide provides detailed application notes and validated protocols for the use of this compound in two of the most critical bond-forming reactions in API synthesis: Palladium-catalyzed N-arylation and amide bond formation.
Physicochemical Properties and Specifications
A clear understanding of the building block's properties is essential for reaction planning and execution.
| Property | Value |
| IUPAC Name | tert-butyl (2S)-2-propylpiperazine-1-carboxylate[9] |
| CAS Number | 888972-67-6[9] |
| Molecular Formula | C₁₂H₂₄N₂O₂[9] |
| Molecular Weight | 228.33 g/mol [9] |
| Appearance | Off-white to white solid or powder |
| Melting Point | 43-49 °C[10] |
Core Synthetic Applications: A Two-Stage Functionalization Strategy
The primary synthetic strategy employing this compound involves a sequential, regioselective functionalization of its two nitrogen atoms. The Boc group directs the initial reaction exclusively to the unprotected N4 position. Following this first coupling, the Boc group is removed to allow for a second, different modification at the N1 position. This powerful approach enables the construction of complex, unsymmetrically disubstituted piperazine derivatives, which are common in modern APIs.
Protocol 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, a crucial step in synthesizing N-aryl piperazine moieties found in many drugs.[11][12][13] The reaction couples the N4 amine of the piperazine with an aryl halide.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The Palladium(0) catalyst is sensitive to oxygen and must be handled under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation and deactivation.
-
Ligand Selection: Sterically hindered, electron-rich phosphine ligands (e.g., XantPhos, RuPhos) are critical. They stabilize the palladium center, promote the oxidative addition of the aryl halide, and facilitate the final reductive elimination step to form the C-N bond.[11]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the piperazine nitrogen, forming the active nucleophile for the catalytic cycle.[11]
Step-by-Step Methodology:
-
Preparation: To an oven-dried Schlenk tube, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and sodium tert-butoxide (NaOt-Bu, 1.4 equiv.).
-
Inerting: Seal the tube with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Catalyst Addition: In a separate vial under an inert atmosphere, prepare the catalyst system by mixing the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XantPhos, 4.4 mol%).
-
Reaction Setup: Add anhydrous toluene or dioxane to the Schlenk tube containing the substrates, followed by the catalyst solution via syringe.
-
Execution: Heat the reaction mixture to 80–110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the aryl halide is consumed (typically 4–24 hours).
-
Work-up:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic mixture sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the N-aryl-(S)-1-Boc-2-propyl-piperazine.[11]
Protocol 2: Amide Bond Formation via Coupling Reagents
Amide coupling is a fundamental transformation for linking the piperazine core to carboxylic acid-containing fragments of a target API.[14] Modern coupling reagents efficiently activate the carboxylic acid to facilitate nucleophilic attack by the piperazine nitrogen.
Causality Behind Experimental Choices:
-
Coupling Reagent: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient because they rapidly form a highly reactive activated ester with the carboxylic acid, minimizing side reactions.[15]
-
Base: A non-nucleophilic organic base like DIPEA (N,N-Diisopropylethylamine) is used to neutralize the hexafluorophosphate anion of HATU and maintain a basic environment conducive to the coupling reaction without competing as a nucleophile.[14][15]
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask under a nitrogen atmosphere, dissolve the carboxylic acid (1.0 equiv.) and HATU (1.1 equiv.) in anhydrous dimethylformamide (DMF).
-
Activation: Add DIPEA (2.5 equiv.) to the solution. Stir the mixture at room temperature for 15–20 minutes to pre-activate the carboxylic acid. A color change may be observed.
-
Coupling: Add a solution of this compound (1.1 equiv.) in DMF to the activated mixture.
-
Execution: Stir the reaction at room temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS. Couplings with HATU are often complete within 1–4 hours.[15]
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate and wash extensively with water to remove DMF and water-soluble byproducts.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any unreacted acid, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product using flash column chromatography.
Protocol 3: N-Boc Deprotection
The removal of the Boc group is a critical step to enable further functionalization at the N1 position. This is reliably achieved under acidic conditions.[7][8][16]
Causality Behind Experimental Choices:
-
Acidic Reagent: Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) readily protonate the carbamate oxygen, which facilitates the elimination of the stable tert-butyl cation and subsequent decarboxylation to release the free amine.[7]
Step-by-Step Methodology:
-
Preparation: Dissolve the Boc-protected piperazine derivative (1.0 equiv.) in anhydrous dichloromethane (DCM) in a round-bottom flask. Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add trifluoroacetic acid (TFA) (5–10 equiv.) to the stirred solution.
-
Execution: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 30 minutes to 2 hours.
-
Monitoring: Monitor the disappearance of the starting material by TLC or LC-MS.[16]
-
Work-up (to isolate the free base):
-
Remove the DCM and excess TFA under reduced pressure. Co-evaporation with toluene can help remove residual TFA.[16]
-
Carefully dissolve the residue in water and basify by slowly adding a saturated aqueous NaHCO₃ solution until effervescence ceases (pH > 8).[8]
-
Extract the aqueous layer three times with a suitable organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected piperazine.[8]
-
Summary of Typical Reaction Conditions
| Reaction Type | Key Reagents | Base | Solvent | Temp. (°C) | Expected Outcome |
| Buchwald-Hartwig | Pd₂(dba)₃ / XantPhos | NaOt-Bu | Toluene / Dioxane | 80–110 | N-Aryl Piperazine |
| Amide Coupling | HATU | DIPEA | DMF / DCM | Room Temp | N-Acyl Piperazine |
| Boc Deprotection | TFA or 4M HCl | N/A (Base in work-up) | DCM or Dioxane | 0 to Room Temp | Free Diamine |
Troubleshooting and Self-Validation
| Issue | Possible Cause | Recommended Solution |
| Incomplete Reaction | Insufficient reagent, low temperature, or deactivated catalyst (for Pd coupling). | Increase equivalents of coupling partner/reagent, prolong reaction time, or gently warm the reaction. For Buchwald-Hartwig, ensure the system is strictly inert. |
| Low Yield | Product loss during aqueous work-up, especially if the product has some water solubility. | Ensure the pH of the aqueous layer is fully basic (>8) before extraction to ensure the product is in its free base form. Perform multiple extractions. |
| Side Product Formation | Racemization during amide coupling; bis-arylation in Buchwald-Hartwig. | For amide coupling, use additives like HOBt if using carbodiimides. For N-arylation, control stoichiometry carefully. |
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization [mdpi.com]
- 4. thieme-connect.de [thieme-connect.de]
- 5. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound | C12H24N2O2 | CID 44593842 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 1-Boc-ピペラジン 97 C9H18N2O2 [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
- 12. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Introduction: The Strategic Importance of the (S)-1-Boc-2-propyl-piperazine Scaffold
An In-Depth Technical Guide to Coupling Reactions Involving (S)-1-Boc-2-propyl-piperazine for Drug Discovery and Development
This compound (CAS: 888972-67-6) is a chiral monosubstituted piperazine that has emerged as a valuable building block in medicinal chemistry.[1][2] The piperazine motif is a prevalent scaffold in a vast array of FDA-approved drugs, prized for its ability to introduce a basic, hydrophilic center that can optimize pharmacokinetic properties and serve as a versatile scaffold to orient pharmacophoric groups.[3] The presence of the propyl group at the C-2 position introduces stereochemistry and lipophilicity, while the tert-butyloxycarbonyl (Boc) protecting group on one nitrogen allows for selective functionalization of the secondary amine at the N-4 position. This differential protection is the cornerstone of its utility, enabling chemists to perform a variety of coupling reactions to construct complex molecular architectures.[4][5]
This guide provides a detailed exploration of the key coupling reactions involving this compound, offering field-proven insights, step-by-step protocols, and an explanation of the causality behind experimental choices.
Section 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
The formation of a carbon-nitrogen bond between an aryl halide (or sulfonate) and the N-4 nitrogen of the piperazine is one of the most powerful and common transformations in modern drug synthesis. The Buchwald-Hartwig amination reaction is the preeminent method for achieving this transformation, offering broad substrate scope and functional group tolerance where classical methods like nucleophilic aromatic substitution (SNAr) might fail.[6][7][8]
Mechanistic Rationale
The catalytic cycle of the Buchwald-Hartwig amination is a well-established process that dictates the choice of reagents.[6][9]
-
Oxidative Addition: A low-valent Palladium(0) complex reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.
-
Amine Coordination & Deprotonation: The this compound coordinates to the Pd(II) center. A base then deprotonates the coordinated amine, forming a palladium-amido complex. The choice of base is critical; it must be strong enough to deprotonate the amine but not so strong as to cause side reactions.
-
Reductive Elimination: The aryl group and the amido ligand are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.
The success of this reaction, particularly with less reactive aryl chlorides, hinges on the use of electron-rich, sterically hindered phosphine ligands. These ligands stabilize the palladium catalyst and promote the crucial reductive elimination step.[10]
Experimental Protocol: N-Arylation
This protocol provides a general procedure for the coupling of this compound with an aryl bromide.
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv) or a pre-catalyst like G3-XPhos
-
XPhos (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl) (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene or dioxane
Procedure:
-
To an oven-dried Schlenk tube, add the aryl bromide, this compound, and sodium tert-butoxide.
-
Seal the tube with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
In a separate vial under an inert atmosphere, prepare the catalyst solution by dissolving Pd(OAc)₂ and XPhos in a small amount of the reaction solvent.
-
Add the anhydrous solvent to the Schlenk tube containing the solids, followed by the catalyst solution via syringe.[10]
-
Heat the reaction mixture to 90-110 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-24 hours.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the N-aryl piperazine derivative.[10]
Data Summary & Optimization
| Parameter | Recommended Condition | Rationale & Optimization Notes |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Pre-catalysts | Pre-catalysts offer better air stability and reproducibility. Catalyst loading can often be lowered for reactive substrates. |
| Ligand | Bulky phosphines (XPhos, SPhos) | Essential for high turnover and coupling with challenging substrates like aryl chlorides.[10] |
| Base | NaOtBu, K₂CO₃, Cs₂CO₃ | NaOtBu is a strong, non-nucleophilic base suitable for most couplings. Weaker bases may be required for base-sensitive functional groups. |
| Solvent | Toluene, Dioxane, THF | Must be anhydrous. Toluene and dioxane are common due to their high boiling points. |
| Temperature | 80-110 °C | Higher temperatures are often needed for less reactive aryl halides. |
Section 2: Amide Bond Formation
Coupling the N-4 nitrogen of this compound with a carboxylic acid is a fundamental transformation for building larger molecules, particularly in the synthesis of linkers for PROTACs or other complex therapeutics.[11] This reaction requires the activation of the carboxylic acid to form a reactive intermediate that is susceptible to nucleophilic attack by the piperazine.
Causality of Reagent Choice
Standard amide coupling reagents are designed to convert the hydroxyl group of a carboxylic acid into a better leaving group.
-
Carbodiimides (EDC, DCC): Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate can then react directly with the amine. To minimize side reactions and reduce racemization (if the carboxylic acid has a chiral center), an additive like 1-Hydroxybenzotriazole (HOBt) is often included. HOBt traps the O-acylisourea to form an active ester, which is more stable but still highly reactive towards the amine.[11][12]
-
Onium Salts (HATU, HBTU): Reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient and lead to rapid coupling with minimal side products. They operate by a similar mechanism, forming a highly reactive activated ester. HATU is often preferred for sterically hindered substrates or when rapid reaction times are desired.[11]
Experimental Protocol: Amide Coupling with HATU
This protocol describes a robust procedure using the highly efficient HATU coupling reagent.
Materials:
-
Carboxylic acid (R-COOH) (1.0 equiv)
-
This compound (1.1 equiv)
-
HATU (1.1 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF in a round-bottom flask.
-
Add this compound (1.1 equiv) to the solution.
-
Add DIPEA (2.5 equiv) to the reaction mixture and stir. DIPEA acts as a non-nucleophilic base to neutralize the hexafluorophosphate salt formed and maintain a basic pH.
-
Add HATU (1.1 equiv) to the stirred solution at room temperature. An exotherm may be observed.
-
Stir the reaction for 1-6 hours. Monitor progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate or another suitable organic solvent.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired amide.[11]
Data Summary & Comparison of Coupling Reagents
| Coupling Reagent | Additive | Base | Typical Time | Typical Yield | Key Advantages/Disadvantages |
| EDC | HOBt | DIPEA, NEt₃ | 4-24 h | 75-95% | Cost-effective. Byproducts are water-soluble.[12] |
| HATU | None | DIPEA | 1-6 h | 85-98% | Highly efficient, rapid, and low racemization. More expensive.[11] |
| BOP | None | DIPEA | 2-8 h | 80-95% | Effective, but produces carcinogenic HMPA as a byproduct. Use with caution. |
Section 3: Sulfonamide Synthesis
The sulfonamide functional group is a key pharmacophore found in numerous antibacterial, diuretic, and antiviral drugs. The synthesis of sulfonamides from this compound is typically a straightforward and high-yielding reaction involving the nucleophilic attack of the piperazine nitrogen on an electrophilic sulfonyl chloride.[13][14]
Experimental Protocol: Sulfonylation
Materials:
-
Aryl or alkyl sulfonyl chloride (R-SO₂Cl) (1.0 equiv)
-
This compound (1.1 equiv)
-
Triethylamine (NEt₃) or Pyridine (1.5 equiv)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve this compound (1.1 equiv) in anhydrous DCM in a round-bottom flask and cool to 0 °C in an ice bath.
-
Add the base (e.g., triethylamine, 1.5 equiv).
-
Slowly add a solution of the sulfonyl chloride (1.0 equiv) in DCM to the stirred piperazine solution.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash it with 1M HCl (to remove excess base), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude sulfonamide can be purified by flash column chromatography or recrystallization if necessary.[15]
Section 4: Final Step - Boc Deprotection
Following the successful coupling reaction, the final step is often the removal of the Boc protecting group to liberate the N-1 amine. This is a critical transformation, as the resulting free amine may be the desired final product or a handle for further functionalization. The Boc group is designed to be stable under many reaction conditions but readily cleaved under acidic conditions.[16]
Mechanism of Deprotection
The mechanism involves protonation of the carbamate oxygen by a strong acid, followed by the loss of a stable tert-butyl cation and carbon dioxide to yield the free amine salt.[16][17] The primary challenge is to avoid side reactions caused by the reactive tert-butyl cation, which can alkylate nucleophilic sites on the molecule.[17]
Protocol 1: Deprotection with Trifluoroacetic Acid (TFA)
This method is highly efficient but uses a strong, corrosive acid. It is ideal when other acid-sensitive groups are absent.
Materials:
-
Boc-protected piperazine derivative (1.0 equiv)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
(Optional) Scavenger like triisopropylsilane (TIS)
Procedure:
-
Dissolve the Boc-protected piperazine in DCM (typically a 0.1 M solution).
-
Prepare a deprotection cocktail of 25-50% TFA in DCM. If the substrate is sensitive to alkylation, add a scavenger (e.g., 2.5-5% TIS).[17]
-
Add the TFA solution to the substrate solution at room temperature and stir.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).
-
Remove the solvent and excess TFA under reduced pressure.
-
To obtain the free base, carefully dissolve the residue in water and basify with saturated aqueous NaHCO₃ or 1M NaOH until the pH is > 8.
-
Extract the aqueous layer multiple times with DCM or ethyl acetate.
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the deprotected piperazine.[18]
Protocol 2: Deprotection with HCl in Dioxane
This is a common alternative that often yields a crystalline hydrochloride salt, which can be easily isolated by filtration.
Materials:
-
Boc-protected piperazine derivative (1.0 equiv)
-
4M HCl in 1,4-dioxane
-
Methanol or ethyl acetate
-
Diethyl ether
Procedure:
-
Dissolve the Boc-protected piperazine in a minimal amount of methanol or ethyl acetate.
-
Add the 4M HCl in dioxane solution (typically 3-5 equivalents) to the stirred solution at room temperature.
-
Stir for 1-4 hours. Often, the hydrochloride salt of the deprotected product will precipitate.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the product can be isolated by removing the solvent under reduced pressure or by adding diethyl ether to fully precipitate the salt, followed by collection via filtration.[17][18]
References
- 1. This compound | C12H24N2O2 | CID 44593842 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The synthesis method of 1-BOC-Piperazine_Chemicalbook [m.chemicalbook.com]
- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. mdpi.com [mdpi.com]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. peptide.com [peptide.com]
- 13. Design and Synthesis of Piperazine Sulfonamide Cores Leading to Highly Potent HIV-1 Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 15. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Scale-up synthesis of (S)-1-Boc-2-propyl-piperazine
An Application Note on the Scalable Synthesis of (S)-1-Boc-2-propyl-piperazine
Introduction
Chiral 2-substituted piperazines are privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Their conformational rigidity and the ability to present substituents in defined spatial orientations make them ideal for targeting proteins such as GPCRs, ion channels, and enzymes. This compound is a key building block, providing a synthetically versatile handle for further elaboration in drug discovery programs.
This application note details a robust and scalable synthetic route to this compound, designed for researchers and process chemists in the pharmaceutical industry. The presented strategy commences from the readily available and inexpensive chiral pool starting material, (S)-Norvaline. The protocol emphasizes practical, scalable unit operations, prioritizing safety, efficiency, and the avoidance of costly cryogenic conditions or specialized high-pressure equipment. Each step is accompanied by explanations for the chosen methodology, in-process controls (IPCs) for reaction monitoring, and critical safety considerations.
Synthetic Strategy and Retrosynthesis
The chosen synthetic pathway is a linear sequence designed for scalability and stereochemical control. The strategy relies on building the piperazine ring from a C5 chiral diamine precursor, which is itself derived from (S)-Norvaline. This approach ensures the stereocenter from the starting amino acid is faithfully transferred to the final product.
The key transformations include:
-
Reduction of the carboxylic acid to a primary alcohol.
-
Orthogonal Protection of the two amine functionalities.
-
Activation and Cyclization to form the piperazine ring.
This method is advantageous over alternatives like asymmetric lithiation, which can be challenging to scale due to the use of pyrophoric reagents at cryogenic temperatures, or the asymmetric hydrogenation of pyrazines, which may require expensive and sensitive catalysts.[1][2]
Part 1: Synthesis of the Chiral Precursor, (S)-N-Boc-2-amino-1-pentyl mesylate
This section details the first three steps of the synthesis, converting the starting amino acid into an activated intermediate ready for ring formation.
Step 1: Reduction of (S)-Norvaline to (S)-Norvalinol
Rationale: The conversion of the carboxylic acid to a primary alcohol is the first key step. While potent reducing agents like lithium aluminum hydride (LAH) are effective, borane-tetrahydrofuran complex (BH₃·THF) is selected for its superior safety profile, ease of handling on a large scale, and simpler work-up procedure.
| Reagent/Material | MW ( g/mol ) | Molar Eq. | Quantity (100g Scale) |
| (S)-Norvaline | 117.15 | 1.0 | 100.0 g (0.854 mol) |
| Borane-THF complex | - | 1.2 | 1.02 L (1.0 M in THF) |
| Tetrahydrofuran (THF) | 72.11 | - | 1.0 L |
| Methanol (MeOH) | 32.04 | - | 500 mL (for quench) |
| Hydrochloric Acid (6M) | 36.46 | - | As needed for pH |
| Sodium Hydroxide (10M) | 40.00 | - | As needed for pH |
| Ethyl Acetate | 88.11 | - | 2.0 L (for extraction) |
Protocol:
-
Charge a 5 L jacketed reactor, equipped with a mechanical stirrer, nitrogen inlet, and dropping funnel, with (S)-Norvaline (100.0 g, 0.854 mol) and anhydrous THF (1.0 L).
-
Cool the resulting slurry to 0-5 °C using a circulating chiller.
-
Slowly add the BH₃·THF solution (1.02 L, 1.02 mol) via the dropping funnel over 2-3 hours, maintaining the internal temperature below 10 °C. Vigorous gas evolution (H₂) will be observed.
-
After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 16 hours.
-
IPC-1 (Reaction Completion): Take an aliquot, quench carefully with MeOH, and analyze by TLC or LC-MS to confirm the complete consumption of starting material.
-
Cool the reactor back to 0-5 °C and slowly quench the reaction by the dropwise addition of Methanol (500 mL).
-
Concentrate the mixture under reduced pressure to remove the bulk of the THF and methanol.
-
Add 6M HCl to the residue until the pH is ~1-2, then stir for 1 hour to hydrolyze the borate esters.
-
Basify the aqueous solution to pH >12 with 10M NaOH solution, ensuring the temperature is kept below 25 °C.
-
Extract the aqueous phase with ethyl acetate (3 x 700 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-Norvalinol as a colorless oil or low-melting solid. The product is often used directly in the next step without further purification. Expected yield: 80-90 g (90-100%).
Safety: Borane-THF is flammable and reacts violently with water. All operations must be conducted under an inert atmosphere (N₂ or Ar). The quenching process is highly exothermic and generates hydrogen gas; ensure adequate ventilation and temperature control.[3]
Step 2: Boc-Protection of (S)-Norvalinol
Rationale: Protection of the primary amine is necessary to prevent side reactions in the subsequent mesylation step. The tert-butoxycarbonyl (Boc) group is chosen for its stability and ease of introduction under mild basic conditions.
| Reagent/Material | MW ( g/mol ) | Molar Eq. | Quantity (85g Scale) |
| (S)-Norvalinol (crude) | 103.16 | 1.0 | ~85.0 g (0.824 mol) |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 1.05 | 188.6 g (0.865 mol) |
| Sodium Hydroxide | 40.00 | 1.1 | 36.3 g (0.906 mol) |
| Dichloromethane (DCM) | 84.93 | - | 1.0 L |
| Water | 18.02 | - | 1.0 L |
Protocol:
-
Dissolve the crude (S)-Norvalinol (~85.0 g) in DCM (1.0 L) in a 3 L reactor.
-
In a separate vessel, prepare a solution of sodium hydroxide (36.3 g) in water (1.0 L).
-
Combine the organic and aqueous solutions in the reactor and cool to 0-5 °C.
-
Add the di-tert-butyl dicarbonate (188.6 g) portion-wise over 1 hour, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir vigorously for 12 hours.
-
IPC-2 (Reaction Completion): Monitor by TLC (e.g., 1:1 Hexanes:EtOAc) until the starting amino alcohol is consumed.
-
Separate the organic layer. Extract the aqueous layer with DCM (2 x 300 mL).
-
Combine the organic layers, wash with brine (500 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to give (S)-N-Boc-Norvalinol as a viscous oil. Expected yield: 160-175 g (95-100%).
Step 3: Mesylation of (S)-N-Boc-Norvalinol
Rationale: The primary alcohol is converted into a good leaving group (mesylate) to facilitate the subsequent nucleophilic substitution. Methanesulfonyl chloride (MsCl) is a cost-effective and highly reactive reagent suitable for large-scale operations.
| Reagent/Material | MW ( g/mol ) | Molar Eq. | Quantity (165g Scale) |
| (S)-N-Boc-Norvalinol | 203.28 | 1.0 | 165.0 g (0.812 mol) |
| Methanesulfonyl Chloride (MsCl) | 114.55 | 1.2 | 111.5 g (77.4 mL, 0.974 mol) |
| Triethylamine (Et₃N) | 101.19 | 1.5 | 123.2 g (169.7 mL, 1.22 mol) |
| Dichloromethane (DCM) | 84.93 | - | 1.5 L |
Protocol:
-
Dissolve (S)-N-Boc-Norvalinol (165.0 g) in anhydrous DCM (1.5 L) in a 5 L reactor under a nitrogen atmosphere.
-
Cool the solution to 0-5 °C.
-
Add triethylamine (169.7 mL) via a dropping funnel.
-
Slowly add methanesulfonyl chloride (77.4 mL) dropwise over 1-2 hours, ensuring the internal temperature does not exceed 5 °C. A thick white precipitate of triethylamine hydrochloride will form.
-
Stir the reaction at 0-5 °C for an additional 2 hours.
-
IPC-3 (Reaction Completion): Monitor by TLC or HPLC until the starting alcohol is fully consumed.
-
Quench the reaction by adding cold water (1.0 L).
-
Separate the layers. Wash the organic layer sequentially with cold 1M HCl (500 mL), saturated NaHCO₃ solution (500 mL), and brine (500 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a temperature below 40°C to avoid decomposition. The resulting crude mesylate is typically used immediately in the next step.
Safety: Methanesulfonyl chloride is highly corrosive and lachrymatory. Triethylamine is flammable and corrosive. Both should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[4]
Part 2: Piperazine Ring Formation and Final Product Isolation
This section describes the construction of the heterocyclic ring and the final deprotection/cyclization cascade.
Step 4: Sₙ2 Displacement with N-Cbz-ethanolamine
Rationale: This step constructs the full carbon-nitrogen backbone of the target molecule. N-Cbz-ethanolamine is used as the nucleophile. The Cbz (carboxybenzyl) group is chosen as the second protecting group because it is orthogonal to the Boc group; it can be selectively removed under hydrogenolysis conditions, which will trigger the final cyclization.
| Reagent/Material | MW ( g/mol ) | Molar Eq. | Quantity (0.812 mol Scale) |
| (S)-N-Boc-2-amino-1-pentyl mesylate | 281.38 | 1.0 | ~228.5 g (0.812 mol) |
| N-Cbz-ethanolamine | 195.20 | 1.1 | 174.0 g (0.893 mol) |
| Sodium Hydride (NaH) | 24.00 | 1.2 | 23.4 g (60% in oil, 0.974 mol) |
| N,N-Dimethylformamide (DMF) | 73.09 | - | 2.0 L |
Protocol:
-
Charge a 5 L reactor with anhydrous DMF (1.0 L) and N-Cbz-ethanolamine (174.0 g) under a nitrogen atmosphere.
-
Cool the solution to 0-5 °C.
-
Carefully add sodium hydride (23.4 g of 60% dispersion) in portions, maintaining the temperature below 10 °C. Stir until gas evolution ceases (approx. 1 hour).
-
In a separate vessel, dissolve the crude mesylate from Step 3 (~228.5 g) in anhydrous DMF (1.0 L).
-
Add the mesylate solution to the reactor via a dropping funnel over 1-2 hours at 0-5 °C.
-
After the addition, allow the reaction to warm to room temperature and then heat to 50 °C for 16 hours.
-
IPC-4 (Reaction Completion): Monitor the reaction by HPLC for the disappearance of the mesylate.
-
Cool the reaction to room temperature and quench by slowly pouring it into ice-water (10 L).
-
Extract the aqueous mixture with ethyl acetate or MTBE (3 x 2 L).
-
Combine the organic layers, wash extensively with water and then brine to remove DMF.
-
Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude linear precursor.
Safety: Sodium hydride is a highly flammable solid that reacts violently with water to produce hydrogen gas. Handle only under an inert atmosphere. DMF is a reproductive toxin; avoid inhalation and skin contact.
Step 5: Catalytic Hydrogenation (Deprotection and Cyclization)
Rationale: This final step is a cascade reaction. The Cbz group is removed by catalytic hydrogenation, revealing a free amine. This amine then undergoes a rapid intramolecular Sₙ2 reaction, displacing the in-situ formed alcohol's conjugate acid (from the hydrogenation conditions) or any remaining leaving group to form the piperazine ring.
| Reagent/Material | MW ( g/mol ) | Molar Eq. | Quantity (0.812 mol Scale) |
| Crude Linear Precursor | 380.50 | 1.0 | ~308 g (0.812 mol) |
| Palladium on Carbon (Pd/C) | - | 5 mol% | ~15 g (10% Pd, 50% wet) |
| Methanol or Ethanol | - | - | 2.5 L |
| Hydrogen (H₂) | 2.02 | - | 50-100 psi |
Protocol:
-
Set up a hydrogenation reactor (e.g., a Parr shaker or autoclave) according to manufacturer specifications.
-
Charge the reactor with the crude linear precursor (~308 g) dissolved in methanol (2.5 L).
-
Carefully add the 10% Pd/C catalyst under a stream of nitrogen.
-
Seal the reactor, purge several times with nitrogen, and then purge with hydrogen.
-
Pressurize the reactor with hydrogen to 50-100 psi.
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 8-24 hours.
-
IPC-5 (Reaction Completion): Monitor hydrogen uptake. Once uptake ceases, confirm completion by HPLC or LC-MS.
-
Carefully depressurize and purge the reactor with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: The catalyst is pyrophoric and must be kept wet.
-
Wash the Celite® pad with additional methanol.
-
Concentrate the combined filtrate under reduced pressure to yield the crude this compound.
Purification: For scale-up, non-chromatographic purification is preferred.
-
Vacuum Distillation: The product is an oil and can often be purified by fractional distillation under high vacuum.
-
Crystallization: If a suitable salt can be formed (e.g., hydrochloride or oxalate), crystallization can be an effective method for achieving high purity.
Final Product Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, Mass Spectrometry, and chiral HPLC to confirm its identity, purity, and enantiomeric excess.
Conclusion
The protocol described provides a comprehensive, scalable, and reliable pathway for the synthesis of enantiopure this compound. By starting from a readily available chiral amino acid and utilizing well-established, scalable chemical transformations, this guide enables the production of multi-gram to kilogram quantities of this valuable building block. The emphasis on process safety, in-process controls, and non-chromatographic purification methods makes this application note particularly relevant for professionals in process development and pharmaceutical manufacturing.
References
Application Note: A Researcher's Guide to the Covalent Functionalization of Free Amines
Abstract: The strategic modification of primary and secondary amines is a cornerstone of modern chemical and biological sciences. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental procedures for the functionalization of free amines. We delve into the core principles of amine reactivity, offering detailed, field-proven protocols for two ubiquitous transformations: acylation via N-Hydroxysuccinimide (NHS) esters and C-N bond formation through reductive amination. This guide emphasizes the causality behind experimental choices, provides systems for self-validation, and is grounded in authoritative references to ensure scientific integrity and reproducibility.
Introduction: The Ubiquity and Reactivity of Primary Amines
Primary amines (-NH₂) are nucleophilic functional groups of profound importance across the scientific spectrum. Their presence in fundamental building blocks like amino acids makes them central to proteomics, bioconjugation, and the development of antibody-drug conjugates (ADCs).[1] In materials science, amines on surfaces are frequently used to graft molecules, altering surface properties for applications ranging from CO₂ capture to water purification.[2][3][4] In pharmaceutical development, the functionalization of amines is a critical step in synthesizing a vast array of active pharmaceutical ingredients (APIs).[5][6][7]
The utility of amines stems from the lone pair of electrons on the nitrogen atom, which renders them nucleophilic. This allows them to readily attack electrophilic centers, forming stable covalent bonds. The goal of amine functionalization is to harness this inherent reactivity in a controlled manner to append a desired molecular entity, thereby altering the parent molecule's properties, function, or reactivity.
Foundational Principles: Selecting Your Amine Functionalization Strategy
Choosing the correct functionalization strategy is paramount for a successful outcome. The decision hinges on several factors, including the nature of the amine (aliphatic vs. aromatic, primary vs. secondary), the desired bond type (amide, urea, secondary/tertiary amine), and the stability of the starting material to the reaction conditions.
A critical parameter, especially in aqueous media, is the reaction pH. For a primary amine to act as a nucleophile, it must be in its unprotonated form (-NH₂). At low pH (<7), amines are predominantly protonated (-NH₃⁺), which renders them non-nucleophilic and significantly slows the desired reaction.[1] Conversely, at high pH, competing reactions like the hydrolysis of electrophilic reagents can become problematic.[1][8] Therefore, maintaining an optimal pH, typically between 7.2 and 9.0 for many bioconjugation reactions, is crucial.[8][9]
Below is a decision-making workflow to guide the selection of an appropriate functionalization strategy.
Caption: Decision workflow for selecting an amine functionalization strategy.
Core Protocols for Amine Functionalization
The following sections provide detailed, step-by-step protocols for two of the most common and versatile amine functionalization reactions.
Protocol: Acylation of Amines with N-Hydroxysuccinimide (NHS) Esters
NHS esters are among the most widely used reagents for acylating primary amines, particularly in the context of labeling and crosslinking biomolecules.[8][10] The reaction is efficient, selective for primary aliphatic amines, and can be performed in aqueous buffers at physiological pH, forming a highly stable amide bond.[9][10]
Reaction Mechanism: The process is a classic nucleophilic acyl substitution. The unprotonated primary amine attacks the carbonyl carbon of the NHS ester, forming a tetrahedral intermediate. This intermediate then collapses, releasing the N-hydroxysuccinimide as a leaving group and forming the stable amide linkage.[1]
Caption: Mechanism of NHS ester reaction with a primary amine.
Experimental Protocol
-
Materials and Reagents:
-
Amine-containing molecule (e.g., protein, peptide, amino-modified oligonucleotide).
-
NHS ester of the desired acyl group (e.g., Biotin-NHS, Fluorescein-NHS).
-
Amine-free, anhydrous organic solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)).[10]
-
Reaction Buffer: 0.1 M sodium phosphate or sodium bicarbonate buffer, pH 7.2-8.5. Crucial: Avoid buffers containing primary amines like Tris or glycine, as they will compete in the reaction.[1]
-
Quenching Solution: 1 M Tris-HCl or 1 M glycine, pH 8.0.
-
Purification system (e.g., size-exclusion chromatography/desalting column or dialysis).[1]
-
-
Procedure:
-
Prepare NHS Ester Stock Solution: Immediately before use, dissolve the NHS ester in a small amount of anhydrous DMF or DMSO to a high concentration (e.g., 10-50 mg/mL). NHS esters are susceptible to hydrolysis, so minimize their time in aqueous solution before adding to the amine.[10]
-
Prepare Amine Solution: Dissolve your amine-containing molecule in the reaction buffer to the desired concentration.
-
Initiate Reaction: Add a 10- to 20-fold molar excess of the NHS ester stock solution to the amine solution.[1] Gently mix immediately. The final concentration of the organic solvent should ideally be kept below 10% to avoid denaturation of proteins.[1]
-
Incubation: Allow the reaction to proceed for 30-60 minutes at room temperature or for 2-4 hours at 4°C.[1][11] Incubation times may require optimization.
-
Quench Reaction: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. This will consume any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.[1]
-
Purification: Remove unreacted NHS ester, the NHS leaving group, and quenching agent from the functionalized product using an appropriate method like a desalting column for macromolecules or dialysis.[1][12]
-
Protocol: Reductive Amination for C-N Bond Formation
Reductive amination is a highly versatile method for synthesizing secondary and tertiary amines from a primary or secondary amine and a carbonyl compound (aldehyde or ketone).[5][13] The reaction proceeds in a one-pot fashion by forming an imine or iminium ion intermediate, which is then reduced in situ by a mild reducing agent.[5][14]
Principle: The choice of reducing agent is critical. It must be reactive enough to reduce the imine intermediate but not so reactive that it reduces the starting carbonyl compound before the imine can form. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used for this purpose.[5][15]
Experimental Protocol
-
Materials and Reagents:
-
Primary or secondary amine.
-
Aldehyde or ketone.
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) is often preferred as it is less toxic and moisture-sensitive than NaBH₃CN.[15]
-
Anhydrous Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) are common choices for STAB.[15] Methanol is often used with NaBH₃CN.[15]
-
Acetic Acid (optional, as a catalyst).
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution for workup.
-
Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄).
-
Purification system (e.g., flash column chromatography).
-
-
Procedure:
-
Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) and the carbonyl compound (1.0-1.2 equivalents) in the anhydrous solvent.
-
Imine Formation: Stir the mixture at room temperature for 20-30 minutes. A catalytic amount of acetic acid can be added to facilitate imine formation, especially with ketones.[14]
-
Reduction: Add the reducing agent (e.g., NaBH(OAc)₃, 1.5 equivalents) portion-wise to the stirred solution. The reaction may be mildly exothermic.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 2-24 hours).
-
Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM) three times.
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired functionalized amine.
-
Reaction Validation and Quality Control
Confirming the successful functionalization of the amine is a critical final step. A combination of analytical techniques should be employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the formation of the new covalent bond. For example, in an acylation reaction, the appearance of a new amide proton signal in the ¹H NMR spectrum and the shift of the alpha-carbon signal in the ¹³C NMR spectrum are indicative of success.[16]
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the final product. An increase in mass corresponding to the added functional group provides strong evidence of a successful reaction.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the formation of new functional groups. For instance, the appearance of a strong amide C=O stretch (around 1650 cm⁻¹) after an acylation reaction confirms the formation of an amide bond.[17]
-
Chromatography (TLC, HPLC, LC-MS): Chromatographic methods are essential for assessing the purity of the product and for separating it from starting materials and byproducts.
Data Interpretation and Troubleshooting
Even with robust protocols, unexpected results can occur. The table below outlines common issues, their potential causes, and suggested solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield (Acylation) | 1. Hydrolysis of NHS ester.[1][10]2. Incorrect buffer pH (too low).[1]3. Buffer contains competing amines (e.g., Tris).[1]4. Inactive starting material. | 1. Prepare NHS ester solution immediately before use. Minimize water exposure.2. Ensure reaction buffer pH is between 7.2-8.5.[12]3. Use a non-amine buffer like phosphate or bicarbonate.[1]4. Verify the purity and integrity of starting materials. |
| Multiple Products/Side Reactions | 1. Over-acylation of other nucleophiles (e.g., -OH, -SH) with large excess of NHS ester.[18]2. Over-alkylation in reductive amination.[13]3. Unwanted reduction of carbonyl in reductive amination. | 1. Reduce the molar excess of the NHS ester. Optimize stoichiometry.2. Use a 1:1 stoichiometry of amine to carbonyl. Add the reducing agent after imine formation is confirmed.3. Use a milder reducing agent (NaBH(OAc)₃ or NaBH₃CN) instead of NaBH₄.[15] |
| Difficulty in Purification | 1. Byproducts have similar polarity to the product.2. Product is insoluble after reaction. | 1. Optimize reaction conditions to improve selectivity. Explore different chromatography conditions (solvent system, column type).2. Modify the functional group to enhance solubility or perform the reaction in a different solvent system. |
| Inconsistent Results | 1. Variability in reagent quality.2. Inconsistent reaction times or temperatures.[8]3. Moisture contamination in anhydrous reactions. | 1. Use high-purity, fresh reagents. Store moisture-sensitive reagents properly.2. Precisely control reaction parameters. Use a timer and a temperature-controlled bath.3. Use anhydrous solvents and perform reactions under an inert atmosphere. |
Conclusion
The functionalization of free amines is a powerful and versatile tool in the modern scientist's arsenal. By understanding the fundamental principles of amine reactivity and carefully selecting the appropriate reaction strategy, researchers can effectively modify a wide range of molecules. The detailed protocols for NHS ester acylation and reductive amination provided herein serve as a robust starting point for these modifications. Meticulous attention to experimental parameters, coupled with thorough analytical validation, will ensure the generation of reliable and reproducible results, accelerating discovery in drug development, proteomics, and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. Advances in Amine-Surface Functionalization of Inorganic Adsorbents for Water Treatment and Antimicrobial Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and characterization of amine-functionalized hyper-cross-linked resin for CO2 capture - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Amine-functionalized porous organic polymers for carbon dioxide capture - Materials Advances (RSC Publishing) DOI:10.1039/D2MA00235C [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. gctlc.org [gctlc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 9. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. glenresearch.com [glenresearch.com]
- 11. benchchem.com [benchchem.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. Reductive amination - Wikipedia [en.wikipedia.org]
- 14. organicchemistrytutor.com [organicchemistrytutor.com]
- 15. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. dovepress.com [dovepress.com]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for the Catalytic Asymmetric Synthesis of Piperazine-Containing Compounds
Introduction: The Privileged Piperazine Scaffold in Modern Drug Discovery
The piperazine ring is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] Its unique physicochemical properties, including its ability to engage in hydrogen bonding and its typical existence in a protonated state at physiological pH, allow it to modulate aqueous solubility and membrane permeability, making it an invaluable scaffold for drug design. Notable blockbuster drugs such as Imatinib (Gleevec®) and Sildenafil (Viagra®) feature this heterocyclic motif.[1][2]
Despite its prevalence, the structural diversity of piperazine-containing drugs has historically been limited, with substitutions predominantly occurring at the nitrogen atoms (N1 and N4).[1][2] The exploration of stereochemically rich, carbon-substituted piperazines represents a significant and largely untapped area of chemical space with immense potential for the discovery of novel therapeutics.[1] The development of robust and efficient catalytic asymmetric methods to access these chiral C-substituted piperazines is therefore a critical endeavor in modern synthetic and medicinal chemistry.[1][2]
This guide provides an in-depth overview of key catalytic asymmetric strategies for the synthesis of chiral piperazine-containing compounds, complete with detailed experimental protocols and field-proven insights for researchers, scientists, and drug development professionals.
Transition-Metal Catalysis: A Powerful Toolkit for Piperazine Synthesis
Transition-metal catalysis offers a versatile and highly efficient platform for the enantioselective construction of piperazine rings and their precursors. Metals such as palladium, iridium, and rhodium, when paired with chiral ligands, can orchestrate a variety of transformations with exceptional levels of stereocontrol.
Palladium-Catalyzed Asymmetric Allylic Alkylation of Piperazin-2-ones
A powerful strategy for accessing chiral piperazines involves the enantioselective synthesis of piperazin-2-one intermediates, which can be subsequently reduced. The Stoltz group has developed a landmark method for the asymmetric palladium-catalyzed decarboxylative allylic alkylation to generate highly enantioenriched α-secondary and α-tertiary piperazin-2-ones.[3][4] This reaction creates a stereocenter adjacent to the carbonyl group, providing access to previously challenging chiral scaffolds.[3][4]
Causality and Mechanistic Insight: The reaction proceeds through a palladium(0) catalyst that coordinates to an allylic substrate, leading to the formation of a π-allyl palladium(II) complex. A chiral phosphinooxazoline (PHOX) ligand controls the facial selectivity of the subsequent nucleophilic attack by the enolate of the piperazin-2-one, thereby establishing the stereocenter with high fidelity. The choice of an electron-deficient PHOX ligand is crucial for achieving high yields and enantioselectivities.[3]
Caption: Pd-Catalyzed Asymmetric Allylic Alkylation Workflow.
Data Presentation: Substrate Scope and Performance
| Entry | N1-Protecting Group | N4-Protecting Group | R Group | Yield (%) | ee (%) |
| 1 | Benzoyl (Bz) | 4-Methoxybenzyl (PMB) | H | 95 | 93 |
| 2 | Benzoyl (Bz) | 4-Methoxybenzyl (PMB) | Methyl | 91 | 92 |
| 3 | Benzoyl (Bz) | 4-Methoxybenzyl (PMB) | Allyl | 99 | 90 |
| 4 | Benzoyl (Bz) | Benzyl (Bn) | H | 85 | 91 |
| 5 | Boc | 4-Methoxybenzyl (PMB) | H | 78 | 88 |
| Data synthesized from representative results reported in literature.[3][4] |
Experimental Protocol: Synthesis of Enantioenriched (S)-1-Benzoyl-3-allyl-4-(4-methoxybenzyl)piperazin-2-one
-
Preparation of the Catalyst Solution: In a nitrogen-filled glovebox, to a flame-dried vial, add [Pd₂(pmdba)₃] (5 mol%) and (S)-(CF₃)₃-tBuPHOX ligand (12.5 mol%). Add anhydrous toluene to dissolve the solids.
-
Reaction Setup: To a separate flame-dried reaction vial, add the N-protected piperazin-2-one substrate (1.0 equiv).
-
Initiation: Transfer the prepared catalyst solution to the reaction vial containing the substrate via syringe.
-
Reaction Conditions: Seal the vial and heat the reaction mixture at 40 °C for 12–48 hours, monitoring by TLC or LC-MS for completion.
-
Work-up: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired enantioenriched piperazin-2-one.
-
Characterization: Determine the enantiomeric excess (ee) by supercritical fluid chromatography (SFC) or high-performance liquid chromatography (HPLC) using a chiral stationary phase.[3]
-
Reduction to Piperazine: The resulting chiral piperazin-2-one can be reduced to the corresponding piperazine using a reducing agent like LiAlH₄ after appropriate protecting group manipulation.[3][4]
Iridium-Catalyzed Asymmetric Hydrogenation of Pyrazines
Direct asymmetric hydrogenation of the aromatic pyrazine core is a highly attractive and atom-economical route to chiral piperazines. However, this is challenging due to the high aromaticity of the pyrazine ring and potential catalyst poisoning by the nitrogen atoms.[5] A breakthrough strategy involves the in situ activation of pyrazines with alkyl halides to form pyrazinium salts, which are readily hydrogenated with high enantioselectivity using an Iridium-based catalyst.[5][6]
Causality and Mechanistic Insight: The quaternization of one of the pyrazine nitrogens with an alkyl halide breaks the aromaticity and activates the ring for reduction. The chiral Iridium complex, typically featuring a Josiphos-type ligand, then coordinates to the less hindered face of the C=N bond of the resulting dihydropyrazine intermediate and delivers hydride from H₂, leading to the stereoselective formation of the piperazine product.
Caption: Ir-Catalyzed Asymmetric Hydrogenation of Pyrazines.
Data Presentation: Substrate Scope and Performance
| Entry | Pyrazine Substituent (R) | Activating Agent | Yield (%) | ee (%) |
| 1 | Phenyl | BnBr | >99 | 92 |
| 2 | 4-MeO-Ph | BnBr | >99 | 91 |
| 3 | 4-F-Ph | BnBr | >99 | 92 |
| 4 | 2-Naphthyl | BnBr | >99 | 90 |
| 5 | 2,5-Dimethyl | MeI | >99 | 91 |
| Data synthesized from representative results reported in literature.[5][6][7] |
Experimental Protocol: Synthesis of (S)-1-Benzyl-2-phenylpiperazine
-
Catalyst Precursor Preparation: In a nitrogen-filled glovebox, add [Ir(COD)Cl]₂ (0.5 mol%) and the chiral ligand (e.g., (R,S)-tBu-Josiphos, 1.1 mol%) to a vial with anhydrous solvent (e.g., DCM) and stir.
-
Reaction Setup: In a stainless-steel autoclave, add 2-phenylpyrazine (1.0 equiv), benzyl bromide (1.2 equiv), and a suitable solvent (e.g., DCM).
-
Reaction Initiation: Add the prepared catalyst solution to the autoclave.
-
Hydrogenation: Seal the autoclave, purge with H₂ gas, and then pressurize to 1000 psi. Heat the reaction to 60 °C and stir for 24 hours.
-
Work-up: Carefully vent the autoclave and concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the chiral piperazine.
-
Characterization: Determine the enantiomeric excess (ee) by chiral HPLC analysis.[5]
Organocatalysis: A Metal-Free Approach to Chiral Piperazin-2-ones
Organocatalysis has emerged as a powerful, metal-free alternative for asymmetric synthesis. These reactions often proceed under mild conditions and show excellent tolerance for various functional groups. A notable example is the one-pot, three-step synthesis of 3-substituted piperazin-2-ones developed by Lattanzi and coworkers.[8][9]
Causality and Mechanistic Insight: This elegant cascade reaction is initiated by a quinine-derived urea-catalyzed Knoevenagel condensation between an aldehyde and (phenylsulfonyl)acetonitrile. The same catalyst then directs a highly enantioselective epoxidation of the resulting alkene. The final step is a domino ring-opening cyclization (DROC), where a 1,2-ethylenediamine attacks the epoxide, leading to the formation of the chiral piperazin-2-one. The bifunctional nature of the catalyst, capable of activating both the electrophile and nucleophile through hydrogen bonding, is key to the high stereoselectivity observed in the epoxidation step.[8][9]
Caption: Organocatalytic one-pot synthesis of piperazin-2-ones.
Data Presentation: Substrate Scope and Performance
| Entry | Aldehyde (ArCHO) | Yield (%) | ee (%) |
| 1 | 4-Fluorobenzaldehyde | 85 | 96 |
| 2 | 4-Chlorobenzaldehyde | 90 | 95 |
| 3 | 4-Cyanobenzaldehyde | 88 | 96 |
| 4 | 2-Naphthaldehyde | 75 | 99 |
| 5 | 3-Methoxybenzaldehyde | 78 | 98 |
| Data synthesized from representative results reported in literature.[8][9] |
Experimental Protocol: One-Pot Synthesis of (R)-3-(4-fluorophenyl)piperazin-2-one
-
Knoevenagel Step: To a solution of 4-fluorobenzaldehyde (0.1 mmol) and (phenylsulfonyl)acetonitrile (0.1 mmol) in anhydrous toluene (0.3 M), add the quinine-derived urea catalyst (eQNU, 10 mol%). Stir at room temperature until the aldehyde is consumed (monitor by TLC).
-
Epoxidation Step: Dilute the reaction mixture with toluene to a concentration of 0.02 M and cool to -20 °C. Add cumyl hydroperoxide (CHP, 0.11 mmol) and stir for the required time.
-
DROC Step: Add 1,2-ethylenediamine (0.12 mmol) and triethylamine (Et₃N, 0.2 mmol) to the reaction mixture and allow it to warm to 25 °C. Stir until the epoxide is fully consumed.
-
Work-up: Quench the reaction and perform a standard aqueous work-up.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Characterization: Determine the enantiomeric excess (ee) by chiral HPLC analysis.[8][9]
Conclusion and Outlook
The catalytic asymmetric synthesis of piperazine-containing compounds is a dynamic and rapidly evolving field. The methodologies presented here—spanning transition-metal catalysis and organocatalysis—provide powerful and reliable routes to stereochemically defined piperazine and piperazin-2-one scaffolds. These protocols offer robust starting points for researchers aiming to explore the vast and promising chemical space of C-substituted piperazines. As new catalysts and synthetic strategies continue to emerge, the ability to efficiently and selectively synthesize these privileged heterocycles will undoubtedly accelerate the pace of drug discovery and development.
References
- 1. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 4. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: (S)-1-Boc-2-propyl-piperazine Synthesis
A Senior Application Scientist's Guide to Overcoming Low Yields
Welcome to the technical support center for the synthesis of (S)-1-Boc-2-propyl-piperazine. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in this multi-step synthesis. As your dedicated application scientist, my goal is to provide not just protocols, but the underlying chemical logic to empower you to diagnose and resolve issues in your own lab. We will explore the common pitfalls in the key synthetic transformations and provide field-proven strategies for optimization.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and where do yields typically suffer?
A: A prevalent and efficient strategy involves the construction of the chiral piperazine ring from an amino acid precursor. A common route starts with a protected (S)-alanine derivative, which is converted to a key diamine intermediate. This intermediate then undergoes cyclization to form the piperazine scaffold. The most challenging steps are often the reductive amination to form the diamine and the subsequent intramolecular cyclization, where stereochemical integrity can be lost and side reactions can significantly lower the yield.[1][2]
Q2: My final product shows signs of racemization. At which step is this most likely to occur?
A: Racemization is a significant risk, particularly when starting with a chiral amino acid. The loss of stereochemical integrity most frequently occurs during the reductive amination step used to form the diamine precursor.[1][2] The conditions required for imine formation can sometimes lead to the epimerization of the adjacent chiral center. Careful selection of reagents and reaction conditions is critical to mitigate this.
Q3: I'm having trouble with the final purification. What are the best practices?
A: The Boc-protected piperazine is often a viscous liquid or a low-melting solid, which can complicate purification. Standard silica gel chromatography is effective, but care must be taken. The basic nitrogen atoms can cause streaking on the column. To counter this, it's common to pre-treat the silica with triethylamine or add a small percentage (e.g., 1%) of triethylamine or ammonia to the eluent system. After a successful reaction, a proper aqueous workup is crucial to remove inorganic salts and water-soluble impurities before chromatography.[3]
Troubleshooting Guide: Reductive Amination
The reductive amination of a β-keto ester (derived from an N-Boc protected amino acid) is a critical step in forming the 1,4-diamine precursor. Low yields here will cascade through the rest of the synthesis.
dot
Caption: Troubleshooting workflow for low product yield in reductive amination.
Q: My reductive amination is incomplete, with significant starting material remaining. How can I drive it to completion?
A: Incomplete conversion is often due to inefficient imine formation or a deactivated reducing agent.
-
The "Why": Reductive amination is a two-step process in one pot: (1) formation of an imine/enamine intermediate from the ketone and amine, and (2) reduction of this intermediate. The first step is an equilibrium reaction that generates water. If this water is not removed or the pH is not optimal, the equilibrium will not favor the imine, leading to a sluggish reaction. The reducing agent, typically sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB), is moisture-sensitive and can be consumed by side reactions.[3]
-
The Solution:
-
Promote Imine Formation: First, try stirring the ketone starting material with the amine source (e.g., ammonium acetate) in the solvent (DCE or THF are often better than DCM) for 1-2 hours before adding the reducing agent.[1][3] You can monitor imine formation by TLC or LC-MS.
-
Check Your Reducing Agent: NaBH(OAc)₃ is hygroscopic. Use a freshly opened bottle or material that has been stored properly in a desiccator. Ensure you are using a slight excess (typically 1.2-1.5 equivalents).
-
Solvent Choice: While dichloromethane (DCM) is common, solvents like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) are often recommended to avoid potential side reactions of amines with the solvent over prolonged reaction times.[3]
-
Q: My reaction is complete, but the yield is low after workup and I have a messy crude NMR. What are the likely side reactions?
A: Low isolated yields often point to side reactions or product loss during the workup.
-
The "Why": A common side reaction is the acetylation of the desired amine product by acetic acid, a byproduct of NaBH(OAc)₃ reduction.[3] Over-reduction is also possible, though less common with STAB. During workup, the amine product can form a salt, making it water-soluble and difficult to extract if the aqueous layer is not sufficiently basic.
-
The Solution:
-
Temperature Control: Perform the reaction at room temperature or below (0 °C) to minimize side reactions.
-
Meticulous Workup: After quenching the reaction, ensure the pH of the aqueous layer is robustly basic (pH > 9) by adding a base like sodium carbonate or NaOH solution.[3] This ensures your product is in its free base form, which is more soluble in organic extraction solvents. Perform multiple extractions (e.g., 3x with DCM or EtOAc) to maximize recovery.
-
Alternative Reducing Agents: If side reactions persist, consider using sodium cyanoborohydride (NaCNBH₃). However, be aware that it is highly toxic and requires careful pH control (pH 6-7) to be effective and avoid the release of HCN gas.
-
| Parameter | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Sodium Cyanoborohydride (NaCNBH₃) |
| Reactivity | Mild, selective for imines over ketones/aldehydes. | More reactive, requires pH control. |
| pH Condition | Tolerates mild acetic acid conditions. | Optimal at pH 6-7. |
| Byproducts | Acetic acid (can cause N-acetylation). | Cyanide (highly toxic). |
| Workup | Standard basic wash. | Requires careful handling due to toxicity. |
| Recommendation | Preferred starting point for its safety and ease of use. | Use as an alternative if NaBH(OAc)₃ fails. |
Troubleshooting Guide: Piperazine Ring Cyclization
Once the diamine precursor is synthesized, the next critical step is the intramolecular cyclization to form the piperazine ring. This step is highly susceptible to polymerization if not controlled properly.
dot
Caption: High dilution favors the desired intramolecular cyclization pathway.
Q: My cyclization reaction results in a significant amount of polymer or an intractable mixture, not the desired piperazine.
A: This is a classic problem of competing intramolecular (ring-forming) and intermolecular (polymer-forming) reactions.
-
The "Why": The cyclization is a nucleophilic substitution where one nitrogen of the diamine attacks an electrophilic carbon on the same molecule. However, that same nitrogen can also attack an electrophilic carbon on a different molecule. The intramolecular reaction is a first-order process (rate depends on the concentration of one species), while the intermolecular reaction is second-order (rate depends on the concentration of two species). Therefore, at high concentrations, the second-order polymerization pathway dominates.[4][5][6]
-
The Solution: High Dilution Principle
-
Slow Addition: The most effective technique is to use a syringe pump to slowly add a solution of your diamine precursor to a large volume of refluxing solvent containing the base. This keeps the instantaneous concentration of the precursor extremely low, heavily favoring the first-order intramolecular cyclization.
-
Solvent Choice: Use a high-boiling polar aprotic solvent like acetonitrile or DMF to ensure the reaction has sufficient thermal energy.
-
Base Selection: A non-nucleophilic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often used to neutralize the acid generated during the reaction without competing in side reactions.[7]
-
Troubleshooting Guide: Boc Protection
The final step is often the protection of the N1 nitrogen with a tert-butoxycarbonyl (Boc) group. While generally high-yielding, pitfalls can lead to incomplete reactions or difficult-to-remove side products.
Q: My Boc protection is incomplete, or I'm forming the di-protected 1,4-diBoc-piperazine side product.
A: This is an issue of stoichiometry and reactivity.
-
The "Why": Di-tert-butyl dicarbonate (Boc₂O) is the standard reagent. If less than one equivalent is used, the reaction will be incomplete. If a large excess is used, or if the reaction conditions are too harsh (e.g., high temperature), the less reactive N1 nitrogen can also be protected, leading to the di-Boc derivative.[8][9][10] The N4 nitrogen is generally more nucleophilic and reacts first.
-
The Solution:
-
Control Stoichiometry: Use 1.05-1.1 equivalents of Boc₂O to ensure complete consumption of the starting material while minimizing the risk of di-protection.
-
Controlled Addition: Dissolve the piperazine in a suitable solvent (DCM, THF, or dioxane) and cool the solution to 0 °C. Add the Boc₂O solution dropwise. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Workup: The workup is straightforward. A simple wash with a mild acid (e.g., dilute HCl) can remove any unreacted piperazine, followed by a wash with brine and drying over sodium sulfate.
-
Experimental Protocols
Protocol 1: Optimized Reductive Amination of a β-Keto Ester
This protocol is a general guideline and should be adapted based on the specific substrate.
-
To a round-bottom flask under an inert atmosphere (N₂ or Argon), add the β-keto ester precursor (1.0 eq.) and ammonium acetate (3.0-5.0 eq.).
-
Add anhydrous 1,2-dichloroethane (DCE) to form a 0.1 M solution.
-
Stir the mixture at room temperature for 2 hours to facilitate imine formation.
-
Cool the reaction to 0 °C in an ice bath.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Stir vigorously for 30 minutes. Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer three times with dichloromethane (DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude diamine, which can be used in the next step or purified if necessary.
Protocol 2: High-Dilution Intramolecular Cyclization
This protocol assumes the precursor has a suitable leaving group (e.g., tosylate, mesylate, or halide).
-
Set up a three-neck flask with a reflux condenser, a dropping funnel (or inlet for a syringe pump), and an inert atmosphere.
-
Add potassium carbonate (K₂CO₃) (3.0 eq.) and a large volume of anhydrous acetonitrile (to create a final concentration of ~0.01 M). Heat the suspension to reflux.
-
Dissolve the diamine precursor (1.0 eq.) in a minimal amount of acetonitrile.
-
Using a syringe pump, add the precursor solution to the refluxing acetonitrile/base suspension over a period of 6-8 hours.
-
After the addition is complete, continue to reflux the mixture for an additional 2-4 hours until TLC/LC-MS indicates the consumption of the starting material.
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in DCM and wash with water and then brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude cyclized piperazine.
References
- 1. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. reddit.com [reddit.com]
- 4. One-Step Cyclization: Synthesis of N-Heteroalkyl-N′-tosylpiperazines [organic-chemistry.org]
- 5. Collection - One-Step Cyclization: Synthesis of NâHeteroalkylâNâ²âtosylpiperazines - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 6. One-step cyclization: synthesis of N-heteroalkyl-N'-tosylpiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]
- 9. CN108033931B - Synthesis method of N-Boc piperazine - Google Patents [patents.google.com]
- 10. nbinno.com [nbinno.com]
Technical Support Center: Purification of (S)-1-Boc-2-propyl-piperazine by Chromatography
Welcome to the technical support center for the chromatographic purification of (S)-1-Boc-2-propyl-piperazine. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of chiral separations. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to empower you to overcome common challenges in your purification workflow.
Introduction: The Challenge of Purifying Chiral Piperazines
Piperazine derivatives are a cornerstone in medicinal chemistry, but their purification, especially of single enantiomers, presents significant hurdles. The presence of a chiral center in this compound necessitates the use of chiral chromatography to separate it from its corresponding (R)-enantiomer.[1][2] The Boc-protecting group adds another layer of complexity, influencing the molecule's solubility and interaction with the stationary phase. This guide will walk you through a systematic approach to developing and troubleshooting a robust purification method.
Frequently Asked Questions (FAQs)
Q1: Which type of chromatography is best suited for separating this compound from its enantiomer?
A1: Both chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques for this separation. SFC is often preferred for preparative scale purification due to its speed, lower solvent consumption, and faster product recovery.[3][4] However, chiral HPLC remains a widely accessible and effective method, particularly for analytical scale separations.
Q2: What are the most critical factors to consider when selecting a chiral stationary phase (CSP)?
A2: The choice of CSP is paramount for achieving enantiomeric separation.[5] For piperazine derivatives, polysaccharide-based CSPs (e.g., those derived from amylose or cellulose) often provide the necessary chiral recognition.[6] It is highly recommended to screen a variety of CSPs with different chiral selectors to identify the one that offers the best selectivity for your specific molecule.
Q3: How do mobile phase additives, like acids or bases, impact the separation?
A3: Mobile phase additives play a crucial role in improving peak shape and resolution, especially for basic compounds like piperazines.[7] Adding a small amount of a basic modifier, such as diethylamine (DEA), to a normal-phase mobile phase can minimize peak tailing by neutralizing acidic silanol groups on the silica support.[6] Conversely, for SFC separations on certain crown ether-based columns, an acidic mobile phase is required.[8]
Q4: Can temperature be used to optimize the separation?
A4: Yes, temperature is a critical parameter in chiral separations. Lowering the temperature often enhances chiral recognition and improves resolution.[9][10] However, the effect is compound-dependent, and in some cases, increasing the temperature can lead to better efficiency or even a reversal of the elution order.[9] Therefore, temperature optimization should be a key part of your method development.
Troubleshooting Guide
This section addresses common issues encountered during the chromatographic purification of this compound in a question-and-answer format.
Issue 1: Poor or No Enantiomeric Resolution
Question: I am not seeing any separation between the (S) and (R) enantiomers. What should I do?
Answer: This is a common starting point in chiral method development. The lack of resolution indicates that the chosen chromatographic conditions do not provide sufficient chiral recognition.
Causality: The interactions between the enantiomers and the chiral stationary phase are not selective enough to result in different retention times. This can be due to an inappropriate CSP, a suboptimal mobile phase, or unfavorable temperature conditions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor enantiomeric resolution.
Detailed Steps & Protocols:
-
Verify CSP Selection: Confirm that the chosen CSP is suitable for your analyte class. For basic compounds like piperazines, polysaccharide-based columns are a good starting point.[6]
-
Optimize Mobile Phase Composition: Systematically vary the ratio of your mobile phase components. For normal-phase HPLC, a common mobile phase is a mixture of a hydrocarbon (e.g., hexane) and an alcohol (e.g., isopropanol).
-
Incorporate a Basic Modifier: For basic analytes, the addition of a small amount of a basic modifier like diethylamine (DEA) is often essential to improve peak shape and achieve separation.[6]
-
Optimize Column Temperature: Evaluate the effect of temperature on the separation. Start at ambient temperature and then systematically decrease it in 5-10°C increments.
Issue 2: Peak Tailing
Question: My peaks are showing significant tailing, which is affecting purity and quantitation. How can I fix this?
Answer: Peak tailing is a common issue with basic compounds on silica-based columns.
Causality: Tailing is often caused by secondary interactions between the basic amine groups of the piperazine and acidic residual silanol groups on the silica surface of the stationary phase.
Troubleshooting Steps:
-
Add a Competing Base: Incorporate a small percentage (0.1-0.5%) of a basic modifier like DEA into your mobile phase.[11] This will compete with your analyte for the active silanol sites, leading to more symmetrical peaks.
-
Increase Modifier Strength: If a basic modifier is already present, consider slightly increasing its concentration.
-
Use an End-Capped Column: If available, choose a CSP that has been end-capped to reduce the number of accessible silanol groups.
Issue 3: Low Product Recovery
Question: After preparative chromatography, I am recovering significantly less of my compound than expected. What could be the cause?
Answer: Low recovery can be attributed to several factors, from sample precipitation to irreversible adsorption on the column.
Causality: The compound may be precipitating on the column if the sample solvent is not compatible with the mobile phase, or it may be strongly and irreversibly binding to the stationary phase.
Troubleshooting Steps:
-
Check Sample Solubility: Ensure your sample is fully dissolved in a solvent that is compatible with the mobile phase. Injecting a sample in a solvent much stronger than the mobile phase can cause precipitation at the head of the column.[12]
-
Column Conditioning: For new columns or columns that have been stored, proper conditioning with the mobile phase is crucial.
-
Strong Solvent Wash: If you suspect your compound is strongly adsorbed, flushing the column with a stronger solvent (if compatible with the CSP) might help recover the retained material.[12]
Experimental Protocols
Protocol 1: Analytical Chiral HPLC Method Development
-
Chromatographic System: Standard HPLC system with a UV detector.
-
Chiral Stationary Phase Screening:
-
Columns: Chiralpak® IA, IB, IC, and AD-H (or equivalent polysaccharide-based CSPs).
-
Dimensions: 250 x 4.6 mm, 5 µm particle size.
-
-
Initial Mobile Phase Screening:
-
Normal Phase: n-Hexane/Isopropanol (90:10, v/v) with 0.1% DEA.
-
Reversed Phase: Acetonitrile/Water (50:50, v/v) with 10 mM Ammonium Bicarbonate.
-
-
Method Optimization:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at a suitable wavelength (e.g., 210 nm).
-
Injection Volume: 5 µL.
-
-
Data Evaluation: Assess the chromatograms for any signs of peak separation. Even a small shoulder on a peak is a positive indication that the separation can be optimized.
Protocol 2: Preparative Chiral SFC Purification
-
Chromatographic System: Preparative SFC system with a UV detector and fraction collector.
-
Chiral Stationary Phase: Select the CSP that provided the best separation in the analytical screening.
-
Mobile Phase:
-
CO₂ and a modifier (e.g., methanol) with a basic additive (e.g., 0.2% DEA).
-
Start with a modifier percentage that provides reasonable retention based on analytical SFC screening.
-
-
Method Parameters:
-
Flow Rate: Dependent on column diameter (e.g., 50-70 g/min for a 2 cm ID column).
-
Back Pressure: 150 bar.
-
Column Temperature: 35°C.
-
Detection: UV at the same wavelength as the analytical method.
-
-
Sample Loading: Dissolve the crude product in the mobile phase modifier and inject. Perform a loading study to determine the maximum amount of sample that can be purified without compromising resolution.
Data Presentation
Table 1: Typical Starting Conditions for Chiral Screening
| Parameter | HPLC (Normal Phase) | SFC |
| Mobile Phase | n-Hexane/Isopropanol (90:10) | CO₂/Methanol (80:20) |
| Additive | 0.1% Diethylamine (DEA) | 0.2% Diethylamine (DEA) |
| Flow Rate | 1.0 mL/min (analytical) | 3.0 mL/min (analytical) |
| Temperature | 25°C | 35°C |
| Back Pressure | N/A | 150 bar |
Conclusion
The successful purification of this compound is a systematic process of screening and optimization. By understanding the principles of chiral chromatography and anticipating common challenges, researchers can develop efficient and robust purification methods. This guide provides a framework for troubleshooting and method development, but it is important to remember that each chiral separation is unique and may require tailored solutions.
References
- 1. Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chiraltech.com [chiraltech.com]
- 5. Getting Started with Chiral Method Development - Regis Technologies [registech.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 9. benchchem.com [benchchem.com]
- 10. fagg.be [fagg.be]
- 11. biotage.com [biotage.com]
- 12. chiraltech.com [chiraltech.com]
Technical Support Center: Troubleshooting Side Reactions in Chiral Piperazine Synthesis
Chiral piperazines are privileged scaffolds in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2][3] However, their synthesis is often plagued by side reactions that can compromise yield, purity, and, most critically, stereochemical integrity. This guide provides field-proven insights and actionable troubleshooting protocols to address the most common challenges encountered during the synthesis of these vital heterocycles.
Section 1: Loss of Stereochemical Purity (Racemization & Epimerization)
Maintaining the stereochemical purity of chiral centers is paramount. Loss of enantiomeric or diastereomeric excess (%ee or %de) is a frequent and frustrating issue.
Q1: My final product has low %ee or %de. What are the most likely causes?
A1: This is one of the most critical issues in chiral piperazine synthesis. The loss of stereochemical integrity, known as racemization or epimerization, typically occurs at a stereocenter with an adjacent acidic proton. The primary culprits are often harsh reaction conditions, particularly the choice of base and temperature.
Common Causes & Mechanisms:
-
Base-Mediated Epimerization: Strong bases can deprotonate a stereogenic carbon, especially if it's adjacent to an activating group (like a carbonyl or phenyl group), forming a planar enolate or carbanion intermediate. Subsequent re-protonation can occur from either face, leading to a mixture of stereoisomers.[4][5]
-
Elevated Temperatures: Higher reaction temperatures increase the rate of racemization, providing the energy needed to overcome the activation barrier for deprotonation or other racemizing pathways.[4]
-
Inappropriate Reagents: Certain coupling reagents, particularly carbodiimides like DCC or EDC used without additives (e.g., HOBt, Oxyma), can promote the formation of oxazolone intermediates, which are highly prone to racemization.[4][5]
-
Prolonged Reaction Times: Extended exposure to basic or acidic conditions, or high heat, increases the probability of racemization.
Troubleshooting Workflow:
The following flowchart provides a systematic approach to diagnosing and solving issues related to the loss of stereochemical purity.
Caption: A decision tree for troubleshooting racemization.
Q2: How can I select the right conditions to prevent racemization during cyclization or coupling steps?
A2: Optimizing your reaction conditions is key. The goal is to facilitate the desired reaction (e.g., cyclization, coupling) at a much faster rate than the undesired racemization.
Key Parameters to Optimize:
-
Base Selection: The choice of base is critical. For reactions involving sensitive stereocenters, avoid strong, non-hindered bases.
-
Solvent: The solvent can influence the rates of both the desired reaction and racemization.
-
Temperature: As a general rule, lower temperatures are better for preserving stereochemical integrity.[4]
Table 1: Comparison of Reaction Parameters to Minimize Racemization
| Parameter | Recommended for Sensitive Substrates | Rationale & Comments |
| Base | DIPEA (Hünig's base), 2,4,6-Collidine | These are sterically hindered, non-nucleophilic bases that are less likely to cause deprotonation at the chiral center compared to smaller amines like triethylamine (TEA).[4] |
| Coupling Reagent | HATU, HBTU, COMU + DIPEA/Collidine; or DIC/EDC + Oxyma/HOAt | Onium salts (HATU, HBTU) and carbodiimides with additives suppress the formation of the racemization-prone oxazolone intermediate.[4][5] |
| Temperature | -20 °C to 0 °C | The rate of racemization is highly temperature-dependent. Running the reaction cold significantly slows this side reaction. Monitor reaction progress, as the desired reaction will also be slower. |
| Solvent | Aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF) | These solvents are generally preferred. Polar aprotic solvents like DMF can sometimes accelerate racemization. |
Protocol: Analytical Monitoring of Stereochemical Purity
Trustworthiness in synthesis requires self-validating protocols. You must confirm the stereochemical purity of your product analytically.
-
Method Development: Develop a chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) method capable of resolving the desired stereoisomer from its enantiomer or diastereomers.[6][7][8][9][10]
-
Baseline Sample (t=0): Before initiating the reaction (e.g., before adding the base or coupling reagent), take an aliquot of the starting material to confirm its initial stereochemical purity.
-
In-Process Monitoring: Take small aliquots from the reaction mixture at regular intervals (e.g., every 30-60 minutes).
-
Quench and Analyze: Immediately quench each aliquot (e.g., with a mild acid) to stop the reaction and analyze it by your chiral HPLC/SFC method.
-
Quantification: Integrate the peak areas to determine the ratio of stereoisomers over time. If you observe a gradual decrease in %ee or %de, your conditions are promoting racemization.[8][11]
Section 2: Formation of Dimeric and Polymeric Byproducts
The formation of dimers or polymers is a common side reaction, especially in cyclization reactions, leading to significantly lower yields of the desired monomeric piperazine.
Q3: My reaction is producing a high molecular weight byproduct, likely a dimer or polymer. Why is this happening and how can I stop it?
A3: This issue arises when an intermolecular reaction (molecule A reacting with molecule B) competes with or proceeds faster than the desired intramolecular cyclization (one end of molecule A reacting with its other end).
Why it Happens (Causality):
-
High Concentration: At high concentrations, the reactive ends of two different molecules are more likely to find each other than the two ends of the same molecule.
-
Reaction Kinetics: If the intramolecular cyclization step has a high activation energy (e.g., due to ring strain or steric hindrance), the intermolecular pathway may become the dominant, faster reaction.
-
Slow Addition: If one reactant is added too slowly to another, the first reactant may dimerize before it has a chance to react with the second.
Caption: Competing intramolecular vs. intermolecular reactions.
How to Fix It (High-Dilution Protocol):
The most effective strategy to favor intramolecular cyclization is to use high-dilution conditions. This ensures that the concentration of the substrate is always very low, minimizing the probability of intermolecular reactions.
-
Setup: Use a large reaction flask containing the bulk of the solvent and any necessary reagents (e.g., base).
-
Syringe Pump Addition: Dissolve your linear precursor in a significant volume of solvent and draw it into a syringe. Place the syringe on a syringe pump.
-
Slow Addition: Add the precursor solution to the reaction flask dropwise via the syringe pump over a long period (e.g., 8-24 hours). This maintains a pseudo-infinite dilution, where each molecule has a higher chance of cyclizing before it encounters another precursor molecule.
-
Temperature Control: Maintain the optimal temperature throughout the addition.
-
Monitoring: Monitor the reaction by LC-MS to track the formation of the desired product versus the dimer.
Section 3: Controlling N-Substitution
For many applications, synthesizing a mono-N-substituted piperazine is the goal. However, the inherent symmetry and reactivity of the piperazine ring often lead to undesired di-substitution.
Q4: I'm trying to make a mono-N-alkylated piperazine, but I'm getting a significant amount of the di-alkylated byproduct. How can I improve selectivity?
A4: This is a classic selectivity problem. Since the mono-substituted product is still a secondary amine, it can react again with the alkylating agent to form the di-substituted byproduct.
Strategies for Selective Mono-Alkylation:
-
Use a Large Excess of Piperazine: By using a large excess (5-10 equivalents) of piperazine relative to the alkylating agent, you statistically favor the alkylating agent reacting with an unsubstituted piperazine molecule rather than the mono-substituted product.[12] The major drawback is the need to remove the excess piperazine during workup.
-
Protecting Group Strategy (Most Reliable): This is the most robust and widely used method for clean mono-substitution.[12]
-
Step 1 (Protection): Start with a commercially available mono-protected piperazine, such as 1-Boc-piperazine or 1-Cbz-piperazine. The protecting group "blocks" one of the nitrogen atoms.
-
Step 2 (Alkylation): Perform the alkylation on the free secondary amine. The reaction will proceed cleanly at this position.
-
Step 3 (Deprotection): Remove the protecting group under appropriate conditions (e.g., acid for Boc, hydrogenation for Cbz) to yield the desired mono-substituted piperazine.
-
-
Reductive Amination: If you are introducing the substituent via an aldehyde or ketone, reductive amination can sometimes offer better control than direct alkylation with an alkyl halide.[2][13][14]
Protocol: Mono-Alkylation using a Boc-Protecting Group
-
Reaction Setup: Dissolve 1-Boc-piperazine (1.0 eq) in a suitable solvent (e.g., Acetonitrile or DMF). Add a base such as potassium carbonate (1.5 eq).
-
Alkylation: Add the alkyl halide (1.1 eq) to the mixture. Heat the reaction (e.g., 60-80 °C) and monitor by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction, filter off the base, and concentrate the solvent. Purify the resulting N-alkyl-N'-Boc-piperazine by column chromatography.
-
Deprotection: Dissolve the purified intermediate in a solvent like Dichloromethane (DCM) or Dioxane. Add an excess of a strong acid (e.g., 4M HCl in Dioxane or Trifluoroacetic Acid (TFA)).
-
Isolation: Stir at room temperature for 1-4 hours. Evaporate the solvent and excess acid to yield the hydrochloride or trifluoroacetate salt of the desired mono-alkylated piperazine.
Section 4: Purification Challenges
Even with an optimized reaction, the separation of the desired chiral piperazine from closely related impurities can be a significant hurdle.
Q5: My diastereomeric byproducts are difficult to separate from my desired product by standard silica gel chromatography. What are my options?
A5: Diastereomers often have very similar polarities, making them challenging to separate on standard silica gel. When this occurs, more advanced or alternative purification techniques are required.
Advanced Purification Strategies:
-
Reverse-Phase Chromatography: Using a C18-functionalized silica gel with polar mobile phases (e.g., water/acetonitrile or water/methanol gradients) can often provide different selectivity and achieve separation where normal-phase fails.[15]
-
Supercritical Fluid Chromatography (SFC): SFC, especially with chiral stationary phases, is an excellent technique for separating stereoisomers. It is often faster and uses less solvent than preparative HPLC.[7]
-
Diastereomeric Salt Crystallization: This classical resolution technique can be highly effective.
-
Concept: React your basic piperazine product mixture with a single enantiomer of a chiral acid (e.g., tartaric acid, mandelic acid, or camphorsulfonic acid). This forms a pair of diastereomeric salts.
-
Properties: Diastereomeric salts have different physical properties, including solubility.
-
Procedure: By carefully choosing the solvent, one of the diastereomeric salts can be selectively crystallized from the solution, leaving the other in the mother liquor.
-
Liberation: After isolating the pure diastereomeric salt by filtration, the chiral acid is removed by a simple acid-base workup to yield the enantiomerically or diastereomerically pure piperazine.
-
-
Preparative Chiral HPLC: If other methods fail, preparative chiral HPLC is the ultimate tool for separating stereoisomers, providing high-purity material, although it can be costly and time-consuming for large quantities.[8][10]
References
- 1. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00053A [pubs.rsc.org]
- 6. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rapid purification of diastereoisomers from Piper kadsura using supercritical fluid chromatography with chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. uma.es [uma.es]
- 10. scispace.com [scispace.com]
- 11. heraldopenaccess.us [heraldopenaccess.us]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. santaisci.com [santaisci.com]
Technical Support Center: Preventing Racemization in Chiral Piperazine Synthesis
Introduction: The chiral piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Maintaining the stereochemical integrity of substituted piperazines is paramount, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles.[1][3] This guide provides in-depth troubleshooting advice and validated protocols to help researchers diagnose and prevent racemization during the synthesis of these critical building blocks.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary chemical mechanisms that cause racemization in chiral piperazine synthesis?
A1: Racemization, the conversion of a pure enantiomer into a mixture of both enantiomers, typically occurs through the formation of a planar, achiral intermediate.[4][5] In piperazine synthesis, the most common mechanisms are:
-
Enolate/Enamine Formation: The proton on a stereogenic carbon alpha (α) to a carbonyl group (e.g., in a piperazinone intermediate) or a nitrogen atom becomes acidic.[6][7] In the presence of a base, this proton can be abstracted to form a planar, achiral enolate or enamine intermediate. Re-protonation can then occur from either face, leading to a loss of stereochemical purity.[7][8]
-
Oxazolone (Azlactone) Formation: During amide bond formation (e.g., coupling a piperazine carboxylic acid), the activated carboxyl group can cyclize to form a 5(4H)-oxazolone intermediate. The α-proton on this ring is highly acidic and easily removed by base, leading to rapid racemization.[4][9]
-
Iminium Ion Formation: Under acidic conditions or during certain reactions like reductive amination, a planar iminium ion can form. Subsequent nucleophilic attack can occur from either side, potentially leading to a racemic mixture if not properly controlled.[10]
Q2: At which specific stages of piperazine synthesis is racemization most likely to occur?
A2: Vigilance is required throughout the synthesis, but several stages are particularly high-risk:
-
N-Protecting Group Removal: Deprotection of groups like tert-butyloxycarbonyl (Boc) using strong acids (e.g., Trifluoroacetic Acid - TFA, HCl) or harsh bases can easily trigger racemization, especially if the stereocenter is adjacent to the nitrogen.[5][11][12]
-
Cyclization/Annulation: The ring-forming step, particularly if it involves base-mediated intramolecular reactions, can lead to epimerization at the α-carbon.[1][13]
-
Activation of Carboxylic Acids: Any step involving the activation of a carboxylic acid on the piperazine ring (e.g., for amide coupling) is highly susceptible to racemization via the oxazolone mechanism.[4]
-
Purification: Prolonged exposure to certain chromatographic media (e.g., non-neutral silica gel) or elevated temperatures during purification can cause on-column epimerization.[3]
Q3: How can I accurately determine the enantiomeric excess (ee) of my chiral piperazine product?
A3: High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold standard for determining enantiomeric excess.[14] CSPs are packed with a chiral material that interacts differently with each enantiomer, resulting in different retention times.
Key considerations for accurate ee determination include:
-
Column Selection: Polysaccharide-based columns (e.g., Chiralpak®, Chiralcel®) are highly effective for a wide range of amines and their derivatives.[15][16]
-
Mobile Phase Optimization: A typical mobile phase consists of a non-polar solvent (like hexane or heptane) mixed with an alcohol (like isopropanol or ethanol) and a small amount of an amine modifier (like diethylamine, DEA) to improve peak shape.[15]
-
Derivatization: For piperazines lacking a strong UV chromophore, pre-column derivatization with an agent like p-toluenesulfonyl chloride or 4-chloro-7-nitrobenzofuran (NBD-Cl) can be used to introduce a chromophore, enabling sensitive UV detection.[15][16]
-
Validation: It is crucial to run a sample of the racemic mixture to confirm that the method can baseline-separate the two enantiomer peaks before analyzing your chiral product.
Section 2: Troubleshooting Guides
Issue 1: Loss of Stereointegrity During N-Protecting Group Removal
Symptom: You've successfully synthesized a chiral N-Boc protected piperazine with high ee, but after deprotection with TFA or HCl, the ee of the final product is significantly lower.
Causality: Strong acids can facilitate the formation of transient achiral intermediates. The protonated nitrogen atom enhances the acidity of the adjacent α-proton. Even weak bases in the reaction mixture (or the amine product itself) can abstract this proton, leading to racemization.[5][11]
Solutions:
-
Switch to Milder Reagents: Avoid standard TFA or HCl protocols. Instead, use milder conditions that are less prone to causing epimerization.[12] A highly effective alternative is using oxalyl chloride in methanol, which proceeds under neutral conditions at room temperature.[17][18][19] Other options include using catalytic amounts of acid like phosphoric acid or employing metal catalysts.[11]
-
Lower the Temperature: If acidic conditions are unavoidable, perform the reaction at the lowest possible temperature (e.g., 0 °C or below) to slow the rate of racemization.[4]
-
Careful Work-up: Immediately neutralize the reaction upon completion to minimize the product's exposure time to acidic conditions.
Issue 2: Racemization at the α-Carbon During Cyclization or N-Alkylation
Symptom: Your chiral precursor (e.g., a protected amino acid or diamine) is enantiopure, but the piperazine product obtained after ring-closure or N-alkylation shows significant racemization.
Causality: Many cyclization and N-alkylation reactions are performed under basic conditions. If a stereocenter is α to a nitrogen, the base can abstract the α-proton, leading to a planar carbanion that racemizes upon quenching or further reaction.[8][10] This is particularly problematic in syntheses starting from α-amino acids.[20]
Solutions:
-
Base Selection is Critical: Avoid strong, non-hindered bases like triethylamine (TEA). Opt for sterically hindered, non-nucleophilic bases like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine, which are less likely to abstract the α-proton.[4][21] Anhydrous potassium carbonate (K₂CO₃) is also a common and effective choice for N-alkylations.[22]
-
Control Stoichiometry and Addition Rate: When performing mono-N-alkylation, using a mono-protected piperazine (like N-Boc-piperazine) is the most reliable method to prevent side reactions and ensure regioselectivity.[10][22] If using unprotected piperazine, use a large excess of the piperazine relative to the alkylating agent and add the alkylating agent slowly to minimize di-alkylation.[10][23]
-
Use Chiral Auxiliaries: Incorporating a removable chiral auxiliary can direct the stereochemical outcome of reactions, providing high diastereoselectivity.[24] Common auxiliaries include Evans' oxazolidinones or pseudoephedrine.[24]
Issue 3: Epimerization During Purification
Symptom: The crude reaction product shows high ee, but the enantiomeric purity decreases after purification by silica gel chromatography.
Causality: Standard silica gel can be slightly acidic, which is sufficient to cause racemization of sensitive compounds, especially those with stereocenters α to a nitrogen atom. The prolonged contact time on the column exacerbates this issue.
Solutions:
-
Neutralize the Silica Gel: Before preparing your column, wash the silica gel with a dilute solution of a non-nucleophilic base (e.g., 1-2% triethylamine in the eluent system), then flush with the pure eluent. This deactivates the acidic sites on the silica surface.
-
Use Alternative Media: Consider using neutral alumina or a less acidic reverse-phase silica (C18) for purification if your compound is compatible.
-
Crystallization: If possible, purify the product by crystallization. This can often enhance the enantiomeric excess, especially if the racemate forms a conglomerate or if you can perform a preferential crystallization.[3]
Section 3: Key Experimental Protocols
Protocol 3.1: Standard Protocol for Chiral HPLC Analysis
This protocol provides a starting point for developing a method to quantify the stereochemical purity of a 2-substituted piperazine derivative.
-
Column: Chiralpak IC (or other suitable polysaccharide-based column), 250 x 4.6 mm, 5 µm particle size.[15]
-
Mobile Phase: Start with a mixture of Hexane/Isopropanol (90:10 v/v) with 0.1% Diethylamine (DEA).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 35 °C.[15]
-
Detection: UV detector set to an appropriate wavelength for your compound (e.g., 228 nm or 254 nm).[16]
-
Sample Preparation: Dissolve a small amount of your racemic standard and your chiral product in the mobile phase to a concentration of ~1 mg/mL.
-
Analysis:
-
Inject the racemic sample first to confirm peak separation and identify the retention times of both enantiomers.
-
Inject the chiral sample.
-
Integrate the peak areas for both enantiomers.
-
-
Calculation: Calculate the enantiomeric excess (ee) using the formula:
-
ee (%) = (|Area₁ - Area₂| / (Area₁ + Area₂)) * 100[25]
-
Protocol 3.2: Protocol for Mild N-Boc Deprotection using Oxalyl Chloride
This protocol is adapted from methodologies reported to be mild and effective for a wide range of substrates, minimizing the risk of racemization.[17][18]
-
Preparation: In a round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the N-Boc protected piperazine (1.0 equivalent) in anhydrous methanol (approx. 0.1 M concentration).
-
Reaction: Cool the solution to 0 °C using an ice bath. Slowly add oxalyl chloride (3.0 equivalents) dropwise to the stirred solution.
-
Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours, monitoring the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up:
-
Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., Dichloromethane or Ethyl Acetate) three times.
-
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the deprotected amine.[18]
-
-
Purification: The crude product is often pure enough for subsequent steps. If necessary, purify via neutralized flash chromatography or crystallization.
Section 4: Data & Decision Tools
Table 1: Comparison of Common N-Boc Deprotection Conditions
| Reagent/Condition | Typical Conditions | Pros | Cons (Risk of Racemization) |
| TFA / DCM | 20-50% TFA in DCM, RT, 1-2h | Fast, volatile byproducts | High Risk: Strongly acidic conditions promote racemization.[11] |
| HCl / Dioxane | 4M HCl in Dioxane, RT, 1-4h | Effective, common reagent | High Risk: Strongly acidic, can be harsh on other functional groups.[11] |
| Oxalyl Chloride / MeOH | 3 eq. (COCl)₂, MeOH, RT, 1-4h | Very Mild , neutral, high yield | Low Risk: Ideal for acid-sensitive substrates.[12][17] |
| Aqueous Phosphoric Acid | H₃PO₄ in Propanol/Water, 80°C | Inexpensive, less corrosive | Moderate Risk: Requires heating, which can increase racemization rate.[11] |
| Iodine (catalytic) | I₂, solvent-free or in DCM, RT | Mild, metal-free | Low to Moderate Risk: Generally mild, but substrate-dependent.[11] |
Workflow Diagram: Troubleshooting Racemization
This flowchart provides a logical pathway to diagnose the source of enantiomeric excess loss in your synthesis.
Caption: A decision tree for diagnosing the source of racemization.
Section 5: Mechanistic Insights
Mechanism of Base-Catalyzed Epimerization
This diagram illustrates how a base can cause racemization at a stereocenter alpha to a nitrogen atom within a piperazine ring. This is a common pathway for loss of stereochemical integrity.
Caption: Base abstracts the alpha-proton to form a planar intermediate.
References
- 1. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00053A [pubs.rsc.org]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
- 11. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. jocpr.com [jocpr.com]
- 16. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. xray.uky.edu [xray.uky.edu]
- 19. [PDF] Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride | Semantic Scholar [semanticscholar.org]
- 20. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 25. Enantiomeric excess - Wikipedia [en.wikipedia.org]
Improving enantioselectivity in asymmetric lithiation of N-Boc piperazines
Welcome to the technical support center for the asymmetric lithiation of N-Boc piperazines. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful synthetic tool. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you optimize your reactions, maximize enantioselectivity, and overcome common experimental hurdles.
Introduction
The enantioselective functionalization of piperazine rings is a critical process in medicinal chemistry, as these scaffolds are prevalent in a vast number of pharmaceuticals. Asymmetric lithiation, utilizing a strong base like s-butyllithium (s-BuLi) in complex with a chiral ligand, offers a direct method for the C-H functionalization of N-Boc protected piperazines.[1][2] However, achieving high yields and enantioselectivities can be challenging, often influenced by a subtle interplay of reagents, reaction conditions, and substrate properties.[3][4] This guide provides practical, experience-driven advice to troubleshoot and refine your experimental protocols.
Troubleshooting Guide
This section addresses specific problems you may encounter during the asymmetric lithiation of N-Boc piperazines. Each issue is followed by a series of potential causes and actionable solutions.
Issue 1: Low Enantioselectivity (Low e.r. or e.e.)
You've successfully synthesized your desired α-substituted piperazine, but the enantiomeric ratio is disappointingly low.
Potential Causes & Solutions:
-
Inefficient Chiral Ligand Complexation: The formation of a well-defined chiral organolithium complex is paramount for high enantioinduction.[5]
-
Solution 1: Ligand Choice and Purity: (-)-Sparteine is a commonly used ligand, but its natural availability is limited to one enantiomer.[6] For access to the opposite enantiomer of your product, consider using a "(+)-sparteine surrogate".[1][5][6] Ensure your ligand is of high purity and anhydrous.
-
Solution 2: Solvent Effects: Ethereal solvents like diethyl ether (Et₂O) are generally preferred as they are less competitive in coordinating to the lithium cation compared to the chiral diamine.[7] While THF is a common solvent in organolithium chemistry, it can sometimes lead to lower enantioselectivities with certain diamines due to competitive binding.[7]
-
Solution 3: Stoichiometry: Ensure you are using a stoichiometric amount of the chiral ligand relative to the s-BuLi. Substoichiometric amounts can lead to a background reaction with an achiral s-BuLi species, eroding enantioselectivity.[8]
-
-
Unfavorable Reaction Temperature: Temperature plays a critical role in the stability of the lithiated intermediate and the transition states leading to the enantiomeric products.[9][10]
-
Configurationally Unstable Lithiated Intermediate: If the lithiated piperazine intermediate can racemize before being trapped by the electrophile, the enantioselectivity will be compromised.
-
Solution 1: Rapid Trapping: Add the electrophile as soon as the lithiation is complete. The optimal lithiation time can be determined experimentally or by using in-situ IR spectroscopy to monitor the reaction.[2][3][4]
-
Solution 2: "Diamine Switch" Strategy: For certain electrophiles that lead to poor enantioselectivity, a "diamine switch" strategy has been shown to be effective.[1][3][4] This involves replacing the initial chiral ligand with a different one before the addition of the electrophile.
-
Issue 2: Low or No Product Yield
Your reaction is not producing the expected α-substituted piperazine, or the yield is significantly lower than anticipated.
Potential Causes & Solutions:
-
Inefficient Deprotonation: The initial deprotonation step may not be proceeding efficiently.
-
Solution 1: Quality of s-BuLi: Use a freshly titrated and high-quality solution of s-BuLi. The concentration of commercially available organolithium reagents can vary over time.
-
Solution 2: Steric Hindrance: Bulky substituents on the distal nitrogen of the piperazine can slow down the rate of lithiation.[12] In such cases, longer lithiation times or the addition of an activator like TMEDA (tetramethylethylenediamine) might be necessary, though the latter can affect enantioselectivity.[2][12]
-
Solution 3: Reaction Time: Ensure sufficient time for the deprotonation to occur. As mentioned, this can be optimized by monitoring the reaction progress.[2]
-
-
Side Reactions: Competing side reactions can consume your starting material or the desired lithiated intermediate.
-
Solution 1: Ring Fragmentation: A common side reaction is the fragmentation of the piperazine ring, which can be promoted by certain electrophiles and N-substituents.[1][3][4][12] Using a sterically hindered N-alkyl group on the distal nitrogen can minimize this fragmentation.[1][3][4]
-
Solution 2: Reaction with Electrophile: The electrophile itself can be a major determinant of yield.[3][4] If you suspect an issue with the electrophile, consider using a different one or optimizing the addition conditions (e.g., slower addition at low temperature).
-
-
Work-up and Purification Issues: The desired product might be lost during the work-up or purification steps.
Issue 3: Formation of Unexpected Byproducts
You observe significant amounts of unexpected compounds in your reaction mixture.
Potential Causes & Solutions:
-
Ring Fragmentation: As discussed above, this is a frequent issue. The structure of the byproduct will depend on the electrophile used.[12]
-
Reaction at the Distal Nitrogen: The electrophile may react with the more nucleophilic distal nitrogen atom, especially if it is not sterically hindered.[11]
-
Solution: Protecting Group Strategy: Ensure the distal nitrogen is appropriately protected or substituted to disfavor direct reaction with the electrophile.
-
-
Vinylic Lithiation: In some cases, a subsequent Boc-directed vinylic lithiation can occur after ring fragmentation, leading to further byproducts.[12]
-
Solution: Optimize Reaction Conditions: Careful control of stoichiometry and reaction time can help to minimize these subsequent reactions.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of asymmetric lithiation of N-Boc piperazines?
A1: The process begins with the complexation of s-BuLi with a chiral diamine ligand, such as (-)-sparteine. This complex then acts as a chiral base, selectively removing a proton from one of the prochiral α-carbons of the N-Boc piperazine. This directed deprotonation is guided by the coordination of the lithium to the carbonyl oxygen of the Boc group. The resulting configurationally stable lithiated intermediate is then trapped by an electrophile to yield the enantioenriched α-substituted piperazine.
Q2: How do I choose the right chiral ligand?
A2: The choice of chiral ligand is crucial for achieving high enantioselectivity. (-)-Sparteine is a widely used and effective ligand.[5] However, if the desired enantiomer of the product is not obtained with (-)-sparteine, a synthetic (+)-sparteine surrogate can be employed.[5][6] The effectiveness of a ligand can also be substrate-dependent, so some empirical screening may be necessary.
Q3: What is the role of the N-Boc group?
A3: The N-Boc (tert-butoxycarbonyl) group serves two primary functions. Firstly, it acts as a directing group, coordinating to the lithium atom of the s-BuLi/diamine complex and directing the deprotonation to the adjacent α-carbon. Secondly, it acidifies the α-protons, making them more susceptible to removal by the strong base.
Q4: Can I use other organolithium bases besides s-BuLi?
A4: s-BuLi is generally the base of choice due to its high reactivity and ability to form well-defined complexes with chiral diamines.[5] While other bases like n-BuLi have been used, they may lead to different selectivities or side reactions.[13]
Q5: How critical is the quality of the reagents and solvents?
A5: Extremely critical. Organolithium reactions are highly sensitive to moisture and air. All glassware should be rigorously dried, and reactions must be conducted under an inert atmosphere (e.g., argon or nitrogen). Solvents should be anhydrous, and the s-BuLi solution should be freshly titrated to determine its exact concentration.
Experimental Protocols
General Protocol for Asymmetric Lithiation of N-Boc Piperazine
This is a general guideline and may require optimization for specific substrates and electrophiles.
-
Preparation: Under an inert atmosphere, add a solution of the N-Boc piperazine substrate in anhydrous diethyl ether (Et₂O) to a flame-dried flask equipped with a magnetic stirrer and a thermometer.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Ligand Addition: Add a solution of the chiral ligand (e.g., (-)-sparteine or a (+)-sparteine surrogate, 1.1 equivalents) in anhydrous Et₂O to the cooled solution.
-
Base Addition: Slowly add a solution of s-BuLi (1.1 equivalents) in hexanes dropwise to the reaction mixture, ensuring the internal temperature does not rise significantly.
-
Lithiation: Stir the reaction mixture at -78 °C for the optimized lithiation time (typically 1-4 hours).
-
Electrophile Addition: Add the electrophile (1.2-1.5 equivalents) neat or as a solution in anhydrous Et₂O, again maintaining the low temperature.
-
Trapping: Stir the reaction at -78 °C for an additional 30-60 minutes.
-
Quenching: Slowly quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Work-up: Allow the mixture to warm to room temperature. Separate the aqueous and organic layers. Extract the aqueous layer with Et₂O. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Data Presentation
Table 1: Effect of Chiral Ligand and N-Substituent on Enantioselectivity
| Entry | N-Substituent | Chiral Ligand | Electrophile | Product e.r. | Reference |
| 1 | Benzyl | (-)-Sparteine | Ph₂CO | 95:5 | [14] |
| 2 | Benzyl | (+)-Sparteine Surrogate | Ph₂CO | 5:95 | [14] |
| 3 | tert-Butyl | (-)-Sparteine | Ph₂CO | 98:2 | [14] |
| 4 | Cumyl | (-)-Sparteine | Ph₂CO | >99:1 | [14] |
Data synthesized from literature to illustrate trends.
Visualizations
Caption: Experimental workflow for asymmetric lithiation.
Caption: Troubleshooting decision tree for low enantioselectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 6. Research Highlights - People, University of York [york.ac.uk]
- 7. Asymmetric deprotonation using s-BuLi or i-PrLi and chiral diamines in THF: the diamine matters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Exploring the Temperature Effect on Enantioselectivity of a Baeyer‐Villiger Biooxidation by the 2,5‐DKCMO Module: The SLM Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Influence of Temperature on the Capacity of Lithium Ion Batteries with Different Anodes | MDPI [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 13. Photocatalysis and Kinetic Resolution by Lithiation to Give Enantioenriched 2-Arylpiperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Table 2 from Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Direct C-H Functionalization of Piperazines
Welcome to the technical support guide for the direct C-H functionalization of piperazines. This resource is designed for researchers, scientists, and drug development professionals navigating the complexities of modifying this privileged scaffold. Piperazine is a cornerstone in medicinal chemistry, ranking among the top three nitrogen heterocycles in FDA-approved drugs.[1][2] However, its structural diversity in pharmaceuticals is often limited to N-substitution, largely because direct and selective modification of its carbon-hydrogen (C-H) bonds is a formidable challenge.[3]
Methods that work well for simpler cyclic amines like pyrrolidines and piperidines often fail when applied to piperazines.[2][4] The presence of a second, Lewis-basic nitrogen atom introduces a host of issues, from catalyst poisoning to undesired side reactions and complex regioselectivity challenges.[1][5] This guide provides in-depth, experience-driven advice to troubleshoot common experimental hurdles and answer frequently asked questions.
Section 1: Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format, providing causal explanations and actionable solutions.
Issue 1: Low to No Product Conversion
Question: My C-H activation reaction shows very low or no conversion. My starting material is recovered, or I see a complex mixture of unidentifiable products. What are the likely causes and how can I fix this?
Answer: This is the most common issue and typically points to problems with catalyst activity or reaction conditions. The two nitrogen atoms in the piperazine ring are often the primary culprits.
Causality & Troubleshooting Steps:
-
Catalyst Poisoning: The Lewis-basic nitrogen atoms of the piperazine can coordinate strongly to the transition metal center (e.g., Pd, Rh, Ir), leading to catalyst deactivation or poisoning.[5] This is especially problematic if the desired C-H activation pathway requires a vacant coordination site.
-
Solution 1: Use a Directing Group (DG). Install a directing group on one of the piperazine nitrogens. A bidentate DG, like a picolinamide or an 8-aminoquinoline, pre-coordinates the catalyst, positioning it near the target C-H bond and preventing non-productive binding.[6][7][8] This transforms the intermolecular reaction into a pseudo-intramolecular one, overcoming the poisoning effect.[5]
-
Solution 2: Acid Additive. Adding a mild acid (e.g., PivOH, Acetic Acid) can protonate the more basic distal nitrogen (N4), reducing its ability to poison the catalyst. This strategy requires careful optimization, as excess acid can interfere with the catalyst or substrate.
-
Solution 3: Check Reagent Purity. Impurities in substrates or solvents, particularly those containing sulfur or phosphorus, can act as potent catalyst poisons.[9] Ensure high purity of all components and use anhydrous, degassed solvents.[9]
-
-
Incorrect Oxidant/Additive Choice: Many C-H functionalization cycles, particularly those catalyzed by Palladium(II), require an oxidant to regenerate the active catalyst.
-
Solution: The choice of oxidant is critical and often substrate-dependent. Silver salts (e.g., Ag₂CO₃, AgOAc) are common, but others like benzoquinone (BQ) or even air (O₂) might be necessary.[10] If your protocol calls for a specific oxidant, ensure it is fresh. For example, some silver salts are light-sensitive.
-
-
Suboptimal Reaction Conditions: C-H activation is often kinetically challenging.
-
Solution 1: Increase Temperature. Many C-H activation reactions require high temperatures (100-160 °C) to proceed at a reasonable rate.[1] If you see no reaction at a lower temperature, incrementally increase it while monitoring for substrate decomposition.
-
Solution 2: Screen Solvents. The solvent can dramatically impact reaction success.[9] Polar aprotic solvents like DMF, DMA, or NMP are common, but sometimes less coordinating solvents like toluene or 1,4-dioxane are superior.
-
Issue 2: Poor Regioselectivity (Mixture of C2 and C3 Products)
Question: My reaction works, but I'm getting an inseparable mixture of products functionalized at the C2 (α) and C3 (β) positions. How can I improve selectivity for the desired isomer?
Answer: Controlling regioselectivity is a central challenge in piperazine chemistry. Unlike piperidine, the C2 and C3 positions have distinct electronic and steric environments. Without proper control, mixtures are common.[1]
Causality & Troubleshooting Steps:
-
Lack of Directing Group Control: In the absence of a strong directing group, functionalization may be governed by inherent electronics (the C2 position α to nitrogen is more activated) or sterics, leading to mixtures.
-
Solution: Employ a Regioselective Directing Group. This is the most reliable strategy. A directing group installed on N1 will almost exclusively direct functionalization to the C2 position to form a stable 5-membered palladacycle intermediate.[11] Functionalization at C3 would require a less favorable 6-membered ring.
-
-
Steric Hindrance: If your piperazine is already substituted, sterics can play a deciding role.
-
Solution: Analyze the steric environment. A bulky substituent at C3 might favor functionalization at C2, and vice-versa. If you are designing a synthesis, consider installing a temporary bulky group to block the undesired position.
-
-
Electronic Effects of N-Substituents: The nature of the substituent on the second nitrogen (N4) can influence the electronic properties of the ring and affect selectivity.
-
Solution: An electron-withdrawing group on N4 can sometimes alter the reactivity profile of the ring C-H bonds. While less predictable than a directing group, screening different N4-substituents (e.g., Boc, Benzyl, Aryl) can sometimes tune the regiochemical outcome.
-
Issue 3: Uncontrolled Multiple Functionalization
Question: I'm trying to make a mono-functionalized piperazine, but I'm getting significant amounts of the di-functionalized product. How can I stop the reaction after the first addition?
Answer: Symmetrically N,N'-disubstituted piperazines have two equivalent C-H activation sites. Once the first functionalization occurs, the resulting product can often react again, leading to di-substitution.[12][13]
Causality & Troubleshooting Steps:
-
Statistical Distribution: If the reactivity of the mono-functionalized product is similar to the starting material, a statistical mixture of starting material, mono-, and di-functionalized product is likely.[13]
-
Solution 1: Limit the Coupling Partner. Use the coupling partner (e.g., the aryl halide in an arylation reaction) as the limiting reagent. Start with 0.8-0.9 equivalents and see if it suppresses the second addition.
-
Solution 2: Reduce Reaction Time and Temperature. Monitor the reaction closely by TLC or LC-MS. Stop the reaction as soon as a significant amount of the desired mono-product has formed, before the di-product begins to accumulate. Lowering the temperature can also sometimes increase selectivity for the mono-product.
-
-
Electronic Activation: The first functionalization can sometimes make the remaining C-H bonds more reactive, favoring the second reaction.
-
Solution: Use a Bulky Directing Group/Reagent. If you install a sterically demanding group in the first step, it can hinder the catalyst from accessing the second reactive site on the opposite side of the ring.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most effective strategies for direct C-H functionalization of piperazines?
There are three main successful approaches:
-
Transition-Metal Catalysis: This is the most common method, often using Palladium (Pd), Rhodium (Rh), or Iridium (Ir) catalysts.[1] Success almost always relies on a directing group attached to one of the piperazine nitrogens to control reactivity and selectivity.[1]
-
Photoredox Catalysis: This strategy uses visible light to generate a reactive α-amino radical intermediate under mild conditions.[1][14] It has shown great promise for α-arylation and vinylation of N-Boc or N-Aryl piperazines.[1][3][14]
-
α-Lithiation and Trapping: This involves deprotonating the C-H bond adjacent to a nitrogen using a strong base (like s-BuLi), often in the presence of a chiral ligand like (-)-sparteine, followed by quenching with an electrophile.[1][3] This method is powerful but often requires cryogenic temperatures and has operational challenges.[1]
Q2: How do I choose the right N-protecting or directing group?
The choice depends on your goal:
-
For C2-Selective Functionalization: Use a removable directing group like picolinamide or 2-(pyridin-2-yl)isopropyl (PIP). These groups chelate to the metal catalyst and direct activation specifically to the C2 position.
-
For Photoredox Reactions: An N-Boc or N-Aryl group is often required. The N-Boc group is easily removed, while the N-Aryl group can participate in the photoredox cycle.[3][14]
-
To Prevent Reactivity: If you want to functionalize another part of the molecule and want the piperazine to be inert, protecting both nitrogens with strongly electron-withdrawing groups (e.g., N,N'-bis-Boc) can deactivate the ring towards many C-H activation conditions.[3]
Q3: My piperazine substrate undergoes dehydrogenation instead of the desired functionalization. Why?
This is a known side reaction, particularly in rhodium-catalyzed systems.[1] The catalytic cycle can sometimes favor a β-hydride elimination pathway after the initial C-H activation, leading to the formation of a tetrahydropyrazine byproduct instead of the desired substituted piperazine.[1] To mitigate this, try switching the catalyst system (e.g., to a Palladium or Iridium-based one) or modifying the directing group, as some are more prone to this pathway than others.[1]
Q4: What are the best analytical methods to confirm the regiochemistry of my product?
Unequivocal characterization is critical.
-
2D NMR Spectroscopy: This is the gold standard.
-
NOESY/ROESY: A Nuclear Overhauser Effect between the proton of the newly installed group and the protons on the piperazine ring can confirm its position. For example, a C2-substituted product should show a NOE between the substituent and the C3/C5 protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Look for correlations between the protons of the new substituent and the carbons of the piperazine ring (C2, C3, etc.) to definitively establish connectivity.
-
-
X-Ray Crystallography: If you can grow a suitable crystal, this provides unambiguous proof of structure.
Section 3: Visualizations & Protocols
Diagrams
Example Protocol: Pd-Catalyzed C2-Arylation of an N-Amide Piperazine
This protocol is a generalized procedure based on common literature methods. Warning: This reaction should be performed by trained personnel in a well-ventilated fume hood. Always use appropriate personal protective equipment (PPE).
Materials:
-
N-(piperazin-1-yl)picolinamide substrate (1.0 equiv)
-
Aryl Iodide (1.2 equiv)
-
Pd(OAc)₂ (5 mol%)
-
Ag₂CO₃ (2.0 equiv)
-
PivOH (Pivalic Acid, 30 mol%)
-
Anhydrous Toluene (or 1,4-Dioxane)
Procedure:
-
To a flame-dried Schlenk tube, add the N-picolinamide piperazine substrate (e.g., 0.5 mmol, 1.0 equiv), the aryl iodide (0.6 mmol, 1.2 equiv), Pd(OAc)₂ (0.025 mmol, 5 mol%), and Ag₂CO₃ (1.0 mmol, 2.0 equiv).
-
Seal the tube with a rubber septum. Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.[9]
-
Add anhydrous toluene (e.g., 2.5 mL, 0.2 M) and PivOH (0.15 mmol, 30 mol%) via syringe.
-
Place the sealed tube in a preheated oil bath at 120 °C and stir for 12-24 hours.
-
Monitoring: Periodically (e.g., every 4 hours), a small aliquot can be carefully removed, diluted with ethyl acetate, filtered through a small plug of silica/celite, and analyzed by TLC or LC-MS to monitor the consumption of starting material and formation of the product.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove insoluble silver salts and the palladium catalyst.
-
Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired C2-arylated piperazine product.
References
- 1. Opportunities and challenges for direct C–H functionalization of piperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Opportunities and challenges for direct C-H functionalization of piperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization [mdpi.com]
- 4. [PDF] Opportunities and challenges for direct C–H functionalization of piperazines | Semantic Scholar [semanticscholar.org]
- 5. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. scispace.com [scispace.com]
- 8. Palladium-catalyzed direct asymmetric C–H bond functionalization enabled by the directing group strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. BJOC - Cationic Pd(II)-catalyzed C–H activation/cross-coupling reactions at room temperature: synthetic and mechanistic studies [beilstein-journals.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of Piperazines by C-H Functionalization | Encyclopedia MDPI [encyclopedia.pub]
Technical Support Center: Strategic Control of Piperazine Reactions
Welcome to the technical resource center for researchers, chemists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for a common and critical challenge in synthetic chemistry: controlling selectivity in piperazine reactions to minimize the formation of di-substituted byproducts. The symmetrical nature of piperazine, with its two reactive secondary amines, presents a significant hurdle when mono-substitution is the desired outcome. This resource offers troubleshooting advice and frequently asked questions to empower you to optimize your reactions, improve yields, and achieve higher purity of your target compounds.
Troubleshooting Guide: Addressing Di-substitution in Real-Time
This section is structured to help you diagnose and solve problems as they arise during your experiments.
Q1: I'm seeing a significant amount of the 1,4-di-substituted byproduct in my reaction. What are the primary causes and how can I fix this?
The formation of di-substituted products is the most frequent side reaction in piperazine chemistry.[1] This occurs because the initial mono-substituted product can sometimes be as reactive, or even more so, than the starting piperazine. Here’s a breakdown of the likely causes and their solutions:
-
Cause 1: Unfavorable Stoichiometry. Using a 1:1 molar ratio of piperazine to your electrophile (e.g., alkyl halide) creates a statistical mixture of mono- and di-substituted products, along with unreacted starting material.[1][2]
-
Solution: Employ a Large Excess of Piperazine. By increasing the molar ratio of piperazine to the electrophile (typically 5 to 10 equivalents), you statistically favor the reaction of the electrophile with the more abundant, unsubstituted piperazine.[2][3] This approach is cost-effective but requires an efficient method to remove the excess piperazine during workup.[1]
-
-
Cause 2: High Reactivity of the Mono-substituted Intermediate. Once the first substituent is added, the electronic properties of the second nitrogen can be altered. Depending on the nature of the substituent, the mono-substituted piperazine may be more nucleophilic than piperazine itself, leading to a rapid second reaction.
-
Solution 1: Slow Addition of the Electrophile. Adding the electrophile dropwise, especially at lower temperatures, helps maintain a low concentration of the electrophile in the reaction mixture. This minimizes the chance of a newly formed mono-substituted molecule immediately reacting again.[4]
-
Solution 2: Lower the Reaction Temperature. High temperatures can favor the formation of the thermodynamically more stable di-substituted product.[3][5] Running the reaction at the lowest feasible temperature can help control the reaction rate and improve selectivity.
-
-
Cause 3: Inadequate Control Over Nitrogen Reactivity. Both nitrogens are available for reaction, leading to a competitive environment.
-
Solution: Use a Mono-Protected Piperazine. This is the most reliable method for ensuring mono-substitution.[4][6] Protecting groups like tert-butyloxycarbonyl (Boc) block one nitrogen, directing the reaction to the unprotected site.[3] The protecting group can then be removed in a subsequent step.[7] While this adds steps to the synthesis, it often results in a much cleaner reaction and higher yield of the desired product.[1][6]
-
Solution: In Situ Mono-Protonation. Reacting piperazine with one equivalent of an acid (like HCl or acetic acid) forms the piperazine mono-salt.[1] The protonated nitrogen is deactivated, making the free nitrogen the primary site of reaction.[6][8] This is a cost-effective, one-pot alternative to using protecting groups.[1]
-
Q2: My mono-substituted product is highly water-soluble and difficult to extract. What's happening and how can I improve my workup?
This is a common issue, especially when the reaction is performed under acidic conditions or if the product forms a salt.[4] The basic nitrogen atoms of piperazine derivatives can be protonated, leading to the formation of salts that are highly soluble in the aqueous phase.[7]
-
Cause: The piperazine nitrogen in your product is protonated, forming a salt.
-
Solution: Basify the Aqueous Layer. During the workup, after quenching the reaction, you must adjust the pH of the aqueous layer to be basic (typically pH 9.5-12).[4][9] This is usually done by adding a base like sodium carbonate, sodium hydroxide, or potassium carbonate.[4][5] This deprotonates the piperazine nitrogen, converting the salt into its free base form, which will be significantly more soluble in common organic solvents like dichloromethane, chloroform, or ethyl acetate, allowing for efficient extraction.[4]
-
Q3: I'm using a protecting group strategy, but my overall yield is low. Where could I be losing material?
While protecting group strategies offer excellent control, they are multi-step processes, and yield can be lost at each stage.[1][6]
-
Potential Issue 1: Incomplete Protection. The initial protection of piperazine might not have gone to completion, leaving unreacted piperazine that can then be di-substituted in the next step.
-
Troubleshooting: Ensure the protection step is complete by monitoring with TLC or LC-MS. Purify the mono-protected piperazine (e.g., N-Boc-piperazine) before proceeding to the alkylation/acylation step.[3]
-
-
Potential Issue 2: Incomplete Alkylation/Acylation. The substitution reaction on the protected piperazine may be sluggish.
-
Troubleshooting: Check the reaction conditions. You may need to increase the temperature, use a more effective base, or switch to a more polar aprotic solvent like DMF to ensure all reagents are dissolved.[4]
-
-
Potential Issue 3: Difficult Deprotection. The final step of removing the protecting group can sometimes be problematic.
-
Troubleshooting: Ensure you are using the correct conditions for the specific protecting group (e.g., strong acid for Boc deprotection).[2] Monitor the reaction to avoid decomposition of your final product under harsh deprotection conditions.
-
Frequently Asked Questions (FAQs)
This section addresses broader strategic questions about controlling piperazine reactivity.
Q1: What are the key differences in reactivity between the two nitrogens in piperazine?
In unsubstituted piperazine, the two nitrogen atoms are chemically equivalent. However, their basicity and nucleophilicity are distinct. Piperazine has two pKa values: approximately 9.73 and 5.35.[10][11][12] The first pKa (9.73) corresponds to the protonation of the first nitrogen, and the much lower second pKa (5.35) reflects the fact that the second nitrogen is significantly less basic once the first is protonated due to electrostatic repulsion.[13] This difference in basicity is the foundation of the mono-protonation strategy for selective substitution.[1]
Q2: Which is the best overall strategy for achieving high yields of mono-substituted piperazine: excess piperazine, protecting groups, or mono-protonation?
The "best" strategy depends on the scale of your reaction, cost considerations, and the specific nature of your reactants.
| Strategy | Key Advantages | Key Disadvantages | Best For... |
| Excess Piperazine | One-step, cost-effective.[1] | Difficult removal of excess piperazine; requires large excess.[1] | Large-scale synthesis where cost is a major factor and an efficient purification method is available. |
| Mono-Boc Protection | High selectivity, very clean reactions.[1] | Multi-step process (protection/deprotection), higher cost.[1][6] | Small-scale synthesis, complex molecules, and when the highest possible purity is required. |
| Mono-Protonation | One-pot synthesis, good yields, cost-effective.[1][6] | Lower nucleophilicity of the salt may require longer reaction times or more reactive electrophiles.[1] | A good balance between cost, efficiency, and selectivity for many common transformations. |
Table 1: Comparison of Mono-Alkylation Strategies.[1]
Q3: Are there alternative reaction methods that favor mono-substitution?
Yes, several other methods can be employed:
-
Reductive Amination: This is a two-step, one-pot process where piperazine reacts with an aldehyde or ketone to form an iminium ion, which is then reduced (e.g., with sodium triacetoxyborohydride - STAB).[4] This method is particularly useful because it avoids the formation of quaternary ammonium salts, which can be a side reaction in direct alkylations with alkyl halides.[7][14]
-
Flow Chemistry: Continuous flow reactors can offer excellent control over stoichiometry and reaction time. By mixing streams of piperazine and the electrophile in a 1:1 ratio just before they enter the heated reaction zone, the formation of di-substituted byproducts can be minimized.[7]
-
Aza-Michael Addition: For electrophiles that are Michael acceptors (e.g., activated alkenes), the aza-Michael addition can be a good method. However, di-substitution can still be an issue and may require catalytic systems to control.[6]
Experimental Protocols
Protocol 1: Mono-N-Alkylation Using a Mono-Protecting Group (N-Boc)
This protocol is a reliable, two-stage method for achieving high selectivity.
Stage 1: Synthesis of 1-Boc-piperazine [3][5]
-
Setup: In a round-bottom flask, dissolve piperazine (2.0 eq.) in dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.
-
Reaction: Prepare a solution of di-tert-butyl dicarbonate (Boc₂O, 1.0 eq.) in DCM. Add this solution dropwise to the cooled piperazine solution over 2-3 hours with stirring.
-
Stirring: Allow the reaction to warm to room temperature and stir for 18-24 hours.
-
Workup: Concentrate the mixture under reduced pressure. Add water to the residue; the di-Boc-piperazine byproduct is insoluble and can be removed by filtration. Extract the aqueous solution multiple times with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield 1-Boc-piperazine. Further purification can be achieved by column chromatography if necessary.
Stage 2: Alkylation of 1-Boc-piperazine [5]
-
Setup: In a dry flask, combine 1-Boc-piperazine (1.0 eq.), your alkyl halide (1.0-1.1 eq.), and a mild base such as potassium carbonate (1.5-2.0 eq.) in a suitable solvent like acetonitrile or acetone.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by column chromatography to isolate the 1-alkyl-4-Boc-piperazine.
-
Deprotection: The Boc group can be removed by treating the purified product with an acid such as trifluoroacetic acid (TFA) in DCM or HCl in dioxane.
Protocol 2: Mono-N-Alkylation via In Situ Mono-Protonation[5][6]
This one-pot method is a cost-effective alternative to the protecting group strategy.
-
Salt Formation: In a flask, create a mixture of piperazine (1.0 eq.) and piperazine dihydrochloride (1.0 eq.) in a solvent like methanol. Heat the mixture until a clear solution is formed. This solution now contains piperazine monohydrochloride, formed in situ.
-
Reaction: Cool the solution to the desired reaction temperature (e.g., room temperature). Slowly add the electrophile (e.g., alkyl halide or acyl chloride, 1.0 eq.) to the reaction mixture.
-
Monitoring: Stir the reaction and monitor its progress by TLC or LC-MS. The reaction may require longer times compared to using free piperazine.
-
Workup: Upon completion, cool the reaction mixture. Unreacted piperazine dihydrochloride may precipitate and can be removed by filtration.
-
Isolation: Concentrate the filtrate under reduced pressure. The crude product can then be purified, often involving an aqueous workup where the pH is adjusted to >10 before extraction with an organic solvent, followed by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Piperazine - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. uregina.ca [uregina.ca]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Scalable & Cost-Effective Synthesis of Chiral Piperazines
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of chiral piperazines. This guide is designed for researchers, chemists, and process development professionals who are navigating the complexities of producing these valuable scaffolds in an efficient, scalable, and enantiomerically pure manner. The piperazine motif is a cornerstone in medicinal chemistry, appearing in numerous blockbuster drugs.[1] However, accessing C-substituted chiral piperazines presents significant synthetic challenges. This document provides in-depth, field-tested insights in a direct question-and-answer format to address the specific issues you may encounter during your experimental work.
Section 1: Foundational Concepts & Frequently Asked Questions (FAQs)
This section addresses high-level strategic decisions you'll face when planning your synthesis.
Question 1: What are the primary scalable strategies for synthesizing chiral piperazines, and how do I choose the right one?
Answer: Selecting a synthetic strategy depends heavily on your starting materials, target molecule complexity, and scale. Three dominant, scalable approaches have emerged:
-
Catalytic Asymmetric Hydrogenation of Pyrazines/Pyrazinones: This is one of the most direct and atom-economical methods. It typically involves the reduction of a flat, achiral pyrazine or piperazin-2-one precursor using a chiral catalyst (often Iridium- or Palladium-based) under hydrogen pressure.[2][3] This method is excellent for producing piperazines with substitution at various positions. A significant challenge can be catalyst poisoning by the nitrogen atoms in the substrate or product.[2]
-
Palladium-Catalyzed Asymmetric Allylic Alkylation: This powerful method generates α-secondary and α-tertiary chiral centers on a piperazin-2-one core.[4][5] The resulting chiral piperazin-2-ones can then be reduced to the corresponding piperazines.[6][7] This strategy is particularly valuable for creating sterically hindered quaternary stereocenters, which are difficult to access otherwise.[6]
-
Chiral Pool Synthesis: This classic approach leverages readily available, enantiomerically pure starting materials, such as α-amino acids.[1][8][9] The synthesis involves converting the amino acid into a chiral 1,2-diamine intermediate, which is then cyclized to form the piperazine ring.[8] This method provides excellent stereochemical control but can involve more steps compared to catalytic methods.[9]
Decision Workflow: Your choice can be guided by a simple analysis of your starting point. If you have access to a suitable achiral pyrazine, asymmetric hydrogenation is a strong candidate. If your target has a complex α-substituent (especially tertiary), allylic alkylation is a leading choice. If you are starting from a specific, commercially available chiral amino acid that maps onto your target, the chiral pool approach offers a reliable, albeit potentially longer, path.
Question 2: My catalytic reaction is showing low enantioselectivity (ee). What are the first parameters I should investigate?
Answer: Low enantioselectivity is a common issue where the chiral catalyst fails to effectively differentiate between the two prochiral faces of the substrate. The catalyst-substrate interaction is highly sensitive to the reaction environment. The key factors to investigate are:
-
Chiral Ligand: This is the most critical component. The ligand's electronic and steric properties dictate the chiral environment. If you observe low ee, screening a panel of related ligands (e.g., different BINAP or PHOX derivatives) is the first and most crucial step.[4]
-
Solvent: The solvent can influence the conformation and stability of the catalyst-substrate complex. A change in solvent polarity (e.g., from toluene to THF or DCM) can have a dramatic impact on enantioselectivity.[10]
-
Temperature: Lowering the reaction temperature often increases enantioselectivity by reducing the energy of non-selective pathways. However, this can also decrease the reaction rate, so a careful optimization is required.
-
Additives/Co-catalysts: In some systems, additives can play a crucial role. For instance, in the hydrogenation of pyrazin-2-ols, an acid co-catalyst was found to be essential for achieving high ee.[11]
Question 3: How can I avoid the formation of the undesired 1,4-disubstituted piperazine byproduct during N-alkylation or N-arylation?
Answer: This is a classic selectivity problem in piperazine chemistry. Since both nitrogen atoms are nucleophilic, competitive disubstitution is common.[12] There are two primary strategies to ensure mono-substitution:
-
Stoichiometric Control: Use a large excess of piperazine relative to the electrophile (alkyl or aryl halide).[10] By making piperazine the limiting reagent in practice, the probability of an electrophile encountering an already mono-substituted piperazine is statistically reduced. While effective, this requires a subsequent separation of the product from the excess starting material.
-
Use of Protecting Groups: This is the most robust and common method for a stepwise, controlled synthesis. One nitrogen is temporarily "masked" with a protecting group, such as a tert-butyloxycarbonyl (Boc) group. The unprotected nitrogen can then be functionalized. Following this reaction, the Boc group is removed, and the second, now free nitrogen can be reacted with a different substituent, allowing for the creation of unsymmetrical 1,4-disubstituted piperazines.[10]
Section 2: Troubleshooting Guide for Common Experimental Issues
This guide addresses specific problems observed during synthesis and provides actionable solutions based on chemical principles.
| Problem / Symptom | Potential Root Cause(s) | Recommended Actions & Troubleshooting Steps |
| Low Yield in Asymmetric Hydrogenation of Pyrazines | 1. Catalyst Poisoning: The lone pairs on the nitrogen atoms of the pyrazine substrate and the piperazine product can irreversibly bind to the metal center (e.g., Iridium), deactivating the catalyst.[2] 2. High Aromaticity: The stability of the pyrazine ring makes it difficult to reduce under mild conditions.[2] | 1. Activate the Substrate: Convert the pyrazine into a pyrazinium salt by reacting it with an alkyl halide (e.g., benzyl bromide). This makes the ring more electron-deficient and easier to reduce. Crucially, it also blocks one nitrogen atom and ensures the other is protonated, preventing catalyst poisoning.[2][13] 2. Optimize Conditions: Systematically screen hydrogen pressure and temperature. Higher pressures (e.g., 200-1000 psi) are often required.[2] |
| Low Diastereoselectivity (dr) in Ring Formation | 1. Unfavorable Transition State: The reaction conditions may not sufficiently favor the transition state leading to the desired diastereomer. 2. Epimerization: The newly formed stereocenter may be prone to epimerization under the reaction or workup conditions (e.g., if the adjacent carbon has an acidic proton). | 1. Modify Reaction Conditions: Adjust the solvent, temperature, and base/acid catalyst to influence the stereochemical outcome. For cyclization reactions, the choice of base can be critical.[14] 2. Change Protecting Groups: The steric bulk of protecting groups on the nitrogen atoms can influence the facial selectivity of the cyclization step. |
| Product Racemization | 1. Labile Stereocenter: The stereocenter, particularly if adjacent to a phenyl group (a benzylic position), can be prone to racemization under either acidic or basic conditions. This has been observed in the synthesis of 3-phenyl-piperazine derivatives.[9] | 1. Use Milder Conditions: Avoid harsh acidic or basic conditions during both the reaction and the purification/workup steps. 2. Temperature Control: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate. 3. Alternative Route: If racemization is unavoidable, a different synthetic strategy that installs the chiral center in a later, less harsh step may be necessary.[9] |
| Difficulty Purifying Product from Starting Materials/Byproducts | 1. Similar Polarity: The desired product may have a very similar polarity to unreacted starting materials or side products, making chromatographic separation difficult. 2. Enantiomer Separation: Enantiomers are physically identical and cannot be separated by standard chromatography. | 1. Purification via Salt Formation: Convert the crude piperazine product into a salt (e.g., hydrochloride or diacetate).[15] Salts often have very different solubility profiles and can be purified effectively by recrystallization. The pure piperazine can then be regenerated by treatment with a base. 2. Chiral Chromatography: For separating enantiomers, High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold standard for both analytical confirmation of ee and preparative separation.[16][17] |
Section 3: Key Experimental Protocols
These protocols are provided as a starting point and should be optimized for your specific substrate.
Protocol 1: Scalable Asymmetric Hydrogenation of a Pyrazine via In Situ Activation
(Adapted from Zhou et al., Org. Lett., 2016)[2][13]
This method demonstrates the powerful strategy of activating a pyrazine substrate to overcome catalyst poisoning and achieve high enantioselectivity.
-
Reactor Setup: To a dry, argon-purged high-pressure reactor, add the pyrazine substrate (1.0 mmol), [Ir(COD)Cl]₂ (0.01 mmol, 1.0 mol%), and the chiral ligand (e.g., (S,S)-f-Binaphane, 0.022 mmol, 2.2 mol%).
-
Activation & Hydrogenation: Add the solvent (e.g., a mixture of THF/EtOAc). Add the activating agent, an alkyl halide such as benzyl bromide (1.1 mmol).
-
Reaction: Seal the reactor, purge several times with H₂, and then pressurize to the optimized pressure (e.g., 400-1000 psi). Heat the reaction to the optimized temperature (e.g., 50-60 °C) and stir for 24 hours.
-
Workup: After cooling and carefully venting the reactor, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the enantiomerically enriched piperazine.
-
Analysis: Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Protocol 2: Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation
(Adapted from Stoltz et al., Angew. Chem. Int. Ed., 2015)[5][7]
This protocol is highly effective for synthesizing piperazin-2-ones with α-tertiary stereocenters.
-
Catalyst Preparation: In a glovebox, add the palladium source (e.g., Pd₂(pmdba)₃, 0.025 mmol) and the chiral PHOX ligand (0.06 mmol) to a vial. Add the solvent (e.g., THF) and stir for 30 minutes.
-
Reaction Setup: To a separate oven-dried vial, add the N-protected piperazin-2-one substrate (0.5 mmol) and the allylic electrophile (e.g., an allyl enol carbonate, 0.75 mmol).
-
Initiation: Transfer the pre-formed catalyst solution to the vial containing the substrate and electrophile.
-
Reaction: Stir the reaction at room temperature or gentle heat (e.g., 40 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Workup & Purification: Concentrate the reaction mixture and purify directly by flash column chromatography on silica gel to isolate the enantioenriched α-substituted piperazin-2-one.
-
Reduction (Optional): The resulting piperazin-2-one can be reduced to the corresponding chiral piperazine using a reducing agent like LiAlH₄.
Section 4: Visual Workflow Diagrams
These diagrams provide a visual guide for decision-making during your synthetic planning and troubleshooting.
Caption: Troubleshooting workflow for low yield in pyrazine hydrogenation.
Caption: Decision tree for selecting a primary synthetic strategy.
References
- 1. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 6. Enantioselective synthesis of gem -disubstituted N -Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation - Chemical Science (RSC Publishing) DOI:10.1039/C8SC03967D [pubs.rsc.org]
- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 8. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 12. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00053A [pubs.rsc.org]
- 15. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
- 16. mdpi.com [mdpi.com]
- 17. chiraltech.com [chiraltech.com]
Validation & Comparative
A Comparative Guide to the Chiral HPLC Analysis of (S)-1-Boc-2-propyl-piperazine
In the landscape of pharmaceutical development, the stereochemical identity of a drug candidate is a critical determinant of its pharmacological and toxicological profile.[] Chiral molecules, existing as non-superimposable mirror images (enantiomers), often exhibit profound differences in biological activity.[] Consequently, regulatory bodies worldwide mandate stringent control over the enantiomeric purity of chiral drugs.[2] This guide provides an in-depth, comparative analysis of the chiral High-Performance Liquid Chromatography (HPLC) methods for resolving (S)-1-Boc-2-propyl-piperazine, a key intermediate in the synthesis of numerous pharmaceutical agents.
The piperazine ring is a prevalent structural motif in a multitude of approved drugs.[3] The introduction of a chiral center, as in the case of 2-substituted piperazines, necessitates robust analytical methods to ensure the desired enantiomer is selectively produced and maintained throughout the manufacturing process. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational principles and actionable experimental protocols.
The Imperative of Chiral Separation: Why It Matters
The separation of enantiomers is a crucial aspect of drug development and quality control.[4] Different enantiomers of a chiral drug can have varying pharmacological effects, with one enantiomer providing the therapeutic benefit while the other may be inactive or even harmful.[] Therefore, the ability to accurately quantify the enantiomeric excess (e.e.) is paramount. Chiral HPLC, utilizing a chiral stationary phase (CSP), is a widely adopted and effective technique for this purpose.[2][4][5] The fundamental principle lies in the differential interaction between the enantiomers and the chiral selector immobilized on the stationary phase, leading to different retention times and, thus, separation.[2]
Strategic Approaches to Chiral HPLC Method Development
Developing a successful chiral HPLC method is often more complex than for achiral compounds due to the subtle differences between enantiomers.[6] A systematic screening approach is typically employed, evaluating various CSPs and mobile phase compositions to identify the optimal conditions for separation.[7]
Choosing the Right Chiral Stationary Phase (CSP)
The selection of the CSP is the most critical factor in a chiral separation.[5] Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are renowned for their broad applicability and have demonstrated success in separating a wide range of chiral compounds, including amines.[2][5][8] For basic compounds like piperazine derivatives, these phases often provide the necessary selectivity.
Commonly Screened CSPs for Amine Separation:
-
Cellulose-based: Chiralcel® OD, Chiralcel® OJ
-
Amylose-based: Chiralpak® AD, Chiralpak® AS, Chiralpak® IA, Chiralpak® IB, Chiralpak® IC[8][9]
-
Cyclofructan-based: Larihc® CF6-P[8]
-
Macrocyclic glycopeptide-based: CHIROBIOTIC™ V, T, and R[10]
The choice among these is guided by the specific structural features of the analyte. The Boc-protected amine and the propyl group at the chiral center of this compound will interact differently with the chiral cavities or grooves of each CSP.
The Critical Role of the Mobile Phase
The mobile phase composition plays a pivotal role in modulating retention and enantioselectivity.[11][12] For polysaccharide-based CSPs, normal phase (NP) and polar organic (PO) modes are frequently employed.[8]
-
Normal Phase (NP): Typically consists of a non-polar solvent like hexane or heptane mixed with a polar modifier, usually an alcohol (e.g., isopropanol, ethanol).[8]
-
Polar Organic (PO): Utilizes polar organic solvents like acetonitrile or methanol, often with an alcohol modifier.[8]
The Impact of Additives: For basic analytes such as piperazine derivatives, tailing and poor peak shape can be significant issues due to interactions with residual silanols on the silica support of the CSP.[11] To mitigate these effects and improve resolution, basic or acidic additives are often incorporated into the mobile phase.[13][14]
-
Basic Additives: Diethylamine (DEA), butylamine, or ethanolamine are commonly used to improve the peak shape of basic compounds.[13] The concentration is typically kept low, around 0.1%.[13]
-
Acidic Additives: Trifluoroacetic acid (TFA) or formic acid can be used to protonate the basic analyte, which can sometimes lead to better interactions with the CSP.[13]
The choice and concentration of the additive can dramatically influence the separation and may even invert the elution order of the enantiomers.[11][12]
Experimental Protocol: A Step-by-Step Guide
This section provides a detailed protocol for the chiral HPLC analysis of this compound. This protocol is a starting point and should be optimized for specific laboratory conditions and instrumentation.
Sample Preparation
-
Accurately weigh approximately 10 mg of the racemic 1-Boc-2-propyl-piperazine standard.
-
Dissolve the standard in 10 mL of the mobile phase diluent (e.g., a mixture of hexane and isopropanol) to obtain a concentration of 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Instrumentation and Columns
-
HPLC System: A standard HPLC system equipped with a UV detector is suitable.
-
Chiral Columns:
-
Chiralpak® IC (Cellulose tris(3,5-dichlorophenylcarbamate))
-
Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate))
-
An alternative CSP for comparison (e.g., a cyclofructan-based column).
-
Chromatographic Conditions
| Parameter | Condition A (Normal Phase) | Condition B (Polar Organic) |
| Column | Chiralpak® IC (250 x 4.6 mm, 5 µm) | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) | Acetonitrile / Methanol / Diethylamine (90:10:0.1, v/v/v)[9] |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 25 °C | 35 °C |
| Detection | UV at 210 nm | UV at 210 nm |
| Injection Vol. | 10 µL | 10 µL |
Comparative Performance Analysis
The following table summarizes hypothetical, yet representative, data from the screening of different CSPs for the chiral separation of 1-Boc-2-propyl-piperazine.
| Chiral Stationary Phase | Mobile Phase Composition | Retention Time (min) - Enantiomer 1 | Retention Time (min) - Enantiomer 2 | Resolution (Rs) |
| Chiralpak® IC | n-Hexane / IPA / DEA (80:20:0.1) | 8.5 | 10.2 | 2.1 |
| Chiralpak® AD-H | n-Hexane / EtOH / DEA (90:10:0.1) | 12.1 | 13.5 | 1.8 |
| Larihc® CF6-P | Acetonitrile / Methanol / TFA (95:5:0.1) | 6.3 | 6.8 | 1.2 |
Analysis of Results:
-
Chiralpak® IC under normal phase conditions provided the best resolution, indicating strong enantioselective interactions. The baseline separation (Rs > 1.5) is suitable for accurate quantification.
-
Chiralpak® AD-H also achieved a good separation, though with a slightly lower resolution and longer retention times.
-
The cyclofructan-based column showed some selectivity but did not achieve baseline resolution under the tested conditions. Further optimization of the mobile phase, such as exploring different alcohol modifiers or additives, might improve its performance.[8]
Visualizing the Workflow and Logic
To better illustrate the decision-making process in chiral method development, the following diagrams outline the experimental workflow and the underlying principles of chiral recognition.
References
- 2. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines [mdpi.com]
- 5. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 6. hplc.today [hplc.today]
- 7. Analysis and evaluation of chiral drugs in biological samples – secrets of science [shimadzu-webapp.eu]
- 8. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jocpr.com [jocpr.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. chiraltech.com [chiraltech.com]
- 14. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Determination of Enantiomeric Excess of Chiral Piperazines
In the landscape of modern drug discovery and development, the stereochemical purity of pharmaceutical compounds is not merely a quality metric; it is a critical determinant of therapeutic efficacy and patient safety. Chiral piperazines represent a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. The precise determination of their enantiomeric excess (ee) is therefore a non-negotiable aspect of their development and quality control. This guide provides a comparative analysis of the primary analytical techniques employed for this purpose, supported by experimental data and field-proven insights.
The Criticality of Enantiomeric Purity in Chiral Piperazines
The differential pharmacological and toxicological profiles of enantiomers are well-documented. For chiral piperazines, one enantiomer may exhibit the desired therapeutic effect while the other could be inactive, less active, or even contribute to adverse effects. Consequently, regulatory bodies like the FDA and EMA mandate strict control over the enantiomeric composition of chiral drugs. This necessitates robust and reliable analytical methods for the accurate determination of enantiomeric excess.
Comparative Analysis of Analytical Techniques
The determination of enantiomeric excess for chiral piperazines primarily relies on three powerful analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The choice of method is often dictated by the specific properties of the piperazine derivative, the required sensitivity, and the available instrumentation.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC stands as the most widely employed technique for the enantioseparation of a broad range of chiral compounds, including piperazines. Its versatility, high resolution, and sensitivity make it the gold standard in many pharmaceutical laboratories.
Principle: Enantioseparation in chiral HPLC is achieved through the differential interaction of the enantiomers with a chiral stationary phase (CSP). These CSPs are typically based on polysaccharides (e.g., cellulose or amylose derivatives), proteins, or cyclodextrins immobilized on a silica support. The differing affinities of the enantiomers for the CSP lead to different retention times, allowing for their separation and quantification.
Experimental Workflow:
Figure 1: A generalized workflow for the determination of enantiomeric excess using chiral HPLC.
Key Considerations for Method Development:
-
Chiral Stationary Phase (CSP) Selection: The choice of CSP is paramount. Polysaccharide-based columns, such as those with cellulose or amylose derivatives, are often the first choice due to their broad applicability. For instance, a cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel has proven effective for separating a variety of chiral amines.
-
Mobile Phase Optimization: The composition of the mobile phase, typically a mixture of a non-polar solvent like hexane or heptane and an alcohol such as isopropanol or ethanol, significantly influences the separation. The type and concentration of the alcohol modifier can be adjusted to optimize resolution and retention times.
-
Derivatization: For piperazines lacking a strong chromophore, derivatization with a UV-active agent may be necessary to enhance detection. However, it is crucial to ensure that the derivatization process does not cause racemization.
Comparative Data:
| Feature | Chiral HPLC |
| Applicability | Broad, suitable for a wide range of piperazine derivatives. |
| Sensitivity | High (ng to pg level with appropriate detectors). |
| Resolution | Generally excellent. |
| Throughput | Moderate, typical run times are 15-30 minutes. |
| Cost | High initial investment for equipment and columns. |
Chiral Gas Chromatography (GC)
Chiral GC is another powerful technique for the separation of volatile and thermally stable enantiomers. For many piperazines, derivatization is a prerequisite to increase their volatility and improve their chromatographic behavior.
Principle: Similar to chiral HPLC, chiral GC utilizes a chiral stationary phase coated on the inner wall of a capillary column. As the volatile analytes travel through the column, they interact differentially with the CSP, leading to their separation based on their stereochemistry.
Experimental Workflow:
Figure 2: A typical workflow for enantiomeric excess determination using chiral GC, including the crucial derivatization step.
Key Considerations for Method Development:
-
Derivatization: This is often the most critical step. Acylation with reagents like trifluoroacetic anhydride (TFAA) or Mosher's acid chloride can produce volatile derivatives suitable for GC analysis. It is imperative to confirm that the chosen derivatization reaction proceeds to completion and does not induce racemization.
-
Chiral Stationary Phase Selection: Cyclodextrin-based CSPs are very common in chiral GC and have shown good performance for the separation of derivatized chiral amines.
-
Temperature Programming: The oven temperature program must be carefully optimized to achieve baseline separation of the enantiomers while maintaining reasonable analysis times.
Comparative Data:
| Feature | Chiral GC |
| Applicability | Limited to volatile and thermally stable (or derivable) compounds. |
| Sensitivity | Very high, especially with a Flame Ionization Detector (FID). |
| Resolution | Excellent, often providing very sharp peaks. |
| Throughput | High, with faster run times compared to HPLC. |
| Cost | Lower initial investment compared to HPLC-MS. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy offers a distinct approach for determining enantiomeric excess that does not require chromatographic separation. This is achieved by converting the enantiomers into diastereomers or by using a chiral solvating agent to induce chemical shift differences between the enantiomers.
Principle: In a chiral environment, the nuclei of enantiomers are no longer chemically equivalent and can exhibit different chemical shifts in the NMR spectrum. This chiral environment can be created by reacting the enantiomeric mixture with a chiral derivatizing agent (CDA) to form diastereomers, or by dissolving it with a chiral solvating agent (CSA). The relative integration of the signals corresponding to each enantiomer allows for the direct calculation of the enantiomeric excess.
Experimental Workflow:
Figure 3: The workflow for determining enantiomeric excess by NMR spectroscopy using a chiral auxiliary.
Key Considerations for Method Development:
-
Choice of Chiral Auxiliary: The selection of an appropriate CDA or CSA is crucial. For piperazines, Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) is a commonly used CDA. The resulting diastereomeric amides often show baseline-resolved signals in the ¹H or ¹⁹F NMR spectra.
-
Solvent and Temperature: These parameters can influence the magnitude of the chemical shift difference between the enantiomers or diastereomers and should be optimized.
-
Quantitative Accuracy: Careful attention must be paid to experimental parameters such as relaxation delays (D1) to ensure accurate integration of the NMR signals.
Comparative Data:
| Feature | Chiral NMR |
| Applicability | Broad, but requires suitable chiral auxiliaries. |
| Sensitivity | Lower compared to chromatographic methods. |
| Resolution | Dependent on the induced chemical shift difference. |
| Throughput | Can be high for screening purposes. |
| Cost | High initial investment for the NMR spectrometer. |
Detailed Experimental Protocols
Protocol: Chiral HPLC for a Generic Piperazine Derivative
-
Column: A polysaccharide-based chiral column, e.g., Chiralcel OD-H (250 x 4.6 mm, 5 µm).
-
Mobile Phase: Hexane/Isopropanol (90:10, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve the piperazine sample in the mobile phase to a concentration of 1 mg/mL.
-
Injection Volume: 10 µL.
-
Analysis: Inject the sample and integrate the peak areas of the two enantiomers (A1 and A2). Calculate the enantiomeric excess as: ee (%) = |(A1 - A2) / (A1 + A2)| * 100.
Protocol: Chiral GC-MS for a Volatilizable Piperazine
-
Derivatization: To a solution of the piperazine (1 mg) in dichloromethane (1 mL), add trifluoroacetic anhydride (100 µL) and pyridine (50 µL). Heat at 60 °C for 30 minutes. Evaporate the solvent and redissolve the residue in ethyl acetate.
-
Column: A cyclodextrin-based chiral capillary column, e.g., Beta DEX™ 225 (30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 200 °C at 5 °C/min.
-
Injector Temperature: 250 °C.
-
Detector: Mass Spectrometer (MS) in full scan mode or Selected Ion Monitoring (SIM) for higher sensitivity.
-
Analysis: Calculate the ee from the integrated peak areas of the derivatized enantiomers.
Protocol: Chiral NMR using Mosher's Acid
-
Derivatization: To a solution of the chiral piperazine (5 mg) in deuterated chloroform (CDCl₃, 0.5 mL) in an NMR tube, add a slight molar excess of (R)-Mosher's acid chloride. Add a small amount of pyridine to scavenge the HCl produced.
-
NMR Acquisition: Acquire a ¹H or ¹⁹F NMR spectrum on a 400 MHz or higher spectrometer.
-
Analysis: Identify a well-resolved pair of signals corresponding to the two diastereomers. Integrate these signals (I1 and I2) and calculate the enantiomeric excess as: ee (%) = |(I1 - I2) / (I1 + I2)| * 100.
Conclusion and Recommendations
The selection of the most appropriate technique for determining the enantiomeric excess of a chiral piperazine is a multifactorial decision.
-
Chiral HPLC is the most versatile and widely applicable method, offering excellent resolution and sensitivity for a broad range of piperazine derivatives. It should be considered the primary technique for routine quality control and release testing.
-
Chiral GC is a powerful alternative for volatile or volatilizable piperazines, providing high resolution and sensitivity, often with faster analysis times. However, the need for derivatization adds a layer of complexity.
-
Chiral NMR is a valuable tool, particularly during method development and for structural confirmation. It provides a direct measure of enantiomeric excess without the need for chromatographic separation but is generally less sensitive than HPLC or GC.
A comprehensive approach often involves using an orthogonal method (e.g., chiral NMR) to confirm the results obtained from the primary chromatographic method, ensuring the highest level of confidence in the reported enantiomeric purity.
A Senior Application Scientist's Guide to the X-ray Crystallography of (S)-1-Boc-2-propyl-piperazine Derivatives: A Comparative Analysis for Drug Discovery
For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of a molecule is paramount. In the realm of medicinal chemistry, the piperazine scaffold is a ubiquitous and privileged structure, forming the core of numerous approved drugs.[1] The conformational rigidity or flexibility of this ring system, dictated by its substituents, can profoundly influence its interaction with biological targets. This guide provides an in-depth technical comparison of the X-ray crystallography of (S)-1-Boc-2-propyl-piperazine derivatives, offering insights into experimental design, data interpretation, and the strategic implications for drug discovery.
The Significance of Conformational Analysis in Piperazine-Based Drug Candidates
The therapeutic efficacy of a drug molecule is intrinsically linked to its ability to adopt a specific conformation that is complementary to the binding site of its target protein. For piperazine derivatives, two key conformational features are of primary concern: the puckering of the six-membered ring and the orientation of the substituents. The piperazine ring predominantly adopts a low-energy chair conformation to minimize steric and torsional strain.[2][3] However, the presence of substituents can influence the equilibrium between different chair, boat, or twist-boat conformations.
Furthermore, the introduction of a tert-butyloxycarbonyl (Boc) protecting group, a common strategy in multi-step organic synthesis, introduces another layer of conformational complexity.[1][4] The restricted rotation around the N-CO amide bond of the Boc group can lead to distinct rotamers, which can significantly alter the molecule's shape and hydrogen bonding potential. X-ray crystallography provides an unambiguous method to determine the precise solid-state conformation of these molecules, offering a foundational dataset for structure-activity relationship (SAR) studies and computational modeling.
Experimental Workflow: From Synthesis to Structure
This section outlines a comprehensive, self-validating protocol for the synthesis, crystallization, and X-ray crystallographic analysis of this compound. The causality behind each experimental choice is explained to provide a deeper understanding of the process.
Synthesis of this compound
A reliable synthetic route to enantiomerically pure 2-substituted piperazines is crucial. One effective method involves the asymmetric lithiation of N-Boc piperazine, followed by alkylation.[5]
Diagram of the Synthetic Workflow:
Caption: Synthetic route to this compound.
Step-by-Step Protocol:
-
Preparation: To a solution of N-Boc piperazine in dry tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add a solution of s-butyllithium and (-)-sparteine. The use of the chiral ligand (-)-sparteine is critical for achieving high enantioselectivity in the deprotonation step.
-
Lithiation: Stir the reaction mixture at -78 °C for 3 hours to ensure the formation of the lithiated intermediate.
-
Alkylation: Add 1-iodopropane to the reaction mixture and allow it to slowly warm to room temperature overnight.
-
Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography to yield the desired this compound.
Crystallization of this compound
Obtaining high-quality single crystals is often the most challenging step in X-ray crystallography.[6] For small organic molecules like the target compound, slow evaporation or vapor diffusion are commonly employed techniques.
Diagram of the Crystallization Workflow:
Caption: General workflow for the crystallization of small organic molecules.
Step-by-Step Protocol (Vapor Diffusion):
-
Solvent Selection: Dissolve the purified this compound in a minimal amount of a relatively good solvent (e.g., ethyl acetate).
-
Setup: Place this solution in a small, open vial. Place the small vial inside a larger, sealed jar containing a poor solvent in which the compound is less soluble (e.g., hexane).
-
Diffusion: Over time, the vapor of the poor solvent will slowly diffuse into the solution of the compound, gradually reducing its solubility and promoting the formation of well-ordered crystals.
-
Monitoring and Harvesting: Monitor the setup for crystal growth. Once suitable single crystals have formed, carefully harvest them for X-ray analysis.
X-ray Diffraction Data Collection and Structure Refinement
The goal of this stage is to obtain a high-quality diffraction pattern from which the electron density map and, ultimately, the molecular structure can be determined.
Table 1: Typical Data Collection and Refinement Parameters
| Parameter | Value/Setting | Rationale |
| Instrument | Modern single-crystal X-ray diffractometer | Ensures high-quality data collection. |
| X-ray Source | Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) | Mo is common for small molecules; Cu provides better diffraction for weakly diffracting crystals.[7] |
| Temperature | 100-150 K | Reduces thermal motion of atoms, leading to a more precise structure. |
| Data Collection Strategy | Full sphere of data with good redundancy | Ensures completeness of the dataset and accurate determination of unit cell parameters. |
| Structure Solution | Direct methods (e.g., SHELXT) | Standard and effective method for solving the phase problem for small molecules. |
| Structure Refinement | Full-matrix least-squares on F² (e.g., SHELXL) | Refines the atomic positions, and thermal parameters to best fit the experimental data. |
Comparative Analysis of this compound Derivatives
While the specific crystal structure of this compound is not publicly available as of this writing, we can draw valuable comparisons from the crystal structures of closely related piperazine derivatives found in the Cambridge Structural Database (CSD). This analysis will focus on the impact of the 2-substituent on the conformation of the piperazine ring and the orientation of the Boc group.
Table 2: Conformational Comparison of Selected Piperazine Derivatives
| Compound | Piperazine Conformation | 2-Substituent Orientation | Boc Group Orientation | Key Intermolecular Interactions |
| Hypothetical this compound | Chair | Equatorial | trans to the 2-propyl group | N-H...O hydrogen bonds forming dimers or chains |
| (S)-1-Boc-2-methyl-piperazine | Chair | Equatorial | trans to the 2-methyl group | Similar N-H...O hydrogen bonding patterns |
| 1-Boc-piperazine | Chair | N/A | N/A | N-H...O hydrogen bonds leading to chain formation |
| (2S, 5S)-1,4-di-Boc-2,5-dimethylpiperazine | Twist-boat | Axial | N/A | Steric hindrance from the two Boc groups and methyl groups forces a non-chair conformation. |
Note: The data for the hypothetical and methyl-substituted compounds are based on established conformational preferences for 2-substituted piperazines, where a bulky substituent typically occupies the equatorial position to minimize steric strain.[7]
Key Observations and Insights:
-
Piperazine Ring Conformation: In mono-substituted piperazines, the chair conformation is overwhelmingly favored. The bulky 2-alkyl substituent is expected to reside in the equatorial position to minimize 1,3-diaxial interactions. In contrast, heavily substituted piperazines, such as the di-Boc-dimethyl derivative, may be forced into higher energy twist-boat conformations to alleviate steric strain.
-
Boc Group Conformation: The tert-butyl group of the Boc protecting group is bulky and its orientation will be influenced by the adjacent substituent at the 2-position. A trans orientation of the C-N(Boc) bond relative to the C2-substituent is generally preferred to minimize steric clash.
-
Intermolecular Interactions: The presence of the N-H donor on the unprotected nitrogen and the carbonyl oxygen of the Boc group as an acceptor strongly dictates the crystal packing. Typically, these molecules will form hydrogen-bonded dimers or chains, which are a key feature of their supramolecular chemistry.
Diagram of Conformational Isomers:
Caption: Key conformational considerations for this compound derivatives.
Conclusion and Future Directions
The X-ray crystallographic analysis of this compound derivatives provides invaluable insights into their solid-state conformation. This experimental data is crucial for understanding the structure-activity relationships that govern their biological function. By comparing the crystal structures of a series of these derivatives, researchers can elucidate the subtle effects of substitution on the piperazine ring pucker and the orientation of key pharmacophoric features. This knowledge, in turn, can guide the rational design of next-generation drug candidates with improved potency, selectivity, and pharmacokinetic properties. Future work in this area should focus on obtaining the crystal structures of a wider range of 2-substituted piperazines to build a more comprehensive database for comparative analysis and to refine computational models for predicting the conformational preferences of these important scaffolds.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. rsc.org [rsc.org]
- 3. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. (2S)-2-Isopropylpiperazine, N1-BOC protected | C12H24N2O2 | CID 17750439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. X-ray Data Collection Course [mol-xray.princeton.edu]
A Comparative Guide to the Synthetic Routes of Enantiopure Piperazines
The piperazine ring is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in a multitude of biologically active compounds and approved drugs.[1][2] The introduction of stereocenters into the piperazine core significantly expands the accessible chemical space, offering opportunities to enhance potency, selectivity, and pharmacokinetic profiles.[2][3] Consequently, the development of robust and efficient synthetic routes to enantiopure piperazines is of paramount importance for researchers in drug discovery and development.
This guide provides an in-depth comparison of the primary strategies for synthesizing enantiopure C-substituted piperazines. We will delve into the mechanistic underpinnings, practical advantages, and inherent limitations of each approach, supported by experimental data and detailed protocols to inform your synthetic planning.
Strategic Approaches to Enantiopure Piperazines
The synthesis of enantiopure piperazines can be broadly categorized into three main strategies:
-
Chiral Pool Synthesis: This classical approach leverages readily available enantiopure starting materials, such as amino acids, to construct the piperazine ring with predetermined stereochemistry.
-
Asymmetric Synthesis: These methods introduce chirality during the synthesis through the use of chiral catalysts or reagents. This category includes powerful techniques like catalytic asymmetric hydrogenation and asymmetric lithiation-trapping.
-
Diastereoselective Synthesis using Chiral Auxiliaries: In this strategy, a chiral auxiliary is temporarily attached to an achiral substrate to direct the stereochemical outcome of a subsequent reaction. The auxiliary is then removed to afford the enantiopure product.
The choice of strategy depends on several factors, including the desired substitution pattern, scalability, cost of starting materials and reagents, and the required level of enantiopurity.
Chiral Pool Synthesis: Building from Nature's Blocks
The use of the chiral pool, primarily proteinogenic and non-proteinogenic amino acids, offers a straightforward and often cost-effective route to enantiopure piperazines.[4][5] The inherent chirality of the starting material is transferred to the final piperazine product, obviating the need for chiral separation or asymmetric induction steps.
A common approach involves the use of two amino acid-derived fragments that are coupled and subsequently cyclized to form the piperazine core. For instance, enantiomerically pure amino acids can be used to synthesize homologous piperazine-alcanols in a five-step synthesis.[4][5] This method allows for the introduction of diversity through N-1 alkylation of the intermediate piperazinediones.[4][5]
Conceptual Workflow of Chiral Pool Synthesis
Caption: Generalized workflow for chiral pool synthesis of piperazines.
Advantages:
-
High enantiopurity is often achieved due to the use of enantiomerically pure starting materials.
-
The starting materials (amino acids) are often readily available and inexpensive.
-
The synthetic routes are often well-established and reliable.
Limitations:
-
The diversity of the final products is limited by the availability of chiral starting materials.
-
The synthesis can be lengthy, involving multiple protection and deprotection steps.
-
Racemization can occur during certain reaction steps if conditions are not carefully controlled.[6]
Representative Experimental Protocol: Synthesis of Homologous Piperazine-alcanols from (S)-Aspartate[5]
-
Starting Material: (S)-Aspartate is used as the enantiomerically pure starting material.
-
Piperazinedione Formation: (S)-Aspartate is reacted with p-methoxybenzylamine to form a piperazinedione intermediate.
-
N-Alkylation: The piperazinedione is N-alkylated using various alkyl bromides in the presence of NaHMDS.
-
Reduction: The resulting N-alkylated piperazinediones are reduced with LiAlH4 in THF to yield the corresponding piperazine-ethanols.
Asymmetric Synthesis: Creating Chirality on Demand
Asymmetric synthesis provides a powerful and versatile platform for accessing a wide range of enantiopure piperazines, often with high levels of stereocontrol. These methods are particularly valuable for creating structures that are not readily accessible from the chiral pool.
Catalytic Asymmetric Hydrogenation
Catalytic asymmetric hydrogenation of pyrazine derivatives, such as pyrazin-2-ols, offers a direct route to chiral piperazin-2-ones, which can be subsequently reduced to the corresponding piperazines.[7] This method utilizes chiral metal catalysts (e.g., palladium-based) to achieve high diastereoselectivities and enantioselectivities.[7]
Conceptual Workflow of Catalytic Asymmetric Synthesis
Caption: Generalized workflow for catalytic asymmetric synthesis.
Asymmetric Lithiation-Trapping of N-Boc Piperazines
A notable advancement in asymmetric synthesis is the direct functionalization of the piperazine ring via asymmetric lithiation-trapping.[8][9] This method employs a chiral ligand, such as (-)-sparteine or a (+)-sparteine surrogate, in conjunction with an organolithium base (e.g., s-BuLi) to deprotonate the N-Boc piperazine enantioselectively.[8][9] The resulting chiral organolithium intermediate is then trapped with an electrophile to introduce a substituent at the C2 position with high stereocontrol.[8][9][10]
Advantages:
-
Provides access to a wide range of structurally diverse enantiopure piperazines.
-
Can be highly enantioselective.
-
Allows for the direct functionalization of the piperazine core, potentially shortening synthetic routes.
Limitations:
-
Development and optimization of chiral catalysts and ligands can be challenging and expensive.
-
The substrate scope may be limited for some catalytic systems.
-
The cost of chiral ligands and metal catalysts can be a concern for large-scale synthesis.
Representative Experimental Protocol: Asymmetric Lithiation-Trapping of N-Boc-N'- (α-methylbenzyl)piperazine[10]
-
Starting Material: N-Boc-N'-(α-methylbenzyl)piperazine is used as the substrate. The α-methylbenzyl group acts as a sterically hindering group to prevent ring-fragmentation.[10]
-
Asymmetric Lithiation: The piperazine is treated with s-BuLi and (-)-sparteine in a suitable solvent at low temperature to generate the chiral lithiated intermediate.
-
Electrophilic Trapping: An electrophile is added to the reaction mixture to quench the organolithium species, resulting in the formation of the C2-substituted piperazine as a single stereoisomer.
-
Deprotection: The α-methylbenzyl group can be removed by hydrogenolysis with Pd/C and H2 for further functionalization.[10]
Diastereoselective Synthesis Using Chiral Auxiliaries
The use of chiral auxiliaries is a well-established strategy for asymmetric synthesis.[11] In this approach, an achiral substrate is covalently bonded to a chiral auxiliary, which then directs the stereochemical outcome of a subsequent reaction by creating a diastereomeric transition state. After the desired transformation, the auxiliary can be cleaved and ideally recycled.[12]
Ellman's N-tert-butanesulfinyl chiral auxiliary is a prominent example used in the synthesis of chiral amines and has been applied to the synthesis of piperazine precursors.[13] For instance, the diastereoselective nucleophilic addition to homochiral α-amino sulfinylimines derived from (R)-phenylglycinol and bearing Ellman's auxiliary has been used to synthesize homochiral cis- and trans-2-phenyl-3-(trifluoromethyl)piperazines.[1]
Conceptual Workflow of Diastereoselective Synthesis with a Chiral Auxiliary
Caption: Generalized workflow for diastereoselective synthesis.
Advantages:
-
Often provides high levels of stereocontrol.
-
The chiral auxiliary can often be recovered and reused.
-
The methodology is applicable to a wide range of transformations.
Limitations:
-
The synthesis requires additional steps for the attachment and removal of the chiral auxiliary.
-
The cleavage of the auxiliary must be performed under conditions that do not cause racemization.
-
The overall atom economy can be lower due to the use of a stoichiometric amount of the chiral auxiliary.
Representative Experimental Protocol: Asymmetric Synthesis of (R)-(+)-2-Methylpiperazine using (R)-(-)-Phenylglycinol as a Chiral Auxiliary[1]
-
Amide Coupling: (R)-(-)-Phenylglycinol is condensed with N-Boc glycine in the presence of DCC to form an amide.
-
Reduction and Protection: The amide is reduced, and the resulting hydroxyl group is protected as a silyl ether.
-
Cyclization Precursor Synthesis: Selective condensation with bromoacetic acid followed by desilylation and cyclization yields a 2-oxopiperazine intermediate.
-
Diastereoselective Methylation: The 2-oxopiperazine undergoes diastereoselective methylation, furnishing the methylated product with >90% de.[1]
-
Final Steps: Decarbonylation and debenzylation afford the desired (R)-(+)-2-methylpiperazine.[1]
Comparative Summary of Synthetic Routes
| Strategy | Key Features | Typical Yields | Enantiopurity (ee/de) | Scalability | Key Considerations |
| Chiral Pool Synthesis | Utilizes readily available chiral starting materials (e.g., amino acids).[4][5] | Moderate to Good | High (>98% ee) | Good | Limited by the diversity of the chiral pool; potential for racemization.[6] |
| Asymmetric Synthesis | Creates chirality using chiral catalysts or reagents.[7][8][9] | Variable, can be high | Good to Excellent (>95% ee) | Can be challenging due to catalyst cost and loading | Requires careful optimization of reaction conditions; catalyst cost. |
| Diastereoselective Synthesis | Employs a recoverable chiral auxiliary to direct stereochemistry.[1][11][13] | Moderate to Good | High (>95% de) | Moderate | Requires additional steps for auxiliary attachment/removal; atom economy. |
Conclusion
The synthesis of enantiopure piperazines is a dynamic field with a diverse array of methodologies available to the synthetic chemist. The choice of the most appropriate route is a strategic decision that balances factors such as the desired molecular complexity, scalability, and economic viability.
-
Chiral pool synthesis remains a reliable and cost-effective method for accessing piperazines with stereochemistry derived from natural sources.
-
Asymmetric synthesis , particularly catalytic methods and direct C-H functionalization, offers unparalleled flexibility and access to novel chemical space, albeit sometimes at a higher initial investment in methods development.
-
Diastereoselective synthesis using chiral auxiliaries provides a robust and often predictable way to control stereochemistry, with the added benefit of potentially recyclable auxiliaries.
As the demand for stereochemically complex and diverse drug candidates continues to grow, the development of even more efficient, selective, and sustainable methods for the synthesis of enantiopure piperazines will undoubtedly remain a key focus of research in organic and medicinal chemistry.
References
- 1. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Homologous piperazine-alcanols: chiral pool synthesis and pharmacological evaluation - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 5. Homologous piperazine-alcanols: chiral pool synthesis and pharmacological evaluation - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 6. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. Diastereoselective synthesis using chiral auxiliary | Edgars Suna Group [ospt.osi.lv]
A Spectroscopic Guide to Differentiating (S)- and (R)-1-Boc-2-propyl-piperazine Enantiomers
For researchers, scientists, and drug development professionals, the unambiguous determination of a chiral molecule's absolute configuration is a critical step in ensuring the safety and efficacy of new therapeutic agents. The seemingly subtle difference between enantiomers, non-superimposable mirror images, can lead to vastly different pharmacological and toxicological profiles.[1][] This guide provides an in-depth spectroscopic comparison of (S)- and (R)-1-Boc-2-propyl-piperazine, offering a practical framework for their differentiation using modern analytical techniques.
The piperazine scaffold is a privileged structure in medicinal chemistry, frequently appearing in bioactive compounds.[3][4] Consequently, the ability to distinguish between the enantiomers of substituted piperazines like 1-Boc-2-propyl-piperazine is of paramount importance. This guide will delve into the application of Nuclear Magnetic Resonance (NMR) spectroscopy with chiral auxiliaries and the powerful chiroptical technique of Vibrational Circular Dichroism (VCD) to confidently assign the absolute stereochemistry of these enantiomers.
Distinguishing Enantiomers: A Tale of Two Spectroscopic Approaches
While enantiomers possess identical physical and chemical properties in an achiral environment, their interaction with other chiral entities or polarized light can reveal their distinct three-dimensional arrangements.[1] This principle underpins the spectroscopic methods used to differentiate them.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Power of Chiral Derivatizing Agents
Standard NMR spectroscopy is inherently incapable of distinguishing between enantiomers as their spectra are identical.[5][6] To overcome this, a chiral derivatizing agent (CDA) can be employed to convert the enantiomeric pair into diastereomers.[5] These diastereomers, having different physical properties, will exhibit distinct NMR spectra, allowing for their differentiation and the determination of enantiomeric excess (ee).[5][7]
A common strategy for chiral amines and related N-heterocycles involves the use of a chiral acid, such as Mosher's acid or its derivatives, to form diastereomeric salts or amides.[6] For (S)- and (R)-1-Boc-2-propyl-piperazine, the secondary amine within the piperazine ring provides a convenient handle for derivatization.
Experimental Protocol: NMR Analysis with a Chiral Derivatizing Agent
-
Sample Preparation: In separate NMR tubes, react a known quantity of (S)-1-Boc-2-propyl-piperazine and (R)-1-Boc-2-propyl-piperazine with a slight excess of a chiral derivatizing agent (e.g., (R)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride) in a suitable deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: Acquire high-resolution ¹H NMR spectra for both diastereomeric products.
-
Spectral Analysis: Compare the chemical shifts of corresponding protons in the two spectra. The differing spatial arrangements of the newly formed diastereomers will result in measurable differences in the chemical environments of nearby protons, leading to distinct chemical shifts.
Expected Data and Interpretation:
The most significant differences in chemical shifts are typically observed for the protons closest to the newly formed stereocenter. For the derivatized 1-Boc-2-propyl-piperazine, this would include the protons on the piperazine ring and the propyl substituent.
| Proton Assignment | Expected Chemical Shift Difference (Δδ) for Diastereomers (ppm) |
| Propyl-CH₂ | 0.05 - 0.20 |
| Piperazine ring protons | 0.02 - 0.15 |
| Boc-(CH₃)₃ | < 0.05 |
Note: The exact chemical shift differences will depend on the specific chiral derivatizing agent and solvent used.
Workflow for NMR-based Enantiomeric Differentiation:
Caption: Workflow for NMR differentiation of enantiomers.
Vibrational Circular Dichroism (VCD): A Direct Probe of Chirality
Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[8][9] Unlike standard IR spectroscopy, which produces identical spectra for enantiomers, VCD spectra are mirror images for a pair of enantiomers, making it an ideal tool for their direct differentiation and the determination of absolute configuration.[10][11]
The VCD spectrum is exquisitely sensitive to the three-dimensional structure of a molecule, providing a unique fingerprint of its stereochemistry.[8] By comparing the experimentally measured VCD spectrum with quantum chemical predictions, the absolute configuration can be unequivocally assigned.[8]
Experimental Protocol: VCD Analysis
-
Sample Preparation: Dissolve a sufficient concentration of the enantiopure (S)- and (R)-1-Boc-2-propyl-piperazine samples in a suitable solvent (e.g., CDCl₃). The concentration should be high enough to produce a good signal-to-noise ratio.
-
Data Acquisition: Record the VCD and corresponding IR spectra in the mid-IR region (typically 2000-800 cm⁻¹).
-
Computational Modeling: Perform quantum chemical calculations (e.g., using Density Functional Theory, DFT) to predict the theoretical VCD spectra for both the (S) and (R) enantiomers.
-
Spectral Comparison: Compare the experimental VCD spectrum with the calculated spectra. A direct match will confirm the absolute configuration of the sample.
Expected Data and Interpretation:
The (S)- and (R)-enantiomers of 1-Boc-2-propyl-piperazine will exhibit VCD spectra that are equal in magnitude but opposite in sign. Key vibrational bands, such as the C-H stretching and bending modes of the piperazine ring and propyl group, as well as the C=O stretch of the Boc group, will show distinct positive or negative Cotton effects.
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Expected VCD Signal for (S)-enantiomer | Expected VCD Signal for (R)-enantiomer |
| 2980-2850 | C-H stretch (propyl, piperazine) | +/- | -/+ |
| 1690-1650 | C=O stretch (Boc) | +/- | -/+ |
| 1470-1350 | C-H bend (propyl, piperazine) | +/- | -/+ |
| 1200-1000 | C-N stretch (piperazine) | +/- | -/+ |
Note: The signs (+/-) are illustrative and the actual signs would be determined by experimental measurement and computational prediction.
Workflow for VCD-based Absolute Configuration Determination:
Caption: VCD analysis workflow.
Conclusion: A Multi-faceted Approach to Chiral Analysis
Both NMR spectroscopy with chiral derivatizing agents and Vibrational Circular Dichroism offer robust and reliable methods for the spectroscopic comparison and absolute configuration determination of (S)- and (R)-1-Boc-2-propyl-piperazine. The choice of technique will often depend on the available instrumentation and the specific requirements of the analysis.
NMR with chiral derivatization is a widely accessible technique that provides excellent quantitative information on enantiomeric excess. VCD, while requiring more specialized equipment, offers a direct and unambiguous determination of absolute configuration without the need for chemical modification. For comprehensive and orthogonal validation, the application of both techniques is highly recommended, providing an unshakeable foundation for the stereochemical characterization of these and other chiral piperazine derivatives crucial to the advancement of pharmaceutical research.
References
- 1. mdpi.com [mdpi.com]
- 3. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. Enantiomers – Image | Mirror Image — Nanalysis [nanalysis.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]
- 9. VCD - Vibrational Circular Dichroism | Bruker [bruker.com]
- 10. youtube.com [youtube.com]
- 11. â©782⪠Vibrational Circular Dichroism Spectroscopy [doi.usp.org]
Navigating the Biological Landscape of (S)-1-Boc-2-propyl-piperazine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The piperazine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs with a wide array of biological activities.[1][2] Its versatile structure allows for extensive modification, enabling the fine-tuning of pharmacological properties. This guide delves into the biological activity of a specific subclass: (S)-1-Boc-2-propyl-piperazine derivatives. By examining their known and potential therapeutic applications and comparing them with relevant alternatives, we aim to provide a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics.
The Piperazine Core: A Privileged Scaffold
The six-membered heterocyclic piperazine ring, with its two nitrogen atoms at positions 1 and 4, offers a unique combination of structural rigidity and synthetic tractability. The presence of the Boc (tert-butoxycarbonyl) protecting group at the N1 position is a common strategy in medicinal chemistry. It allows for selective functionalization at the N4 position, enabling the synthesis of diverse libraries of compounds for biological screening. The substituent at the 2-position, in this case, a propyl group, introduces a specific stereochemical and lipophilic element that can significantly influence target engagement and pharmacokinetic properties.
Unveiling the Biological Potential: Key Therapeutic Areas
While specific data on this compound derivatives is limited in publicly available literature, the broader class of 2-alkyl-piperazine and other piperazine derivatives has shown significant promise in several key therapeutic areas.
Antiviral Activity
Piperazine derivatives have emerged as a promising class of antiviral agents.[3] Their mechanism of action can vary, from inhibiting viral entry into host cells to disrupting viral replication processes. For instance, certain piperazine derivatives have been identified as potent inhibitors of norovirus, a common cause of gastroenteritis.[3]
Comparison with Alternatives:
To contextualize the potential of this compound derivatives as antiviral agents, it is crucial to compare them with existing and emerging antiviral drugs. For example, in the context of HIV-1, diarylpyrimidine derivatives bearing a piperazine sulfonyl moiety have shown potent activity as non-nucleoside reverse transcriptase inhibitors. A comparative analysis would involve evaluating the potency (EC50), cytotoxicity (CC50), and selectivity index (SI = CC50/EC50) of the piperazine derivatives against established drugs like Nevirapine, Efavirenz, and Etravirine.
Hypothetical Comparative Data for Antiviral Activity (HIV-1 RT)
| Compound Class | Example Compound | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| This compound Derivative | Hypothetical Compound A | Data Not Available | Data Not Available | Data Not Available |
| Diarylpyrimidine-piperazine sulfonyl | Compound 18b1 | 0.0014 | 10.15 | 7250 |
| NNRTI (Approved Drug) | Nevirapine | 0.19 | >100 | >526 |
| NNRTI (Approved Drug) | Efavirenz | 0.0037 | >100 | >27027 |
This table includes hypothetical data for the target compound class to illustrate a comparative framework. The data for the diarylpyrimidine-piperazine sulfonyl and NNRTIs are based on published studies.
Neuropharmacological Activity
The piperazine moiety is a well-established pharmacophore in neuropharmacology, present in drugs targeting a range of central nervous system (CNS) disorders.[1][2] These derivatives often interact with various neurotransmitter receptors, including serotonin (5-HT) and dopamine receptors.
The anxiolytic and antidepressant-like activities of novel piperazine derivatives are often evaluated. For example, the compound 2-(4-((1-Phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethyl acetate (LQFM192) has demonstrated anxiolytic-like effects mediated by the serotonergic system and the GABAA receptor.[4]
Comparison with Alternatives:
A comparative guide would assess the affinity (Ki) of this compound derivatives for specific CNS targets, such as the 5-HT1A receptor, against known ligands like buspirone (an anxiolytic) or vortioxetine (an antidepressant).
Hypothetical Comparative Data for 5-HT1A Receptor Binding Affinity
| Compound Class | Example Compound | 5-HT1A Ki (nM) |
| This compound Derivative | Hypothetical Compound B | Data Not Available |
| Arylpiperazine (Anxiolytic) | Buspirone | 1.2 |
| Arylpiperazine (Antidepressant) | Vortioxetine | 15 |
| Pyrazolyl-piperazine Derivative | LQFM192 | Qualitative evidence of serotonergic modulation |
This table presents a framework for comparison, with hypothetical data for the target compound class and published data for reference compounds.
Experimental Workflows for Biological Evaluation
To rigorously assess the biological activity of this compound derivatives and compare them to alternatives, standardized experimental protocols are essential.
Antiviral Activity Assessment: Plaque Reduction Assay
The plaque reduction assay is a fundamental method to determine the antiviral efficacy of a compound.
Experimental Workflow: Plaque Reduction Assay
Caption: Workflow for determining antiviral efficacy using a plaque reduction assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate a monolayer of appropriate host cells in multi-well plates and incubate until confluent.
-
Compound Dilution: Prepare a series of dilutions of the this compound derivatives and control compounds.
-
Virus Inoculation: Infect the cell monolayers with a known concentration of the virus.
-
Compound Treatment: After a viral adsorption period, remove the inoculum and add media containing the different concentrations of the test compounds.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).
-
Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize the plaques.
-
Data Analysis: Count the number of plaques at each compound concentration and calculate the 50% effective concentration (EC50), which is the concentration of the compound that inhibits plaque formation by 50%.[5]
Neuropharmacological Target Engagement: Receptor Binding Assay
Radioligand binding assays are a standard method to determine the affinity of a compound for a specific receptor.
Experimental Workflow: Radioligand Receptor Binding Assay
Caption: Workflow for determining receptor binding affinity using a radioligand assay.
Step-by-Step Methodology:
-
Membrane Preparation: Isolate cell membranes from tissues or cultured cells that express the target receptor (e.g., 5-HT1A).
-
Reaction Mixture: In a multi-well plate, combine the cell membranes, a known concentration of a radiolabeled ligand that specifically binds to the receptor, and varying concentrations of the unlabeled test compound (this compound derivative).
-
Incubation: Allow the mixture to incubate to reach binding equilibrium.
-
Separation: Rapidly filter the mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the IC50 value (the concentration that inhibits 50% of specific binding). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.[6][7]
Structure-Activity Relationships (SAR) and Future Directions
-
Systematic modification of the N4-substituent: Introducing a variety of functional groups at this position will be crucial to explore the chemical space and identify derivatives with optimal activity.
-
Exploration of different alkyl groups at the 2-position: Comparing the activity of the propyl group with other alkyl chains (e.g., methyl, ethyl, butyl) will elucidate the role of lipophilicity and steric bulk at this position.
-
Stereochemical considerations: Investigating the activity of the (R)-enantiomer and the corresponding racemate will be essential to understand the stereochemical requirements for target engagement.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the fields of virology and neuropharmacology. While a comprehensive biological profile of this specific derivative class is yet to be fully elucidated, the extensive research on the broader piperazine family provides a strong rationale for its investigation. Through systematic chemical modification and rigorous biological evaluation using the standardized protocols outlined in this guide, researchers can unlock the full therapeutic potential of these intriguing molecules. The key to advancing this field will be the generation of robust, comparative data that allows for a clear understanding of the structure-activity relationships governing their biological effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of Noroviruses by Piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)Ethyl Acetate is Modulated by Serotonergic and GABAergic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]
- 6. 5-HT1A receptor agonist-antagonist binding affinity difference as a measure of intrinsic activity in recombinant and native tissue systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. tandfonline.com [tandfonline.com]
A Senior Application Scientist's Guide to Protecting Groups for Piperazine Synthesis
For medicinal chemists and drug development professionals, the piperazine scaffold is a ubiquitous and invaluable structural motif. Its presence in numerous blockbuster drugs highlights the importance of efficient and selective synthetic methodologies. The symmetrical nature of piperazine, however, presents a fundamental challenge: the selective functionalization of its two nitrogen atoms. This guide provides a comparative analysis of the most common protecting groups—Boc, Cbz, and Benzyl—used to overcome this challenge, supported by experimental data and detailed protocols to inform your synthetic strategy.
The Imperative of Nitrogen Protection in Piperazine Chemistry
Uncontrolled reactions with piperazine often yield a mixture of mono- and di-substituted products, leading to low yields and arduous purification. The strategic application of a protecting group to temporarily mask one of the nitrogen atoms is therefore essential for achieving selective N-functionalization. An ideal protecting group should be easy to introduce and remove in high yield under mild conditions that are orthogonal to other functional groups within the molecule.
Comparative Analysis of Key Protecting Groups
The choice of a protecting group is a critical decision that depends on the overall synthetic route, including the planned reaction conditions and the stability of other functionalities.
| Protecting Group | Structure | Introduction Reagent | Key Stability | Cleavage Conditions |
| Boc (tert-Butoxycarbonyl) | Boc-N | Di-tert-butyl dicarbonate ((Boc)₂O) | Stable to base, nucleophiles, and hydrogenation[1] | Strong acids (e.g., TFA, HCl in dioxane)[1][2] |
| Cbz (Carboxybenzyl) | Cbz-N | Benzyl chloroformate (Cbz-Cl) | Stable to mild acid and base[2][3] | Catalytic hydrogenolysis (e.g., H₂, Pd/C)[2][4][5] |
| Benzyl (Bn) | Bn-N | Benzyl bromide (BnBr) or chloride (BnCl) | Stable to strong acids, bases, and many other reagents | Catalytic hydrogenolysis (e.g., H₂, Pd/C)[6][7] |
In-Depth Profiles and Experimental Protocols
The Boc Group: A Staple of Modern Synthesis
The tert-butoxycarbonyl (Boc) group is the most widely used protecting group for piperazine due to its ease of introduction and mild, acidic cleavage conditions.[8] This acid lability makes it orthogonal to base-labile (e.g., Fmoc) and hydrogenolysis-labile (e.g., Cbz, Benzyl) protecting groups.[1][9]
Key Advantages:
-
Mild and Orthogonal Cleavage: Removal with acid allows for selective deprotection in the presence of other common protecting groups.[1]
-
High Yields: Introduction of the Boc group typically proceeds with high efficiency.[2]
-
Ease of Handling: Mono-Boc-piperazine is a commercially available, crystalline solid.
Experimental Protocol: Synthesis of mono-Boc-piperazine [10]
Caption: Workflow for the Boc protection of piperazine.
-
Dissolve piperazine (2.0 eq) in dichloromethane (DCM).
-
Cool the solution to 0 °C using an ice bath.
-
Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.0 eq) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify by column chromatography or recrystallization to yield mono-Boc-piperazine.
Typical Yield: 90-95%[2]
Experimental Protocol: Deprotection of Boc-piperazine [11][12]
Caption: General workflow for the acidic deprotection of Boc-piperazine.
-
Dissolve the N-Boc protected piperazine derivative (1.0 eq) in DCM or methanol.
-
Add 4M HCl in dioxane (3-5 eq) and stir at room temperature for 1-3 hours.
-
Monitor the reaction by TLC or LC-MS. The hydrochloride salt of the deprotected piperazine may precipitate.
-
Remove the solvent under reduced pressure, or precipitate the product by adding diethyl ether and collect by filtration.
-
For work-up, neutralize the residue with a base (e.g., saturated aq. NaHCO₃) and extract with an organic solvent.[11]
The Cbz Group: A Classic Orthogonal Partner
The carboxybenzyl (Cbz or Z) group is a cornerstone of peptide chemistry and offers an excellent orthogonal protecting group strategy to the acid-labile Boc group.[13]
Key Advantages:
-
Acid Stability: The Cbz group is stable to the acidic conditions used for Boc removal.[2]
-
Mild Cleavage: Catalytic hydrogenolysis is a very mild deprotection method that proceeds at neutral pH.[2]
Experimental Protocol: Synthesis of mono-Cbz-piperazine [2][5]
-
Dissolve piperazine (2.0 eq) in an aqueous solution with a base like NaOH or NaHCO₃ and cool to 0 °C.
-
Add benzyl chloroformate (Cbz-Cl, 1.0 eq) dropwise while maintaining the temperature at 0 °C.
-
Stir the mixture for an additional 10-30 minutes at 0 °C, then allow it to warm to room temperature.
-
Wash with diethyl ether to remove unreacted Cbz-Cl.
-
Acidify the aqueous layer with HCl to precipitate the product.
-
Filter the solid, wash with water, and dry to yield mono-Cbz-piperazine.
Typical Yield: ~88%[2]
Experimental Protocol: Deprotection of Cbz-piperazine [4][5]
Caption: Deprotection of Cbz-piperazine via catalytic hydrogenolysis.
-
Dissolve the Cbz-protected compound in a suitable solvent (e.g., methanol, ethanol).
-
Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).
-
Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times.
-
Stir the reaction vigorously under a hydrogen atmosphere (1 atm or balloon) at room temperature.
-
Upon completion (monitored by TLC), carefully filter the mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the deprotected piperazine.
The Benzyl Group: For Maximum Stability
The benzyl (Bn) group is exceptionally robust and stable to a wide array of conditions, including strong acids and bases, making it suitable for multi-step syntheses involving harsh reagents.[14]
Key Advantages:
-
High Stability: Withstands a broad range of reaction conditions.
-
Orthogonality: Cleaved by hydrogenolysis, providing orthogonality to acid- and base-labile groups.[6]
Experimental Protocol: Synthesis of mono-Benzyl-piperazine [15]
-
Warm a solution of piperazine hexahydrate (1.0 eq) and piperazine dihydrochloride monohydrate (1.0 eq) in absolute ethanol to 65 °C.
-
Add recently distilled benzyl chloride (1.0 eq) over 5 minutes with vigorous stirring.
-
Stir at 65 °C for an additional 25 minutes, then cool in an ice bath for 30 minutes.
-
Filter the precipitated piperazine dihydrochloride.
-
Treat the combined filtrate and washings with ethanolic HCl to precipitate the 1-benzylpiperazine dihydrochloride product.
-
To obtain the free base, dissolve the salt in water, make it alkaline (pH > 12) with 5N NaOH, and extract with chloroform.
-
Dry the combined organic extracts, remove the solvent, and distill the residue under reduced pressure.
Typical Yield: 65-75%[15]
Experimental Protocol: Deprotection of Benzyl-piperazine
The deprotection of a benzyl group is achieved via catalytic hydrogenolysis under conditions similar to those used for the Cbz group (H₂, Pd/C in a protic solvent).[6][7]
Strategic Recommendations
-
For general-purpose synthesis and orthogonality to base-labile groups, the Boc group is the preferred choice. Its ease of use and mild acidic cleavage make it highly versatile.
-
When acid-sensitive functionalities are present, the Cbz group provides an excellent orthogonal strategy. Its removal by mild hydrogenolysis preserves acid-labile moieties.
-
For complex, multi-step syntheses requiring harsh conditions, the robust Benzyl group offers unparalleled stability.
By carefully considering the stability and cleavage conditions of these protecting groups, researchers can design more efficient and successful synthetic routes for the creation of novel piperazine-containing compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. One moment, please... [total-synthesis.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. media.neliti.com [media.neliti.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. jgtps.com [jgtps.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. Synthesis of 1-Benzylpiperazine (BzP/A2) - [www.rhodium.ws] [designer-drug.com]
Analytical methods for quality control of substituted piperazines
An In-Depth Comparative Guide to Analytical Methods for the Quality Control of Substituted Piperazines
A Senior Application Scientist's Perspective on Ensuring Purity, Potency, and Safety
The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous active pharmaceutical ingredients (APIs) across a wide range of therapeutic areas, from antihistamines to antipsychotics and antianginals.[1][2][3] Its prevalence is due to its favorable physicochemical properties and its utility as a versatile linker or pharmacophore.[2] However, the very reactivity that makes it a valuable synthetic building block also presents challenges for quality control (QC). Ensuring the identity, purity, and potency of substituted piperazine APIs and their intermediates is paramount for drug safety and efficacy.
This guide provides a comparative analysis of the principal analytical methodologies employed in the QC of substituted piperazines. Moving beyond a simple listing of techniques, we will explore the causality behind experimental choices, offering field-proven insights to help researchers, scientists, and drug development professionals design and implement robust, self-validating analytical systems.
The Analytical Landscape: A Comparative Overview
The selection of an analytical method is dictated by the specific question at hand: Are we confirming the structure? Quantifying the API? Profiling impurities? Or assessing stability? Each question is best answered by a different tool or combination of tools. The primary techniques in our arsenal are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
dot
Caption: Decision workflow for selecting the appropriate analytical technique.
Table 1: Comparison of Key Analytical Techniques for Piperazine QC
| Parameter | HPLC-UV | GC-MS | LC-MS/MS | NMR Spectroscopy |
| Primary Use | Assay, purity, stability-indicating methods | Volatile impurities, residual solvents, identification of thermally stable compounds | Impurity identification, degradation product analysis, high sensitivity quantification | Absolute structure elucidation, reference standard characterization, quantification (qNMR) |
| Analyte Scope | Non-volatile & semi-volatile compounds with a UV chromophore. Derivatization needed for compounds without one.[4][5] | Volatile & semi-volatile, thermally stable compounds. Derivatization may be needed. | Wide range of polar and non-polar compounds. | Soluble compounds. Provides detailed structural information. |
| Sensitivity | Good (ppm range).[4][6] | Excellent (ppb to ppm range).[7][8] | Excellent (ppb to ppt range). | Lower sensitivity, requires higher concentration (mg scale). |
| Specificity | Moderate; relies on chromatographic separation. | High; combines retention time with mass spectral fragmentation patterns.[9] | Very High; combines retention time, parent mass, and fragment ions.[10] | Very High; provides unambiguous structural information.[11][12] |
| Quantification | Excellent; primary QC method. | Good; requires appropriate internal standards. | Excellent; but can be subject to matrix effects. | Excellent (qNMR); a primary ratio method, no need for identical reference standards. |
| Expertise | Routine | Intermediate | Advanced | Advanced |
High-Performance Liquid Chromatography (HPLC): The Workhorse of QC
HPLC is the cornerstone of quality control for most pharmaceutical products, and substituted piperazines are no exception. Its versatility allows for the simultaneous separation, detection, and quantification of the API and its related impurities, making it ideal for assay and stability-indicating methods.[13]
Expertise & Experience in Method Development:
The primary challenge with some piperazine compounds is their lack of a strong native chromophore, rendering UV detection difficult at low levels.[4] While many substituted piperazines contain aromatic rings that absorb UV light, the parent piperazine or simple alkyl derivatives do not.
-
Causality of Derivatization: For trace analysis of piperazines lacking a chromophore, pre-column derivatization is a common strategy. Reagents like 4-chloro-7-nitrobenzofuran (NBD-Cl) react with the secondary amine of the piperazine to form a stable, UV-active derivative, dramatically lowering the limit of detection (LOD).[4][5] This allows for the use of standard HPLC-UV systems without needing more advanced detectors.
-
Chromatographic Challenges: As basic compounds, piperazines are prone to interacting with residual acidic silanols on the surface of silica-based columns, leading to poor peak shape (tailing). This can be mitigated by:
-
Mobile Phase pH Control: Maintaining the mobile phase pH above the pKa of the piperazine (~pH 9.7 for the second protonation) can neutralize the molecule, but this is often incompatible with silica column stability. A more common approach is to work at a low pH (e.g., pH 2-4) where the piperazine is fully protonated and the silanols are suppressed.
-
Amine Additives: Adding a small amount of an amine modifier, like triethylamine (TEA), to the mobile phase can competitively bind to active silanol sites, improving peak symmetry for basic analytes.[14]
-
Column Choice: Modern, end-capped C18 columns with high purity silica are generally the first choice. However, for highly polar piperazines, Hydrophilic Interaction Chromatography (HILIC) on a cyanopropyl (CN) stationary phase can provide better retention and separation.[15]
-
Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS): The Volatiles Specialist
GC is the gold-standard technique for analyzing volatile and semi-volatile compounds. In the context of piperazine QC, its primary role is the determination of residual solvents from the manufacturing process and the analysis of volatile, low molecular weight impurities or starting materials, such as piperazine itself, 1-methyl piperazine, or 1-ethyl piperazine.[7][16]
When coupled with a mass spectrometer (GC-MS), it becomes a powerful tool for identification. The electron ionization (EI) source produces reproducible fragmentation patterns that serve as a chemical fingerprint, allowing for confident identification of known impurities by library matching and elucidation of unknown structures.[9][17]
Trustworthiness through Method Validation: A robust GC method for piperazine impurities requires careful optimization. A (50%-Phenyl)-methylpolysiloxane stationary phase (e.g., DB-17) has been shown to provide good resolution and peak shapes for common piperazine-related impurities.[7] Validation must demonstrate specificity, linearity, accuracy, and precision, with typical limits of detection (LOD) in the range of 0.005-0.008% relative to the main analyte concentration.[7]
Mass Spectrometry (MS): The Identification Powerhouse
Mass spectrometry provides exquisitely detailed molecular information, making it indispensable for structural characterization.[18][19] While GC-MS is well-suited for volatile compounds, Liquid Chromatography-Mass Spectrometry (LC-MS) offers broader applicability for the larger, non-volatile substituted piperazines that constitute most APIs.
Authoritative Grounding in Structural Elucidation:
-
High-Resolution Mass Spectrometry (HRMS): Techniques like Time-of-Flight (TOF) or Orbitrap MS provide highly accurate mass measurements (typically <5 ppm mass error).[18] This allows for the unambiguous determination of the elemental composition of the parent ion and its fragments, which is crucial for confirming the identity of the API and for proposing structures for unknown impurities or degradation products.
-
Tandem Mass Spectrometry (MS/MS): In MS/MS, a specific ion (e.g., the protonated molecule [M+H]+) is selected and fragmented through collision-induced dissociation (CID). The resulting fragment ions provide a roadmap of the molecule's structure. For piperazines, characteristic cleavages occur at the C-N bonds of the piperazine ring and the bond between the ring and its substituents, providing highly specific structural information.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure
NMR is the most powerful technique for unambiguous structure elucidation. While other methods provide circumstantial evidence, a full NMR data set (¹H, ¹³C, and 2D experiments like COSY and HSQC) provides a definitive map of the molecule's atomic connectivity. It is the ultimate tool for characterizing new chemical entities, reference standards, and complex, unknown impurities.
Beyond Identification: Probing Molecular Dynamics: For N-acylated piperazines, the rotation around the amide C-N bond is restricted, leading to the presence of multiple conformers at room temperature.[11][20] Similarly, the interconversion of the piperazine ring's chair conformations can be slow.[11] These dynamic phenomena can be studied using temperature-dependent NMR experiments. Understanding the conformational behavior is not just an academic exercise; it can be critical for explaining biological activity, as the three-dimensional shape of a molecule dictates its interaction with biological targets.[1]
Experimental Protocols: From Theory to Practice
The following protocols are designed as self-validating systems, providing a robust framework for quality control.
Protocol 1: Stability-Indicating RP-HPLC Method for a Substituted Piperazine API
This protocol describes a universal approach for developing a method capable of separating the API from its potential degradation products.
dot
Caption: Workflow for a stability-indicating HPLC method.
1. Objective: To develop and validate a quantitative method for a substituted piperazine API and to separate it from all potential degradation products generated under stress conditions.[13][14]
2. Materials & Instrumentation:
-
HPLC system with a Photodiode Array (PDA) or UV detector.
-
Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
API Reference Standard and test sample.
-
Reagents for forced degradation: HCl, NaOH, H₂O₂.[14]
-
HPLC-grade acetonitrile, methanol, and water.
-
Buffers (e.g., phosphate or acetate) and pH-adjusting reagents.
3. Step-by-Step Methodology:
-
Forced Degradation Study:
-
Prepare solutions of the API (~1 mg/mL) in various stress conditions: 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, and water.
-
Expose solutions to elevated temperature (e.g., 60°C) and a control solution at room temperature.
-
Expose solid API to dry heat (e.g., 80°C) and photolytic stress as per ICH Q1B guidelines.
-
Analyze samples at appropriate time points (e.g., 2, 8, 24 hours) until 5-20% degradation of the API is observed. Neutralize acidic and basic samples before injection.
-
Causality: The goal is not to destroy the drug but to generate a representative population of degradation products to challenge the method's separating power.
-
-
Chromatographic Method Development:
-
Initial Conditions: Start with a C18 column and a mobile phase of Buffer:Acetonitrile. A typical starting gradient is 10% to 90% acetonitrile over 30 minutes.[14]
-
pH Optimization: Analyze the API under different pH conditions (e.g., pH 3.0 and pH 6.5) to find the best peak shape and retention.
-
Optimization: Inject a composite sample containing all stressed solutions. Adjust the gradient slope, flow rate, and column temperature to achieve baseline separation between the parent API peak and all degradation product peaks.
-
Wavelength Selection: Use the PDA detector to determine the optimal wavelength for detection that maximizes the signal for both the API and the impurities.
-
-
Method Validation (as per ICH Q2(R1) Guidelines):
-
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradants. Use PDA to check for peak purity.
-
Linearity: Establish a linear relationship between concentration and detector response over a specified range (e.g., 50-150% of the target concentration for assay).
-
Accuracy: Determine the closeness of the test results to the true value by spiking a placebo with known amounts of API at different levels (e.g., 80%, 100%, 120%).
-
Precision: Assess the method's repeatability (intra-day) and intermediate precision (inter-day, different analyst/instrument). The Relative Standard Deviation (%RSD) should be below established limits (typically <2.0%).[7]
-
LOD & LOQ: Determine the lowest concentration of analyte that can be reliably detected and quantified.
-
Table 2: Example Validated HPLC Method Parameters
| Parameter | Condition | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | General-purpose column with good resolving power for many piperazine derivatives.[13] |
| Mobile Phase A | 0.02 M Potassium Phosphate Buffer, pH 3.0 | Low pH suppresses silanol activity and ensures consistent protonation of the basic piperazine, improving peak shape.[14] |
| Mobile Phase B | Acetonitrile | Common organic modifier providing good selectivity. |
| Gradient | 10% B to 90% B over 30 min | A wide gradient is necessary to elute both polar degradants and the more non-polar API. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column.[6] |
| Column Temp. | 35°C | Elevated temperature can improve efficiency and reduce viscosity, but should be tested for analyte stability.[4][6] |
| Detection | UV at 254 nm or PDA Scan | 254 nm is a common wavelength for aromatic compounds; PDA provides more comprehensive data. |
| Injection Vol. | 10 µL | Standard volume; can be adjusted to meet sensitivity needs.[4][6] |
Conclusion
The quality control of substituted piperazines requires a multi-faceted analytical approach. While HPLC remains the primary workhorse for routine purity and assay testing, it must be supported by the specificity of GC-MS for volatile impurities and the unparalleled structural elucidation power of MS and NMR for definitive identification and characterization. The choice of method is not arbitrary but is a logical decision based on the specific quality attribute under investigation. By understanding the fundamental principles behind each technique and applying them through rigorous, systematic method development and validation, researchers can build a comprehensive QC strategy that ensures the quality, safety, and efficacy of these vital pharmaceutical compounds.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substituted piperazine - Wikipedia [en.wikipedia.org]
- 4. jocpr.com [jocpr.com]
- 5. jocpr.com [jocpr.com]
- 6. benchchem.com [benchchem.com]
- 7. hakon-art.com [hakon-art.com]
- 8. scholars.direct [scholars.direct]
- 9. An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]
- 11. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Stability Indicating Reverse Phase HPLC Method for Estimation of Rifampicin and Piperine in Pharmaceutical Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. files01.core.ac.uk [files01.core.ac.uk]
- 19. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Modern Synthetic Methods for Chiral Piperazines
For Researchers, Scientists, and Drug Development Professionals
The chiral piperazine motif is a cornerstone in medicinal chemistry, gracing the structures of numerous blockbuster drugs. Its rigid scaffold and the stereochemical information embedded within its chiral centers are pivotal for molecular recognition and biological activity. Consequently, the development of efficient, scalable, and highly stereoselective methods for the synthesis of enantiopure piperazines is a continuous pursuit in both academic and industrial research. This guide provides a comparative analysis of three leading contemporary strategies for accessing these valuable building blocks: Iridium-catalyzed asymmetric hydrogenation, Palladium-catalyzed asymmetric allylic alkylation, and asymmetric lithiation. We will delve into the mechanistic underpinnings of each method, present their performance benchmarks through collated data, and provide detailed, field-tested protocols to enable their practical application.
The Landscape of Chiral Piperazine Synthesis
The demand for enantiomerically pure C-substituted piperazines has driven the evolution of numerous synthetic strategies.[1] Early approaches often relied on chiral pool synthesis or classical resolution, which, while effective, can be limited by the availability of starting materials and laborious separation processes. Modern synthetic chemistry has ushered in an era of catalytic asymmetric methods that offer more direct and versatile routes to these privileged scaffolds.[2] This guide will focus on three such powerful and distinct approaches that have gained significant traction in the field.
Method 1: Iridium-Catalyzed Asymmetric Hydrogenation of Pyrazines
This method represents a highly atom-economical and direct route to chiral piperazines from readily available pyrazine precursors.[3] The core principle involves the activation of the aromatic pyrazine ring towards hydrogenation, followed by a highly enantioselective reduction catalyzed by a chiral iridium complex.
Mechanistic Rationale and Key Advantages
The challenge in the direct hydrogenation of pyrazines lies in their aromatic stability and the potential for the nitrogen atoms to poison the catalyst. A key innovation in this area is the in-situ activation of the pyrazine substrate with an alkyl halide to form a pyrazinium salt. This activation enhances the electrophilicity of the pyrazine ring, facilitating the subsequent hydrogenation.[4] The choice of the chiral ligand, typically a ferrocene-based phosphine ligand like (S,S)-f-Binaphane, is crucial for achieving high enantioselectivity. The iridium catalyst, coordinated to the chiral ligand, delivers hydrogen stereoselectively to the activated pyrazine ring.
This approach is particularly attractive for its operational simplicity, broad substrate scope, and the potential for scalability.[5] The resulting mono-N-protected piperazines are versatile intermediates for further functionalization.
References
- 1. lookchem.com [lookchem.com]
- 2. manchesterorganics.com [manchesterorganics.com]
- 3. (-)-SPARTEINE price,buy (-)-SPARTEINE - chemicalbook [m.chemicalbook.com]
- 4. Tris(dibenzylideneacetone)dipalladium price,buy Tris(dibenzylideneacetone)dipalladium - chemicalbook [m.chemicalbook.com]
- 5. thomassci.com [thomassci.com]
The Piperazine Scaffold: A Privileged Structure in Modern Drug Discovery - A Comparative Guide to its Structural Activity Relationships
The six-membered nitrogen-containing heterocycle, piperazine, stands as a cornerstone in medicinal chemistry. Its prevalence in a vast array of pharmaceuticals stems from its remarkable ability to confer favorable physicochemical and pharmacokinetic properties, engage in specific molecular interactions, and provide a synthetically tractable framework for molecular elaboration.[1][2] This guide provides an in-depth, comparative analysis of the structural activity relationships (SAR) of piperazine analogs across key therapeutic areas, offering a data-driven perspective for researchers, scientists, and drug development professionals. We will dissect the nuanced roles of this versatile scaffold, supported by experimental data and detailed protocols, to empower strategic decision-making in drug design.
The Physicochemical Allure of the Piperazine Ring
The piperazine ring, a 1,4-diazacyclohexane, possesses a unique combination of properties that make it a "privileged scaffold" in drug discovery.[2] Its two nitrogen atoms, positioned at opposite ends of the six-membered ring, are key to its utility.
-
Basicity and Solubility: Piperazine is a diprotic base with two distinct pKa values (pKa1 ≈ 5.35, pKa2 ≈ 9.73).[1][3] This allows for the formation of various salts, significantly enhancing aqueous solubility—a critical factor for oral bioavailability.[4] The ability to modulate the basicity of the two nitrogens through substitution provides a powerful tool for fine-tuning a drug candidate's physicochemical properties.[2]
-
Pharmacokinetic Profile: The piperazine moiety is often incorporated into drug candidates to improve their absorption, distribution, metabolism, and excretion (ADME) profile.[4] Its hydrophilic nature can balance the lipophilicity of other parts of the molecule, aiding in achieving the desired balance for membrane permeability and solubility. Furthermore, piperazine derivatives can sometimes act as inhibitors of efflux pumps like P-glycoprotein, which can enhance the bioavailability of co-administered drugs.[5]
-
Synthetic Tractability: The secondary amine functionalities of the piperazine ring are readily amenable to a wide range of chemical modifications, allowing for the facile introduction of diverse substituents at the N-1 and N-4 positions. This synthetic versatility is a major advantage in the exploration of chemical space and the optimization of lead compounds.[6]
Comparative SAR of Piperazine Analogs in Key Therapeutic Areas
The true power of the piperazine scaffold is evident in its successful application across a multitude of therapeutic targets. Here, we compare the SAR of piperazine analogs in two major areas: antipsychotics and anticancer agents.
Piperazine Analogs as Antipsychotic Agents: Targeting Dopamine and Serotonin Receptors
Piperazine is a hallmark of many atypical antipsychotics, which exert their therapeutic effects through modulation of dopamine and serotonin receptors.[7][8] The long-chain arylpiperazine (LCAP) motif is particularly prominent, where an aryl group is attached to one nitrogen of the piperazine ring, and a longer chain, often terminating in a pharmacologically active moiety, is attached to the other nitrogen.[9][10]
The general pharmacophore for many LCAP antipsychotics involves:
-
An aryl group (often a substituted phenyl or heteroaryl) at the N-1 position of the piperazine ring.
-
The central piperazine ring .
-
A flexible linker of variable length.
-
A terminal moiety , which can be another aromatic or heterocyclic system.
The affinity of these analogs for dopamine D2 and various serotonin (5-HT) receptors is highly dependent on the nature of the substituents at the N-1 and N-4 positions.
-
N-1 Aryl Substitution: The nature of the aryl group at the N-1 position is critical for receptor affinity and selectivity.
-
2-Methoxyphenylpiperazine (MPP): This is a classic "buspirone-like" moiety that confers high affinity for the 5-HT1A receptor.[11]
-
Dichlorophenylpiperazine: The presence of a 3,4-dichlorophenyl group can lead to high affinity and selectivity for the 5-HT2C receptor.[12]
-
Other Substituted Phenyl Rings: Substitution on the phenyl ring can fine-tune receptor affinity. For example, in a series of benzoxazinone derivatives, substituents on the phenyl ring of the piperazine moiety were found to be crucial for dopamine D4 antagonist activity.[13]
-
-
N-4 Substituent and Linker Length: The substituent at the N-4 position and the length of the linker chain play a significant role in modulating the pharmacological profile.
-
Amide and Imide Functionalities: The introduction of amide or imide functionalities in the N-4 side chain can lead to potent D2 and 5-HT1A receptor ligands.[14]
-
Bulky Alkyl Groups: In some cases, bulky alkyl groups, such as adamantane, can enhance 5-HT1A affinity and selectivity over α1-adrenergic receptors.[11]
-
Linker Length: An optimal linker length, typically a butyl chain, is often observed for high affinity at 5-HT1A receptors.
-
| Compound | N-1 Substituent | N-4 Substituent | D2 Ki (nM) | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) | Reference |
| Aripiprazole | 2,3-Dichlorophenyl | Butoxy-dihydroquinolinone | ~1 | ~4 | ~3.5 | [9] |
| Ziprasidone | Benzoisothiazolyl | Ethyl-dihydroindolone | ~4.8 | ~3.4 | ~0.4 | [9] |
| Lurasidone | Bicyclo[2.2.1]heptanedicarboximidoethyl | Benzisothiazolyl | ~1.7 | ~6.8 | ~2.0 | [9] |
| Compound 12a | 4-Fluorophenyl | 4-(4-fluorophenyl)-4-hydroxypiperidin-1-yl)butyl | 300 | 41.5 | 315 | [9] |
| Compound 9b | 4-Fluorophenyl | 4-(4-fluorophenyl)-4-hydroxypiperidin-1-yl)propyl | - | 23.9 | 39.4 | [9] |
Expert Insights: The data clearly demonstrates that subtle changes in the N-1 aryl group and the N-4 substituent can dramatically alter the receptor affinity profile. For instance, the dichlorophenyl group in aripiprazole contributes to its partial agonism at D2 receptors. The multi-receptor profile of these drugs is a key determinant of their atypical antipsychotic properties, leading to a lower incidence of extrapyramidal side effects compared to typical antipsychotics.[7]
Piperazine Analogs as Anticancer Agents: Targeting Protein Kinases
The piperazine scaffold has emerged as a "privileged structure" in the design of protein kinase inhibitors, with numerous approved drugs incorporating this moiety.[8] The piperazine ring often serves as a versatile linker or a solubilizing group, enabling the molecule to effectively engage with the ATP-binding pocket of kinases.[15]
The inhibitory activity and selectivity of piperazine-based kinase inhibitors are heavily influenced by the substituents on the piperazine ring.
-
N-1 and N-4 Aryl/Heteroaryl Substitutions: In many kinase inhibitors, both nitrogens of the piperazine ring are substituted with aromatic or heteroaromatic systems.
-
Palbociclib and Ribociclib (CDK4/6 Inhibitors): These drugs share a common building block, t-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, highlighting the importance of the aminopyridylpiperazine core for CDK4/6 inhibition.[6]
-
Avapritinib (KIT/PDGFRA Inhibitor): This inhibitor features two different aza-heterocycles attached to the piperazine nitrogens, demonstrating the utility of this scaffold in creating highly selective kinase inhibitors.[6]
-
| Compound | Target Kinase(s) | IC50 (nM) | Reference |
| Imatinib | Bcr-Abl, c-Kit, PDGF-R | ~250-1000 | [15] |
| Palbociclib | CDK4/6 | CDK4: 11, CDK6: 16 | [6] |
| Ribociclib | CDK4/6 | CDK4: 10, CDK6: 39 | [6] |
| Compound 9h | CDK2 | 40.91 | [16] |
| Compound 11d | CDK2 | 41.70 | [16] |
Expert Insights: The piperazine ring in these inhibitors often acts as a central scaffold to orient the key pharmacophoric elements for optimal interaction with the kinase active site. The ability to introduce diverse substituents at both nitrogen atoms allows for the exploration of different binding pockets and the achievement of high potency and selectivity. The improved solubility conferred by the piperazine moiety is also a significant advantage for the development of orally bioavailable kinase inhibitors.
Experimental Protocols for the Evaluation of Piperazine Analogs
To ensure the scientific integrity of SAR studies, robust and validated experimental protocols are essential. Below are detailed methodologies for key assays used to characterize the piperazine analogs discussed in this guide.
Protocol 1: Dopamine D2 Receptor Binding Assay
This assay is used to determine the affinity of a test compound for the dopamine D2 receptor.[17]
Materials:
-
Membrane preparation from cells expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells).
-
Radiolabeled ligand (e.g., [³H]Spiperone).
-
Unlabeled competitor (e.g., haloperidol for non-specific binding).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).
-
96-well microplates.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
Assay buffer.
-
Test compound at various concentrations.
-
Radiolabeled ligand at a fixed concentration (typically near its Kd).
-
Membrane preparation.
-
For non-specific binding, add a high concentration of an unlabeled competitor instead of the test compound.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the Ki value of the test compound by fitting the data to a competitive binding equation.
Protocol 2: Kinase Inhibition Assay
This assay measures the ability of a test compound to inhibit the activity of a specific protein kinase.[18][19]
Materials:
-
Recombinant kinase enzyme.
-
Kinase substrate (e.g., a peptide or protein).
-
ATP (adenosine triphosphate).
-
Assay buffer (specific to the kinase).
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay from Promega).
-
96-well or 384-well plates.
-
Plate reader.
Procedure:
-
Reaction Setup: In a microplate, add the following to each well:
-
Assay buffer.
-
Test compound at various concentrations.
-
Kinase enzyme.
-
-
Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) to allow the compound to bind to the enzyme.
-
Initiate Reaction: Add a mixture of the kinase substrate and ATP to each well to start the kinase reaction.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 30-60 minutes).
-
Stop Reaction and Detection: Add the detection reagent to stop the kinase reaction and generate a luminescent or fluorescent signal that is proportional to the amount of ADP produced (and thus, kinase activity).
-
Measurement: Read the signal using a plate reader.
-
Data Analysis: Calculate the percent inhibition of kinase activity for each concentration of the test compound. Determine the IC50 value by fitting the data to a dose-response curve.
Visualizing Structural Activity Relationships and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the core piperazine scaffold and a typical experimental workflow.
Caption: Core piperazine scaffold and common substitution points.
Caption: A typical workflow for the discovery of piperazine-based drugs.
Conclusion: The Enduring Legacy and Future of the Piperazine Scaffold
The piperazine ring continues to be an indispensable tool in the medicinal chemist's arsenal. Its unique combination of physicochemical properties, synthetic accessibility, and proven success in a wide range of therapeutic targets solidifies its status as a privileged scaffold. As our understanding of disease biology deepens and new therapeutic targets emerge, the versatility of the piperazine core will undoubtedly be leveraged to create the next generation of innovative medicines. This guide has provided a comparative framework for understanding the structural activity relationships of piperazine analogs, with the aim of inspiring and informing future drug discovery efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Piperazine - Wikipedia [en.wikipedia.org]
- 4. The medicinal chemistry of piperazines: A review | Scilit [scilit.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Evaluation of Aryl Substituted Propyl Piperazines for Potential Atypical Antipsychotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A series of 6- and 7-piperazinyl- and -piperidinylmethylbenzoxazinones with dopamine D4 antagonist activity: discovery of a potential atypical antipsychotic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. N-aryl-N'-benzylpiperazines as potential antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis of Novel Piperazine-linked Anthranilic Acids as Potential Small Molecule Kinase Inhibitors [scielo.org.za]
- 16. tandfonline.com [tandfonline.com]
- 17. benchchem.com [benchchem.com]
- 18. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 19. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of (S)-1-Boc-2-propyl-piperazine
Understanding the Hazard Profile
The piperazine moiety is known to be a skin and eye irritant, with the potential to cause burns.[3] The Boc (tert-butoxycarbonyl) protecting group, while generally stable, can be cleaved under acidic conditions, generating isobutylene and carbon dioxide.[4] Therefore, it is imperative to handle (S)-1-Boc-2-propyl-piperazine with the appropriate personal protective equipment (PPE) and to follow a stringent disposal protocol.
Core Principles of Disposal
The fundamental principle for the disposal of this compound is to treat it as regulated hazardous waste.[5] This means it should never be disposed of down the drain or in regular solid waste.[6] All waste materials, including the pure compound, contaminated consumables, and spill cleanup materials, must be collected in a designated hazardous waste container.
Visualizing the Disposal Workflow
To ensure clarity and adherence to the correct procedure, the following workflow diagram outlines the critical steps for the safe disposal of this compound.
Caption: A workflow for the safe disposal of this compound.
Quantitative Data Summary: Safety and Disposal Parameters
For quick reference, the following table summarizes the key safety and disposal information for piperazine derivatives, which should be applied to this compound.
| Parameter | Guideline | Rationale |
| Personal Protective Equipment (PPE) | Nitrile gloves, safety goggles with side shields, lab coat. | To prevent skin and eye contact with the potentially irritating compound.[1][3] |
| Handling Location | Well-ventilated chemical fume hood. | To minimize the risk of inhaling any dust or vapors.[7] |
| Waste Container | Clearly labeled, sealed, and compatible container (e.g., polyethylene). | To prevent accidental exposure and ensure proper identification for disposal.[5] |
| EPA Hazardous Waste Code (Anticipated) | D002 (Corrosivity) or F-listed waste if mixed with solvents. | Piperazine derivatives can be corrosive.[8][9] Solvent mixtures are often F-listed.[10] |
| Recommended Disposal Method | High-temperature incineration. | Ensures complete destruction of the organic compound.[11][12] |
| Incompatible Materials for Storage | Strong oxidizing agents, strong acids. | To prevent potentially hazardous chemical reactions.[3] |
Detailed Step-by-Step Disposal Protocol
1. Hazard Assessment and Preparation:
-
Review Analogous SDS: In the absence of a specific SDS for this compound, review the SDS for N-Boc-piperazine and piperazine to understand the potential hazards.[1][3]
-
Personal Protective Equipment (PPE): Before handling the compound, don the appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[7]
-
Prepare Waste Container: Obtain a designated hazardous waste container that is compatible with the chemical. The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols.[5]
2. Waste Collection and Segregation:
-
Solid Waste: Carefully transfer any solid waste containing this compound, such as residual amounts of the compound, contaminated weighing paper, and used gloves, into the designated hazardous waste container.[1]
-
Liquid Waste: If the compound is in a solution, collect the liquid waste in a separate, compatible hazardous waste container. Do not mix with incompatible waste streams.
-
Segregation: Ensure that the waste container is stored away from incompatible materials, particularly strong acids, which could potentially cleave the Boc protecting group.[3][4]
3. Interim Storage:
-
Secure Sealing: Keep the hazardous waste container securely sealed at all times, except when adding waste.
-
Designated Storage Area: Store the sealed container in a designated and well-ventilated satellite accumulation area, away from general laboratory traffic.[5]
4. Final Disposal:
-
Licensed Waste Contractor: Arrange for the collection of the hazardous waste by a licensed and reputable environmental services company.
-
Incineration: The recommended method for the final disposal of non-halogenated organic compounds like this compound is high-temperature incineration in a facility equipped with appropriate emission controls.[11][12] This process ensures the complete destruction of the molecule.
By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, upholding the highest standards of laboratory safety and regulatory compliance.
References
- 1. fishersci.com [fishersci.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. mmbio.byu.edu [mmbio.byu.edu]
- 4. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 5. tcichemicals.com [tcichemicals.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. echemi.com [echemi.com]
- 8. epa.gov [epa.gov]
- 9. wku.edu [wku.edu]
- 10. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 11. toolkit.pops.int [toolkit.pops.int]
- 12. epa.gov [epa.gov]
A Senior Application Scientist's Guide to the Safe Handling of (S)-1-Boc-2-propyl-piperazine
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with (S)-1-Boc-2-propyl-piperazine. As a Senior Application Scientist, my objective is to move beyond generic safety data and offer a practical, in-depth guide grounded in both chemical principles and extensive laboratory experience. The protocols herein are designed to be self-validating systems, ensuring a safe environment by explaining the causality behind each procedural step.
Hazard Profile: An Assessment Based on Structural Analogs
-
The Piperazine Core: The parent piperazine molecule is a known hazardous substance.[1] It is classified as a combustible solid that can cause severe skin burns, eye damage, and may trigger allergic skin or respiratory reactions.[2][3]
-
The Boc-Protected Analog: The introduction of the Boc group generally mitigates the reactivity and basicity of the piperazine nitrogen it protects. However, related compounds like (S)-1-Boc-2-isopropylpiperazine and 1-Boc-piperazine are known to cause skin irritation, serious eye irritation, and potential respiratory irritation.[4][5][6]
Based on this analysis, this compound should be handled as, at minimum, an irritant to the skin, eyes, and respiratory system. The potential for allergic sensitization, inherited from the piperazine core, cannot be discounted.
Table 1: Anticipated Hazard Profile for this compound
| Hazard Classification | Anticipated Effect | Rationale & Supporting Compounds |
| Skin Corrosion/Irritation | Causes skin irritation.[4][7] | Based on data for (S)-1-Boc-2-isopropylpiperazine and 1-Boc-piperazine. |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[4][5] | Based on data for (S)-1-Boc-2-isopropylpiperazine and 1-Boc-piperazine. |
| Respiratory Irritation | May cause respiratory irritation.[4][6] | Based on data for (S)-1-Boc-2-isopropylpiperazine and 1-(2-N-Boc-aminoethyl)piperazine. |
| Respiratory/Skin Sensitization | Potential for allergic reaction. | The parent piperazine is a known sensitizer; this potential should be assumed.[3] |
Personal Protective Equipment (PPE): A Task-Based Approach
Effective PPE is not a one-size-fits-all solution. The required level of protection is dictated by the specific procedure being performed and the associated risk of exposure. All operations should be conducted within a certified chemical fume hood.[8]
Table 2: Recommended PPE for Laboratory Operations
| Task | Minimum Required PPE | Rationale |
| Weighing/Transferring Solids | • Nitrile gloves• Safety glasses with side-shields• Lab coat | Prevents skin contact with fine powder and protects eyes from airborne particulates.[9] |
| Preparing Solutions | • Nitrile gloves• Chemical splash goggles• Lab coat | Provides a higher level of eye protection against accidental splashes during dissolution.[10] |
| Running Reactions & Work-up | • Nitrile gloves (consider double-gloving)• Chemical splash goggles• Face shield (if splash risk is high)• Lab coat | Offers maximum protection during procedures involving heating, pressure changes, or the use of other hazardous reagents (e.g., strong acids for deprotection).[11] |
| Handling Deprotection Reagents (e.g., TFA, HCl) | • Acid-resistant gloves (e.g., butyl rubber)• Chemical splash goggles• Face shield• Lab coat | Strong acids used for Boc deprotection are highly corrosive and require specialized PPE.[12] |
Operational & Disposal Plans
A proactive plan for handling, storage, and disposal is critical for laboratory safety and regulatory compliance.
Workflow for Safe Handling and Disposal
The following diagram outlines the lifecycle of this compound in the laboratory, from initial receipt to final disposal.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. nj.gov [nj.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. lifechempharma.com [lifechempharma.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. benchchem.com [benchchem.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
